Methyl (R)-(+)-3-bromo-2-methylpropionate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl (2R)-3-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWNAVCXZSQYTA-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348999 | |
| Record name | Methyl (2R)-3-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110556-33-7 | |
| Record name | Methyl (2R)-3-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Methyl (R)-3-bromo-2-methyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl (R)-(+)-3-bromo-2-methylpropionate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Building Block
Methyl (R)-(+)-3-bromo-2-methylpropionate is a valuable chiral building block in the landscape of modern organic synthesis.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity.[2][3] The presence of a stereogenic center at the C2 position, coupled with the reactive primary bromide, makes this molecule a versatile intermediate for the construction of complex, enantiomerically pure target molecules.[4]
The demand for enantiopure compounds in drug development is driven by the fact that biological systems, themselves chiral, often interact differently with each enantiomer of a drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Consequently, the use of chiral building blocks like this compound is a cornerstone of modern medicinal chemistry, enabling the synthesis of single-enantiomer drugs with improved efficacy and safety profiles. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and handling of this important chiral intermediate.
Physicochemical Properties
This compound is a liquid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 110556-33-7 | |
| Molecular Formula | C₅H₉BrO₂ | [5] |
| Molecular Weight | 181.03 g/mol | |
| Appearance | Liquid | |
| Density | 1.422 g/mL at 25 °C | |
| Boiling Point | 85 °C at 37 mmHg | |
| Refractive Index | n20/D 1.455 | |
| Optical Activity | [α]20/D +16° (neat) | |
| Enantiomeric Excess | ee: 99% (GLC) | |
| Synonyms | (+)-Methyl (R)-β-bromoisobutyrate | [5] |
Synthesis and Purification
The enantioselective synthesis of this compound is crucial for its application as a chiral building block. While various methods can be employed for the synthesis of β-bromo esters, achieving high enantiopurity often requires either asymmetric synthesis strategies or the resolution of a racemic mixture.
Representative Synthesis: Asymmetric Bromination Approach
One common strategy for the asymmetric synthesis of chiral β-halo esters involves the conjugate addition of a bromine source to an α,β-unsaturated ester in the presence of a chiral catalyst or auxiliary. A conceptual workflow for such a synthesis is outlined below.
Experimental Protocol (Illustrative):
-
Step 1: Catalyst Preparation: In a round-bottom flask under an inert atmosphere, the chiral catalyst (e.g., a proline derivative) is dissolved in an appropriate solvent (e.g., dichloromethane).
-
Step 2: Reaction Setup: The solution is cooled to the desired temperature (e.g., 0 °C or lower) and the α,β-unsaturated ester (e.g., methyl crotonate) is added.
-
Step 3: Bromination: A solution of the bromine source (e.g., N-bromosuccinimide in the same solvent) is added dropwise to the reaction mixture while maintaining the temperature. The progress of the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Step 4: Work-up: Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., aqueous sodium thiosulfate) to consume any excess bromine.
-
Step 5: Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine.
-
Step 6: Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification
The crude product is typically purified by vacuum distillation to yield the pure this compound.
Detailed Purification Protocol:
-
The crude product is transferred to a distillation flask suitable for vacuum distillation.
-
The apparatus is assembled for fractional distillation under reduced pressure.
-
The flask is heated gently in an oil bath.
-
The fraction distilling at the appropriate temperature and pressure (e.g., 85 °C at 37 mmHg) is collected.
-
The purity of the collected fractions can be assessed by Gas-Liquid Chromatography (GLC) and the enantiomeric excess determined by chiral GLC.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the presence of the primary alkyl bromide, which is a good leaving group in nucleophilic substitution reactions. The ester functionality can also undergo various transformations.
Nucleophilic Substitution Reactions
This is the most common class of reactions for this compound, where a nucleophile displaces the bromide ion. This allows for the introduction of a wide range of functional groups at the C3 position while retaining the stereochemistry at the C2 center, provided the reaction conditions do not lead to racemization.
Mechanism Insight: These reactions typically proceed via an Sₙ2 mechanism, which involves a backside attack of the nucleophile on the carbon atom bearing the bromine. This leads to an inversion of configuration at the reaction center if it were chiral. However, in this compound, the substitution occurs at the achiral C3 position, so the stereochemistry at the C2 position is preserved.
Field-Proven Applications:
-
Synthesis of Pharmaceutical Intermediates: It is used as a reactant to prepare compounds like (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester through a nucleophilic displacement reaction with 5-bromo-2-methoxy pyridine.
-
Development of Bioactive Molecules: It serves as a starting material for the synthesis of decahydroisoquinoline derivatives, which act as potent antagonists of the somatostatin sst3 receptor.
Other Reactions
-
Reduction: The ester group can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This would yield (R)-3-bromo-2-methylpropan-1-ol, another valuable chiral building block.
-
Grignard Reagent Formation: While the formation of a Grignard reagent from the primary bromide is possible, it can be complicated by the presence of the ester functionality, which is electrophilic and can react with the newly formed organometallic species. Careful control of reaction conditions and the use of protecting groups may be necessary.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
Hazard Identification:
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. A suitable respirator should be used if ventilation is inadequate.
-
Handling: Avoid breathing mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Conclusion
This compound stands out as a critical chiral intermediate for the synthesis of complex, enantiomerically pure molecules. Its well-defined stereochemistry and reactive bromide handle make it a versatile tool for drug discovery and development professionals. A thorough understanding of its properties, synthetic routes, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in the laboratory. The continued application of such chiral building blocks will undoubtedly fuel further innovation in the creation of novel therapeutics and other advanced materials.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. FCKeditor - Resources Browser [mfa.gov.by]
- 3. (R)-3-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 71405226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]
Methyl (R)-(+)-3-bromo-2-methylpropionate: A Comprehensive Technical Guide for Drug Development Professionals
CAS Number: 110556-33-7
Introduction
Methyl (R)-(+)-3-bromo-2-methylpropionate is a valuable chiral building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its stereospecific nature and bifunctional characteristics, possessing both a bromine atom and a methyl ester group, make it a critical intermediate for the construction of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its properties, synthesis, applications in drug development, and safety considerations, tailored for researchers and scientists in the field. The presence of a chiral center at the C2 position is crucial, as the biological activity of many drugs is highly dependent on their stereochemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including reaction setup, purification, and storage. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C5H9BrO2 | |
| Molecular Weight | 181.03 g/mol | |
| Appearance | Liquid | |
| Density | 1.422 g/mL at 25 °C | |
| Boiling Point | 85 °C at 37 mmHg | |
| Refractive Index | n20/D 1.455 | |
| Optical Activity | [α]20/D +16°, neat | |
| Optical Purity (ee) | 99% (GLC) | |
| Flash Point | 73 °C (163.4 °F) - closed cup | |
| InChI Key | FKWNAVCXZSQYTA-BYPYZUCNSA-N | |
| SMILES String | COC(=O)--INVALID-LINK--CBr |
Synthesis of this compound
The enantioselective synthesis of this compound is paramount to its utility in pharmaceutical development. A common and efficient strategy involves a two-step process starting from the commercially available chiral precursor, Methyl (R)-(-)-3-hydroxy-2-methylpropionate, often referred to as the "Roche ester".[1][2] This approach falls under the category of chiral pool synthesis, which utilizes readily available enantiopure compounds from natural sources.
Step 1: Synthesis of the Precursor, Methyl (R)-(-)-3-hydroxy-2-methylpropionate
The precursor, Methyl (R)-(-)-3-hydroxy-2-methylpropionate, can be synthesized via asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate.[3][4] This reaction typically employs a rhodium catalyst with a chiral phosphine ligand to induce stereoselectivity.
Caption: Workflow for the synthesis of the chiral precursor.
Experimental Protocol: Asymmetric Hydrogenation
-
In a stainless steel autoclave, dissolve the rhodium catalyst, such as [Rh(COD)L]BF4 (where L is a suitable chiral phosphine ligand), and methyl 2-(hydroxymethyl)acrylate in a dry, deoxygenated solvent like dichloromethane.[3]
-
Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 16 hours).[4]
-
After the reaction is complete, slowly release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield enantiomerically pure Methyl (R)-(-)-3-hydroxy-2-methylpropionate.[4]
-
The enantiomeric excess can be determined by chiral HPLC.[4]
Step 2: Bromination of Methyl (R)-(-)-3-hydroxy-2-methylpropionate
The conversion of the hydroxyl group in Methyl (R)-(-)-3-hydroxy-2-methylpropionate to a bromine atom can be achieved using various standard brominating agents. A common method involves the use of phosphorus tribromide (PBr3) or a carbon tetrabromide/triphenylphosphine system.
Caption: Conversion of the hydroxy precursor to the bromo compound.
Experimental Protocol: Bromination with Phosphorus Tribromide
-
Dissolve Methyl (R)-(-)-3-hydroxy-2-methylpropionate in a dry, aprotic solvent such as diethyl ether or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (PBr3) dropwise to the stirred solution. An excess of PBr3 is typically used.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.
-
Quench the reaction by carefully pouring the mixture into ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility stems from its ability to introduce a chiral propionate moiety into a larger molecule through nucleophilic substitution at the carbon bearing the bromine atom.
One notable application is in the preparation of potent and selective antagonists for the somatostatin sst3 receptor. For instance, it is used as a reactant to prepare (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester through a nucleophilic displacement reaction with 5-bromo-2-methoxy pyridine. This intermediate is a key component in the synthesis of decahydroisoquinoline derivatives that act as sst3 receptor antagonists.
The versatility of this building block also extends to the synthesis of other complex, optically active molecules, although its direct role in the synthesis of blockbuster drugs like Rivaroxaban is not explicitly detailed in the provided search results. However, related bromo-hydroxypropyl intermediates are mentioned in the synthesis of Rivaroxaban.
Caption: General role in API synthesis.
The development of broad-spectrum antiviral drugs often relies on the synthesis of nucleoside analogues, and chiral building blocks like this compound can be valuable in creating the specific stereochemistry required for biological activity.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound is a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its enantiomerically pure form allows for the stereoselective synthesis of complex drug molecules, where specific stereoisomers are often responsible for the desired therapeutic effects. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in drug discovery and development. The synthetic route via the Roche ester provides a reliable method for obtaining this key building block, enabling the advancement of new and improved therapeutics.
References
- 1. Methyl (R)-3-hydroxy-2-methylpropionate (R)-(−)-3-Hydroxy-2-methylpropionic acid methyl ester [sigmaaldrich.com]
- 2. (R)-(-)-3-羟基-2-甲基丙酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE synthesis - chemicalbook [chemicalbook.com]
- 4. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE | 80657-57-4 [chemicalbook.com]
- 5. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Methyl (R)-(+)-3-bromo-2-methylpropionate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Methyl (R)-(+)-3-bromo-2-methylpropionate is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its stereodefined structure is crucial for the synthesis of complex, biologically active molecules where specific enantiomers are required for therapeutic efficacy. This guide provides a comprehensive overview of a robust and stereoselective synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind the chosen synthetic strategy. The primary approach detailed herein utilizes a chiral pool starting material, ensuring high enantiomeric purity in the final product.
Introduction: The Significance of Chirality in Drug Development
In modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. The use of single-enantiomer drugs can lead to improved therapeutic indices, reduced side effects, and more predictable dose-responses. This compound serves as a key intermediate in the synthesis of various chiral compounds, making its efficient and enantiomerically pure synthesis a critical endeavor.
Strategic Approach: Chiral Pool Synthesis
A highly effective and common strategy for the synthesis of enantiomerically pure compounds is to begin with a readily available and inexpensive chiral starting material, a concept known as chiral pool synthesis. This approach circumvents the need for often complex and costly asymmetric catalysis or chiral resolution steps.
For the synthesis of this compound, a logical and well-established precursor is the commercially available Methyl (S)-(-)-3-hydroxy-2-methylpropionate . This starting material possesses the required carbon skeleton and a stereocenter that can be strategically inverted to yield the desired (R)-enantiomer of the target molecule.
The Core Transformation: Stereochemical Inversion
The key transformation in this synthetic route is the conversion of the hydroxyl group in Methyl (S)-(-)-3-hydroxy-2-methylpropionate to a bromine atom with inversion of the stereochemical configuration. This is a classic example of an S(_N)2 reaction, where the incoming nucleophile (bromide) attacks the carbon atom from the side opposite to the leaving group, resulting in a Walden inversion of the stereocenter.
To achieve this transformation efficiently and with high stereospecificity, the Mitsunobu reaction stands out as a premier choice.[1][2] This reaction allows for the mild conversion of a primary or secondary alcohol to a variety of functional groups, including esters, ethers, and, in this case, halides, with predictable inversion of stereochemistry.
Reaction Mechanism: The Mitsunobu Reaction
The Mitsunobu reaction is a complex, multi-step process that relies on the in-situ generation of an oxyphosphonium salt, which is an excellent leaving group. The generally accepted mechanism for the conversion of an alcohol to an alkyl bromide using a phosphine, an azodicarboxylate, and a bromide source (e.g., from ZnBr(_2) or as a salt) is as follows:
Caption: Mechanism of the Mitsunobu Reaction for Bromination.
Causality behind Experimental Choices: The choice of the Mitsunobu reaction is deliberate. Direct bromination of the alcohol with reagents like PBr(_3) can sometimes lead to rearrangements or racemization, especially with β-hydroxy esters. The Mitsunobu reaction, occurring under mild and neutral conditions, minimizes these side reactions and reliably proceeds with inversion of configuration, ensuring the high enantiomeric purity of the product.
Experimental Protocol
This protocol is a representative procedure based on established principles of the Mitsunobu reaction for the conversion of chiral alcohols to bromides. Researchers should adapt and optimize the conditions based on their specific laboratory setup and analytical capabilities.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Notes |
| Methyl (S)-(-)-3-hydroxy-2-methylpropionate | 80657-57-4 | 118.13 | >98% | Chiral starting material |
| Triphenylphosphine (PPh(_3)) | 603-35-0 | 262.29 | >99% | |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | ~95% | Can be used in place of DEAD |
| Zinc Bromide (ZnBr(_2)) | 7699-45-8 | 225.19 | >98% | Source of bromide nucleophile |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | >99.9% | Solvent, should be dry |
| Diethyl ether | 60-29-7 | 74.12 | For extraction | |
| Saturated aqueous sodium bicarbonate (NaHCO(_3)) | 144-55-8 | 84.01 | For workup | |
| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | For workup | |
| Anhydrous magnesium sulfate (MgSO(_4)) | 7487-88-9 | 120.37 | Drying agent |
Step-by-Step Methodology
Caption: Experimental Workflow for the Synthesis.
1. Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl (S)-(-)-3-hydroxy-2-methylpropionate (1.0 eq), triphenylphosphine (1.5 eq), and zinc bromide (1.5 eq) in anhydrous tetrahydrofuran (THF).
2. Reaction Execution: Cool the solution to 0 °C in an ice bath. To this stirred solution, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise significantly.
3. Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours.
4. Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.
5. Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
6. Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
7. Characterization: The final product should be characterized by
1
H NMR and 13
Data and Expected Results
While yields and enantiomeric excess can vary based on the specific reaction conditions and purification efficiency, the Mitsunobu reaction is known for its high fidelity in stereochemical inversion.
| Parameter | Expected Value | Method of Determination |
| Yield | 70-90% | Isolated yield |
| Enantiomeric Excess (ee) | >98% | Chiral GC |
| Appearance | Colorless oil | Visual inspection |
Safety Considerations
-
DIAD/DEAD: Diisopropyl azodicarboxylate and diethyl azodicarboxylate are potentially explosive and should be handled with care. Avoid heating and friction.
-
Triphenylphosphine: Can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.
-
Brominated Compounds: Alkyl bromides can be lachrymatory and irritants. Handle with care in a fume hood.
Conclusion
The synthesis of this compound from its (S)-hydroxy precursor via the Mitsunobu reaction represents a reliable and highly stereoselective method for obtaining this valuable chiral building block. The chiral pool approach, coupled with a robust and predictable stereoinversive reaction, provides a practical and efficient route for researchers in both academic and industrial settings. This guide has outlined the strategic rationale, mechanistic underpinnings, and a detailed experimental protocol to facilitate the successful synthesis of this important chiral intermediate.
References
A Technical Guide to Methyl (R)-(+)-3-bromo-2-methylpropionate: A Chiral Building Block in Synthetic Chemistry
Abstract
Methyl (R)-(+)-3-bromo-2-methylpropionate is a versatile chiral building block of significant interest in pharmaceutical and agrochemical research and development. This technical guide provides an in-depth analysis of its core reactivity, which can be considered its "mechanism of action" within the context of chemical synthesis. We will explore the molecule's structural features that dictate its synthetic utility, focusing on the stereochemistry and the role of the bromine atom as a leaving group in nucleophilic substitution reactions. This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its application in the synthesis of complex, biologically active molecules.
Introduction: The Significance of Chirality in Synthesis
In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. This compound serves as a critical starting material for introducing a specific stereocenter into a target molecule, thereby enabling the selective synthesis of the desired enantiomer. Its unique structure enhances biological activity, making it ideal for drug development and fine chemical production[1].
Molecular Profile and Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₉BrO₂ | [2] |
| Molecular Weight | 181.03 g/mol | [2][3] |
| CAS Number | 110556-33-7 | [2][3] |
| Appearance | Liquid | [4] |
| Boiling Point | 97.5-98.5 °C/62 mmHg | [4] |
| Density | 1.422 g/mL at 25 °C | [4] |
| Synonyms | (+)-Methyl (R)-β-bromoisobutyrate | [2][3] |
The "Mechanism of Action": Reactivity in Organic Synthesis
The "mechanism of action" for a chiral building block like this compound is defined by its chemical reactivity. The presence of a bromine atom on a primary carbon and a stereocenter at the adjacent carbon dictates its primary mode of reaction: nucleophilic substitution, typically following an Sₙ2 pathway.
The Sₙ2 Reaction Pathway
The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction is a fundamental concept in organic chemistry. In the case of this compound, a nucleophile attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion as the leaving group. This reaction proceeds with an inversion of stereochemistry at the carbon center being attacked. However, since the chiral center in this compound is adjacent to the reaction center, the (R) configuration is preserved in the product, making it a reliable method for transferring chirality.
Caption: Generalized Sₙ2 reaction of this compound.
Applications in the Synthesis of Bioactive Molecules
The utility of this compound is demonstrated in its application as a key reactant in the synthesis of various pharmaceutical agents.
Synthesis of a Somatostatin sst3 Receptor Antagonist
One notable application is in the preparation of a decahydroisoquinoline derivative, NVP-ACQ090, which acts as a potent antagonist of the somatostatin sst3 receptor[3]. Somatostatin receptors are involved in various physiological processes, and their modulation is a target for treating neuroendocrine tumors and other diseases.
Preparation of Pyridine Derivatives
This compound can be reacted with 5-bromo-2-methoxypyridine through a nucleophilic displacement reaction to produce (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester[3]. This class of compounds is of interest in medicinal chemistry for their potential biological activities.
Experimental Protocol: A General Procedure for Nucleophilic Substitution
The following is a representative protocol for a nucleophilic substitution reaction using this compound. This should be adapted based on the specific nucleophile and desired product.
Objective: To synthesize a substituted methyl propionate derivative via an Sₙ2 reaction.
Materials:
-
This compound (1 eq.)
-
Nucleophile (1.1 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetone)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Reagents for workup and purification (e.g., diethyl ether, saturated sodium bicarbonate solution, brine, magnesium sulfate)
-
Chromatography equipment for purification (e.g., silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the chosen nucleophile and the anhydrous solvent.
-
Addition of Electrophile: While stirring, add this compound to the solution at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may require heating depending on the reactivity of the nucleophile.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
References
A Technical Guide to the Spectroscopic Characterization of Methyl (R)-(+)-3-bromo-2-methylpropionate
This guide provides an in-depth analysis of the spectroscopic data for Methyl (R)-(+)-3-bromo-2-methylpropionate, a key chiral building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but on the rationale behind the spectral features and the experimental considerations for acquiring high-quality results.
Introduction: The Significance of Spectroscopic Analysis
This compound (CAS No: 110556-33-7) is a valuable chiral intermediate. Its stereocenter and reactive bromide group make it a versatile precursor for the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] Unambiguous characterization of this compound is paramount to ensure the purity, identity, and stereochemical integrity of subsequent products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the relationship between the molecular structure and its spectral output.
Molecular Structure and Spectroscopic Correlation
A fundamental understanding of the molecule's structure is essential for interpreting its spectra.
Diagram 1: Molecular Structure of this compound
Caption: Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Data
The spectrum is anticipated to show four distinct signals corresponding to the four unique proton environments in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ (on C2) | ~1.2-1.4 | Doublet (d) | ~7 | 3H |
| -OCH₃ | ~3.7 | Singlet (s) | N/A | 3H |
| -CH- (on C2) | ~2.8-3.0 | Multiplet (m) | ~7 | 1H |
| -CH₂Br | ~3.5-3.7 | Multiplet (m) | ~7 | 2H |
These are predicted values based on typical chemical shifts for similar functional groups.[2][3]
Rationale for Assignments
-
-OCH₃: The methyl group attached to the ester oxygen is deshielded by the electronegative oxygen, resulting in a downfield shift to around 3.7 ppm.[4] As there are no adjacent protons, this signal appears as a singlet.
-
-CH₃ (on C2): This methyl group is adjacent to a chiral center and is expected to appear as a doublet due to coupling with the single proton on C2.
-
-CH- (on C2): This methine proton is coupled to the three protons of the adjacent methyl group and the two protons of the bromomethyl group, leading to a complex multiplet.
-
-CH₂Br: The methylene protons are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent. They will couple with the methine proton and with each other, resulting in a complex multiplet. The electronegative bromine atom causes a significant downfield shift.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the signals to determine the relative proton ratios.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the number of unique carbon environments in a molecule.
Expected ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each unique carbon atom.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₃ (on C2) | ~15-20 |
| -CH₂Br | ~35-40 |
| -CH- (on C2) | ~40-45 |
| -OCH₃ | ~50-55 |
| C=O | ~170-175 |
These are predicted values based on typical chemical shifts for similar functional groups.[5][6]
Rationale for Assignments
-
C=O: The carbonyl carbon of the ester is the most deshielded carbon and appears furthest downfield.[7]
-
-OCH₃: The methyl carbon attached to the oxygen is deshielded and appears in the typical range for ester methyl groups.
-
-CH- (on C2): This methine carbon is attached to the carbonyl group and the bromomethyl group, leading to a downfield shift.
-
-CH₂Br: The carbon bearing the bromine atom is deshielded due to the electronegativity of bromine.
-
-CH₃ (on C2): This aliphatic methyl carbon is the most shielded and appears furthest upfield.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is typically required compared to ¹H NMR.
-
Instrument Setup: Use a ¹³C NMR probe on a 75 MHz or higher spectrometer.
-
Acquisition Parameters:
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
Set a wider spectral width (e.g., 0-200 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although none are present in this molecule.
-
A larger number of scans is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to ¹H NMR, with Fourier transformation, phasing, and referencing to TMS (0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2950-3000 | C-H (sp³) | Stretching |
| ~1735-1750 | C=O (Ester) | Stretching |
| ~1100-1300 | C-O (Ester) | Stretching |
| ~600-700 | C-Br | Stretching |
These are predicted values based on typical IR absorption frequencies.[8][9][10]
Rationale for Assignments
-
C=O Stretch: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is the most characteristic feature of an ester carbonyl group.[11]
-
C-H Stretch: Absorptions corresponding to the stretching of sp³ hybridized C-H bonds will be present.
-
C-O Stretch: The C-O single bond stretching of the ester will also be visible.
-
C-Br Stretch: A weaker absorption in the fingerprint region will correspond to the C-Br bond.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: As a liquid, the sample can be analyzed neat. A drop of the compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum of the clean plates is recorded first. Then, the sample spectrum is acquired.
-
Data Processing: The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrometry Data
Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak and any bromine-containing fragments will appear as a pair of peaks (M and M+2) of nearly equal intensity. The nominal molecular weight is 181.03 g/mol .
| m/z | Proposed Fragment | Notes |
| 180/182 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine. |
| 149/151 | [M - OCH₃]⁺ | Loss of the methoxy group. |
| 101 | [M - Br]⁺ | Loss of the bromine radical. This is often a significant fragment. |
| 59 | [COOCH₃]⁺ | Fragment corresponding to the methoxycarbonyl group. |
Fragmentation Pathway
Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation steps for this compound.
The primary fragmentation is expected to involve the cleavage of the C-Br bond, which is relatively weak, leading to the stable carbocation at m/z 101. Another likely fragmentation is the loss of the methoxy radical from the ester group.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for volatile compounds like this.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.
-
Detection: An electron multiplier detects the ions.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation and purity assessment of this compound. Each technique offers complementary information, and a thorough analysis of all four is crucial for unambiguous characterization. The data and protocols presented in this guide serve as a valuable resource for scientists working with this important chiral building block, ensuring the quality and reliability of their research and development endeavors.
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 4. Methyl 3-bromo-2-(bromomethyl)propionate [webbook.nist.gov]
- 5. Methyl 3-bromo-2-methylpropanoate | C5H9BrO2 | CID 568050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 7. Methyl 2-bromo-2-methylpropionate | C5H9BrO2 | CID 90097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 3-bromopropionate(3395-91-3) 13C NMR spectrum [chemicalbook.com]
- 9. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. This compound 97 110556-33-7 [sigmaaldrich.com]
- 11. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
"Methyl (R)-(+)-3-bromo-2-methylpropionate" physicochemical characteristics
An In-depth Technical Guide to the Physicochemical Characteristics of Methyl (R)-(+)-3-bromo-2-methylpropionate
Introduction: A Versatile Chiral Building Block
This compound is a valuable chiral intermediate widely utilized in organic synthesis and pharmaceutical research.[1] Its significance lies in its stereospecific structure, which serves as a foundational component for constructing complex, biologically active molecules. This guide offers a detailed exploration of its core physicochemical characteristics, providing researchers, scientists, and drug development professionals with the essential data and methodologies required for its effective application. As a key reactant, it has been instrumental in the synthesis of potent antagonists for receptors like the somatostatin sst3 receptor, highlighting its direct relevance in medicinal chemistry. Understanding its physical and chemical properties is paramount for optimizing reaction conditions, ensuring purity, and maintaining safety in the laboratory.
Section 1: Core Physicochemical Properties
The fundamental physical constants of a compound govern its behavior in both storage and reaction environments. The properties of this compound have been well-characterized. Key quantitative data are summarized below, providing a baseline for its handling and application.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | Methyl (R)-3-bromo-2-methylpropanoate | [2] |
| Synonyms | (+)-Methyl (R)-β-bromoisobutyrate | [3] |
| CAS Number | 110556-33-7 | [4][5] |
| Molecular Formula | C₅H₉BrO₂ | [2][3][4] |
| Molecular Weight | 181.03 g/mol | [2][3][4] |
| Appearance | Liquid | [5] |
| Boiling Point | 85 °C at 37 mmHg | [4] |
| Density | 1.422 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.455 | [5] |
| Optical Activity ([α]20/D) | +16°, neat | |
| Flash Point | 73 °C (163.4 °F) - closed cup |
Field Insights:
The boiling point is reported under reduced pressure (37 mmHg), which is a standard practice for compounds that may decompose or oxidize at their higher atmospheric boiling points.[4] This indicates that for purification via distillation, vacuum techniques are essential to preserve the compound's integrity. The density, significantly higher than water, is expected due to the presence of the bromine atom.[4] The specific optical rotation confirms the enantiomeric identity as the (R)-(+) isomer, a critical parameter for stereospecific synthesis.
Section 2: Structural Elucidation and Purity Assessment
Confirming the identity, structure, and purity of a starting material is a non-negotiable step in any synthetic workflow. For this compound, a combination of spectroscopic methods provides a comprehensive analytical profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural confirmation. ¹H NMR will verify the presence and splitting patterns of the methyl, methoxy, methine, and bromomethyl protons. The diastereotopic protons of the CH₂Br group often present as a complex multiplet, providing rich structural information. ¹³C NMR confirms the number of unique carbon environments.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight.[2] A key diagnostic feature is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M and M+2) of nearly equal intensity. This provides unambiguous confirmation of a monobrominated compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.
-
Chiral Gas Chromatography (GLC): To confirm enantiomeric purity (also referred to as optical purity), chiral GLC is the method of choice. This technique separates the (R) and (S) enantiomers, allowing for precise quantification of the enantiomeric excess (ee).
The logical flow of these analytical techniques forms a robust quality control (QC) process to validate every batch of the reagent before its use in sensitive, multi-step syntheses.
Caption: Quality control workflow for this compound.
Section 3: Solubility Characteristics and Determination
While extensive quantitative solubility data is not always present in publicly available literature, the molecular structure of this compound—a polar ester with a halogenated alkyl chain—allows for reliable qualitative predictions based on the "like dissolves like" principle.
-
Qualitative Assessment: It is expected to be soluble in a wide range of common organic solvents, including ethers (diethyl ether, THF), esters (ethyl acetate), chlorinated solvents (dichloromethane, chloroform), and alcohols (methanol, ethanol). Its solubility in nonpolar solvents like hexanes may be more limited. Due to the polar ester group, it is expected to be sparingly soluble in water.
For applications requiring precise concentrations, such as kinetic studies or process chemistry, experimental determination of solubility is essential.
Experimental Protocol: Gravimetric Solubility Determination
This protocol provides a reliable, self-validating method for quantifying the solubility of the title compound in a given solvent at a specific temperature.
Objective: To determine the solubility (in g/100 g solvent) of this compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing a precisely weighed mass of the chosen solvent (e.g., 5.00 g). The excess solid ensures that saturation is achieved.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Equilibrate for a minimum of 24 hours to ensure the solution reaches saturation. The system's stability is validated by taking measurements at 24h and 48h; consistent results confirm equilibrium has been reached.
-
Phase Separation: Allow the vials to stand undisturbed at the constant experimental temperature until the excess, undissolved ester settles, leaving a clear, saturated supernatant.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) glass syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent transfer of any undissolved material.
-
Mass Determination: Dispense the filtered, saturated solution into a pre-weighed, airtight container and record the total mass. The mass of the saturated solution is determined by subtraction.
-
Solvent Evaporation: Carefully evaporate the solvent from the solution under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant mass of the residual ester is achieved.
-
Calculation:
-
Mass of Solute = Final mass of vial + residue - Tare mass of vial
-
Mass of Solvent = Mass of saturated solution - Mass of solute
-
Solubility ( g/100 g solvent) = (Mass of Solute / Mass of Solvent) * 100
-
Caption: Experimental workflow for quantitative solubility determination.
Section 4: Safety, Handling, and Storage
Safe handling of any chemical reagent is of utmost importance. The hazard profile for this compound is well-defined.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
| Flammable Liquids | H227 | Combustible liquid |
Sources:[2]
Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][7]
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[4][6]
Storage Guidelines:
-
Container: Keep the container tightly closed to prevent moisture ingress and evaporation.[6][7]
-
Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[5][6] Room temperature storage is generally acceptable.[5]
Conclusion
This compound is a chiral building block with well-defined physicochemical properties. Its identity and purity can be rigorously confirmed through standard spectroscopic and chromatographic techniques. While it must be handled with appropriate safety precautions due to its irritant and combustible nature, its utility in the synthesis of complex molecular targets makes it an indispensable tool for chemists in the pharmaceutical and life sciences industries. The data and protocols outlined in this guide provide the foundational knowledge required for its successful and safe implementation in research and development.
References
An In-depth Technical Guide to Methyl (R)-(+)-3-bromo-2-methylpropionate as a Chiral Building Block
Abstract
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are fundamental to the stereocontrolled synthesis of complex molecular architectures, enabling the development of safer and more efficacious pharmaceuticals.[1] This technical guide provides a comprehensive overview of Methyl (R)-(+)-3-bromo-2-methylpropionate, a versatile C5 chiral building block. We will explore its synthesis from readily available precursors, delve into its key chemical transformations, and showcase its application in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Strategic Value of C5 Chiral Building Blocks
Chirality is a fundamental property of many biological molecules, and the three-dimensional arrangement of atoms in a drug can dictate its pharmacological activity. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse side effects. Consequently, the ability to synthesize single-enantiomer drugs is a cornerstone of modern pharmaceutical development.
Chiral building blocks are enantiomerically pure molecules that serve as starting materials for the synthesis of these complex targets.[1] this compound, with its defined stereocenter at the C2 position, a reactive primary bromide, and a methyl ester functional group, represents a highly valuable and versatile synthon. Its structure allows for a multitude of synthetic manipulations, making it an efficient starting point for introducing chirality and building molecular complexity.
Physicochemical Properties and Characterization
The precise characterization of a chiral building block is critical for its effective use. The physical and spectroscopic properties of this compound are well-defined, ensuring reproducibility in synthetic applications. High enantiomeric excess (ee) is crucial, and this is typically confirmed by chiral gas-liquid chromatography (GLC).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 110556-33-7 | [2][3] |
| Molecular Formula | C₅H₉BrO₂ | [3][4] |
| Molecular Weight | 181.03 g/mol | [2][3] |
| Appearance | Colorless liquid | [2] |
| Density | 1.422 g/mL at 25 °C | [2] |
| Boiling Point | 85 °C / 37 mmHg | [2] |
| Refractive Index | n20/D 1.455 | [2] |
| Optical Rotation | [α]20/D +16° (neat) | [2] |
| Optical Purity | ee: 99% (GLC) | [2] |
Stereoselective Synthesis: Accessing the (R)-Enantiomer
The utility of a chiral building block is contingent upon an efficient and reliable method for its enantioselective synthesis. This compound is commonly prepared from the corresponding chiral hydroxy ester, Methyl (R)-(-)-3-hydroxy-2-methylpropionate, also known as the (R)-Roche ester.[5][6][7][8] The Roche ester is a widely available C5 building block produced on an industrial scale via asymmetric hydrogenation.
The conversion of the primary alcohol in the (R)-Roche ester to a bromide is a standard transformation, typically proceeding with inversion of configuration if the chiral center were involved, but in this case, the reaction occurs at the primary hydroxyl group, thus preserving the stereointegrity of the adjacent C2 chiral center. Common brominating agents include phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and carbon tetrabromide (the Appel reaction).
Caption: Synthesis of the target chiral building block from (R)-Roche ester.
Experimental Protocol: Synthesis via Appel Reaction
Causality: The Appel reaction is chosen for its mild conditions, which are crucial for preventing side reactions such as elimination or racemization. The reaction proceeds via a phosphonium salt intermediate, ensuring a clean conversion of the primary alcohol to the primary bromide. This protocol is a self-validating system as the reaction progress can be easily monitored by Thin Layer Chromatography (TLC), and the product can be purified to a high degree using standard column chromatography.
-
Preparation: To a solution of Methyl (R)-(-)-3-hydroxy-2-methylpropionate (1.0 eq) and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (Argon or Nitrogen), add carbon tetrabromide (CBr₄, 1.2 eq) portion-wise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add hexane to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with cold hexane.
-
Purification: Combine the filtrates and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a colorless liquid.
-
Characterization: Confirm the identity and purity of the product via ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral GLC.
Applications in Asymmetric Synthesis
The synthetic utility of this compound lies in its ability to undergo nucleophilic substitution at the C3 position. The primary bromide is an excellent leaving group, allowing for the introduction of a wide range of functionalities while preserving the crucial (R)-stereochemistry at C2.
Caption: Versatility of the building block in Sₙ2 reactions.
Case Study: Synthesis of a Potent Somatostatin sst3 Receptor Antagonist
This compound has been utilized as a key reactant in the development of decahydroisoquinoline derivatives that act as potent and selective antagonists of the somatostatin sst3 receptor.[2] Somatostatin receptors are implicated in a variety of physiological processes, and their modulation is a target for treating neuroendocrine tumors and other diseases.[9][10]
In a reported synthesis, the building block is reacted with a piperazine derivative via a nucleophilic displacement reaction to construct a key side chain of the final antagonist molecule, NVP-ACQ090.[2]
Caption: Use of the chiral building block in sst3 antagonist synthesis.
Representative Experimental Protocol: Nucleophilic Substitution
Causality: This protocol demonstrates the core reactivity of the building block. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction by solvating the cation of the base while leaving the nucleophile relatively free to attack the electrophilic carbon. The use of a mild base like potassium carbonate is sufficient to deprotonate amine or thiol nucleophiles without promoting elimination side reactions.
-
Preparation: In a round-bottom flask, dissolve the nucleophile (e.g., 5-bromo-2-methoxypyridine, 1.0 eq) and a mild base (e.g., K₂CO₃, 1.5 eq) in a polar aprotic solvent (e.g., anhydrous DMF).
-
Addition: Add this compound (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for 8-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to yield the desired S-substituted product, such as (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester.[2]
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling is essential.
-
Safety: this compound is classified as a warning-level substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a powerful and versatile chiral building block in the arsenal of the synthetic chemist. Its straightforward preparation from the readily available (R)-Roche ester, combined with its predictable reactivity in Sₙ2 displacements, makes it an ideal choice for introducing the C5 chiral unit into complex molecules. The successful application of this synthon in the development of potent drug candidates, such as somatostatin receptor antagonists, underscores its significance. For researchers and drug development professionals, mastering the use of such key intermediates is fundamental to accelerating the discovery and synthesis of the next generation of chiral therapeutics.
References
- 1. FCKeditor - Resources Browser [mfa.gov.by]
- 2. This compound 97 110556-33-7 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Methyl 3-bromo-2-methylpropanoate | C5H9BrO2 | CID 568050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Roche ester - Wikipedia [en.wikipedia.org]
- 6. Roche Ester - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 7. 错误页 [amp.chemicalbook.com]
- 8. drjcrbio.com [drjcrbio.com]
- 9. Agonists, Antagonists and Receptors of Somatostatin: Pathophysiological and Therapeutical Implications in Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A-Scientist's Guide to Methyl (R)-(+)-3-bromo-2-methylpropionate in Stereoselective Synthesis
Introduction: The Strategic Value of a Chiral Building Block
In the landscape of modern pharmaceutical and fine chemical synthesis, the ability to control stereochemistry is not merely an academic exercise—it is a fundamental requirement for efficacy and safety. Among the arsenal of chiral synthons available to the discerning chemist, Methyl (R)-(+)-3-bromo-2-methylpropionate (CAS No: 110556-33-7) has emerged as a particularly valuable and versatile building block. Its structure, featuring a primary bromide and a stereocenter at the α-position to a methyl ester, makes it an ideal electrophile for introducing the (R)-2-methylpropyl moiety with high fidelity.
This guide provides an in-depth technical overview of this compound, moving beyond catalog specifications to explore its core applications, mechanistic underpinnings, and the practical considerations essential for its successful implementation in stereoselective synthesis. For researchers and drug development professionals, mastering the use of this reagent can unlock efficient and scalable pathways to complex, high-value chiral molecules.[1]
Core Properties and Stereochemical Integrity
The utility of this compound is intrinsically linked to its physicochemical properties. Understanding these characteristics is the first step in designing robust synthetic strategies.
Molecular Structure and Key Features:
-
Chemical Formula: C₅H₉BrO₂[2]
-
Molecular Weight: 181.03 g/mol [2]
-
Chiral Center: The carbon at the C2 position, bearing a methyl group, is the source of its chirality. The "(R)" designation defines the absolute configuration, which is crucial for its role in asymmetric synthesis.
-
Reactive Site: The primary bromide (-CH₂Br) is an excellent leaving group, primed for nucleophilic displacement. Its primary nature favors the Sₙ2 mechanism, which is critical for stereochemical retention.
-
Ester Group: The methyl ester (-CO₂CH₃) can be readily hydrolyzed or transformed into other functional groups post-synthesis, adding another layer of synthetic versatility.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 110556-33-7 | |
| Density | ~1.422 g/mL at 25 °C | [3] |
| Boiling Point | 85 °C at 37 mmHg | [3] |
| Refractive Index | n20/D ~1.455 | [3] |
| Appearance | Liquid |[4] |
The cornerstone of this reagent's value is its stereochemical purity. High enantiomeric excess (often >99% ee) is a prerequisite for its use.[4] The primary challenge in its application is to employ reaction conditions that maintain this integrity, primarily by ensuring that reaction pathways proceed via mechanisms that do not involve racemization, such as a pure Sₙ2 displacement.
Core Application: Stereospecific Nucleophilic Substitution
The most prevalent application of this compound is as an electrophile in Sₙ2 reactions. This pathway is powerful because it proceeds with a predictable inversion of stereochemistry at the nucleophile's point of attack, but crucially, the stereocenter of the propionate fragment itself remains untouched.
Mechanism Causality: The primary carbon bearing the bromine atom is sterically unhindered, making it highly susceptible to backside attack by a wide range of nucleophiles. The adjacent chiral center, while influencing the electronic environment, does not sterically impede this approach. This combination is key to achieving high yields and clean stereochemical outcomes. The choice of solvent and base is critical; polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are preferred as they solvate the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus enhancing its reactivity.
Workflow: General Sₙ2 Alkylation Protocol The following diagram outlines a typical workflow for the alkylation of a generic nucleophile (Nu⁻) using this compound.
Caption: General workflow for Sₙ2 alkylation.
Examples in Synthesis: This reagent is a key intermediate in the synthesis of a variety of biologically active molecules.[1]
-
(S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methylester: Prepared via a nucleophilic displacement reaction with 5-bromo-2-methoxy pyridine.
-
Decahydroisoquinoline Derivatives: Used in the synthesis of potent antagonists for the somatostatin sst3 receptor.
-
Manidipine Synthesis: While not directly using the (R)-bromo ester, related structures are fundamental to building the side chains of dihydropyridine calcium channel blockers like Manidipine, highlighting the importance of this structural motif.[5]
Experimental Protocol: A Practical Guide
This section provides a representative, self-validating protocol for the alkylation of a phenol, a common transformation that demonstrates the core principles of using this reagent.
Objective: To synthesize Methyl (R)-2-methyl-3-(phenoxy)propanoate.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous potassium carbonate (1.5 eq) and anhydrous DMF (approx. 0.2 M relative to the limiting reagent).
-
Nucleophile Addition: Add phenol (1.1 eq) to the suspension and stir for 15 minutes at room temperature to allow for salt formation.
-
Electrophile Addition: Slowly add this compound (1.0 eq) to the reaction mixture via syringe. Causality Note: A slow addition helps to control any potential exotherm and minimizes side reactions.
-
Reaction Monitoring: Heat the reaction to 60-70 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Workup - Quenching: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water. Self-Validation: This step quenches the reaction and dissolves the inorganic salts.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then with brine. Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Assess the enantiomeric purity via chiral HPLC to ensure the stereocenter has remained intact. Self-Validation: This final analytical step confirms the success of the stereoselective synthesis.
Handling, Safety, and Troubleshooting
Safety and Handling:
-
This compound is irritating to the eyes, respiratory system, and skin.[3][6][7]
-
Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
It is a combustible liquid with a flash point of approximately 73 °C (163.4 °F).[4] Store in a cool, dry place away from ignition sources.
Table 2: Common Troubleshooting Scenarios
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Yield | Incomplete reaction; weak nucleophile; poor base. | Increase reaction temperature or time. Use a stronger base (e.g., NaH) if compatible. Ensure all reagents are anhydrous. |
| Racemization | Presence of bromide ions promoting Sₙ1 character or racemization of product/starting material. | Use a non-nucleophilic base. Avoid unnecessarily high temperatures or prolonged reaction times. Add a halide scavenger if necessary. |
| Elimination Side Product | Base is too strong or sterically hindered. | Switch to a softer, non-hindered base like K₂CO₃ or Cs₂CO₃. |
| Difficult Purification | Product and starting material have similar polarity. | Ensure the reaction goes to completion. Optimize chromatography conditions (try different solvent systems). |
Conclusion
This compound is more than a simple alkylating agent; it is a precision tool for constructing complex chiral molecules. Its value lies in the predictable, high-fidelity transfer of a chiral motif, which is accomplished primarily through the Sₙ2 mechanism. By understanding the causality behind experimental choices—from solvent and base selection to workup procedures—researchers can confidently and efficiently leverage this reagent to advance their synthetic campaigns in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. (-)-Methyl (S)-3-bromo-2-methylpropionate 97 98190-85-3 [sigmaaldrich.com]
- 5. CN102875451A - Improved method for synthesis process of manidipine hydrochloride - Google Patents [patents.google.com]
- 6. Methyl 3-bromo-2-methylpropanoate | C5H9BrO2 | CID 568050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (-)-Methyl (S)-3-bromo-2-methylpropionate | C5H9BrO2 | CID 5479124 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Emergence of a Chiral Workhorse: A Technical History of Methyl (R)-(+)-3-bromo-2-methylpropionate
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of a Chiral Halogenated Ester
In the landscape of fine chemicals and pharmaceutical intermediates, few molecules offer the combination of stereochemical precision and versatile reactivity as Methyl (R)-(+)-3-bromo-2-methylpropionate. This chiral building block, with its defined stereocenter and reactive bromide, has become an indispensable tool for the asymmetric synthesis of complex molecular architectures, particularly in the development of novel therapeutics. Its unique structure provides a scaffold for introducing stereospecific functionality, a critical requirement in modern drug design where enantiomeric purity is paramount for efficacy and safety. This guide delves into the discovery and historical evolution of this key synthetic intermediate, tracing its origins from early racemic preparations to the sophisticated enantioselective routes that have made it a cornerstone of contemporary organic synthesis.
Early Developments: The Quest for Stereochemical Control
The story of this compound is intrinsically linked to the broader history of synthesizing β-halopropionates. Early methods for producing related compounds, such as methyl β-bromopropionate, involved the straightforward but non-stereoselective addition of hydrogen bromide to methyl acrylate. While effective for producing the racemic mixture, these approaches were inadequate for applications requiring enantiomeric purity.
The synthesis of the parent acid, 3-bromo-2-methylpropanoic acid, in its racemic form was also established through methods like the bromination of methacrylic acid. A patent from 2009 describes a method for producing 2,3-dibromo-2-methylpropanoic acid from methacrylic acid and bromine, highlighting the industrial interest in this class of compounds as intermediates for beta-lactam antibiotics.[1] However, the challenge of isolating a single enantiomer from a racemic mixture remained a significant hurdle, often requiring tedious and inefficient classical resolution techniques.
The "Roche Ester" Revolution: A Gateway to Enantiopurity
A pivotal breakthrough in the history of chiral building blocks, and consequently in the story of this compound, was the development of the "Roche ester" – methyl (R)-3-hydroxy-2-methylpropionate.[2][3][4] This compound, with its readily available, high enantiomeric purity, provided a versatile starting material for the synthesis of a wide array of chiral molecules. The significance of the Roche ester cannot be overstated; it offered a reliable and commercially viable source of a key chiral synthon, paving the way for the efficient construction of complex stereochemistry.
The availability of the Roche ester fundamentally changed the approach to synthesizing chiral 2-methylpropionate derivatives. Instead of attempting to resolve a racemic mixture of the bromo-ester, chemists could now employ the Roche ester as a chiral precursor and stereospecifically introduce the bromine atom.
The Stereospecific Conversion: From Hydroxyl to Bromide
The transformation of the Roche ester into this compound is a chemically direct process, typically involving the substitution of the primary hydroxyl group with a bromide. This conversion is a standard procedure in organic synthesis and can be achieved through various reagents, most commonly involving phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).
The underlying principle of this conversion is the stereospecific nature of the reaction at the non-chiral center, which leaves the stereochemistry at the C2 position intact. This ensures that the high enantiomeric purity of the starting Roche ester is transferred to the final bromo-ester product.
A Representative Synthetic Protocol:
While the seminal publication detailing the very first conversion of the Roche ester to its bromo-derivative is not readily apparent in a singular, celebrated paper, the methodology is well-established in the chemical literature. The following represents a standard laboratory procedure for this transformation:
Step 1: Activation of the Hydroxyl Group
In a typical procedure, the Roche ester is dissolved in an appropriate aprotic solvent, such as dichloromethane or diethyl ether, and cooled in an ice bath.
Step 2: Introduction of the Brominating Agent
A brominating agent, such as phosphorus tribromide (PBr₃), is added dropwise to the cooled solution. The reaction is carefully monitored to control the exothermic nature of the reaction.
Step 3: Reaction and Workup
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Step 4: Extraction and Purification
The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the pure this compound.
Applications in Pharmaceutical Synthesis: A Chiral Building Block in Action
The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules.[5] Its utility stems from the presence of two key functional groups: the ester, which can be hydrolyzed or transformed into other functionalities, and the primary bromide, which is an excellent electrophile for nucleophilic substitution reactions.
One notable application is in the synthesis of potent and selective somatostatin sst3 receptor antagonists.[6] In these syntheses, the chiral center of the bromo-ester is incorporated into the final drug molecule, highlighting the importance of its enantiomeric purity.
The (S)-enantiomer, (-)-Methyl (S)-3-bromo-2-methylpropionate, has also found significant use as a starting material for the preparation of biologically important compounds, such as 3-[(2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids.[7]
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 85 °C at 37 mmHg |
| Density | 1.422 g/mL at 25 °C |
| Optical Activity | [α]20/D +16° (neat) |
| Enantiomeric Excess | Typically >99% (GLC) |
| CAS Number | 110556-33-7 |
Data sourced from commercially available product information.
Conclusion and Future Outlook
The discovery and development of this compound represent a significant advancement in the field of asymmetric synthesis. Its history is a testament to the power of chiral building blocks, with the advent of the Roche ester being the critical enabler for its widespread availability and use. For researchers, scientists, and drug development professionals, this versatile intermediate continues to be a valuable tool for the construction of enantiomerically pure molecules with complex stereochemistry. As the demand for more sophisticated and stereochemically defined pharmaceuticals grows, the importance of chiral building blocks like this compound is only set to increase, ensuring its continued legacy in the annals of organic synthesis.
Visualizations
Logical Progression of Synthesis Development
Caption: Evolution of the synthesis of this compound.
Experimental Workflow: From Roche Ester to Bromo-Ester
Caption: A typical experimental workflow for the synthesis.
References
- 1. Asymmetric Synthesis of (R)‐3‐Hydroxy‐2‐methylpropanoate (‘Roche Ester’) and Derivatives via Biocatalytic CC‐Bond Reduction | Semantic Scholar [semanticscholar.org]
- 2. Roche ester - Wikipedia [en.wikipedia.org]
- 3. Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis | Semantic Scholar [semanticscholar.org]
- 4. Beyond the Roche Ester: A New Approach to Polypropionate Stereotriad Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety and Handling of Methyl (R)-(+)-3-bromo-2-methylpropionate
This guide provides comprehensive safety protocols and handling instructions for Methyl (R)-(+)-3-bromo-2-methylpropionate, a key chiral building block in pharmaceutical and chemical synthesis.[1][2] Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals actively working with this compound.
Compound Identification and Hazard Profile
Chemical Identity
GHS Hazard Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[4] The primary hazards are summarized in the table below.
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |
| Flammable Liquids | 4 | Warning | H227: Combustible liquid |
Data sourced from aggregated GHS information.[4]
The following diagram illustrates the GHS pictograms and corresponding hazards associated with this compound.
Caption: GHS Hazard Pictogram for this compound.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is the foundation of a robust risk assessment.
| Property | Value |
| Physical Form | Liquid[3] |
| Boiling Point | 85 °C at 37 mmHg[3] |
| Density | 1.422 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.455[3] |
| Flash Point | 73 °C (163.4 °F) - closed cup[3] |
| Optical Activity | [α]20/D +16° (neat)[3] |
These properties indicate that the compound is a combustible liquid with a density greater than water.[3] The vapor pressure at ambient temperature is significant enough to pose an inhalation risk.
Risk Assessment and Mitigation
A thorough risk assessment is mandatory before commencing any work with this compound. The following workflow provides a systematic approach to identifying and mitigating risks.
Caption: Systematic Risk Assessment Workflow for Chemical Handling.
Safe Handling and Storage Protocols
Engineering Controls
-
Ventilation: All manipulations of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Isolation: For larger scale operations, consider using a glove box or other closed systems to provide an additional layer of containment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for preventing dermal, ocular, and respiratory exposure.
-
Eye Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear impervious gloves, such as nitrile or neoprene. It is critical to check for glove integrity before and during use. Discard and replace gloves immediately if they become contaminated.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.
-
Respiratory Protection: For situations where engineering controls may not be sufficient, such as during a large spill, a respirator with an appropriate organic vapor cartridge is necessary.[3]
Storage Requirements
-
Container: Store in a tightly closed, properly labeled container.[5]
-
Location: Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]
-
Segregation: Store away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[6] This compound is classified under Storage Class 10 for combustible liquids.[3]
Emergency Procedures
Prompt and correct response to an emergency is critical to minimizing harm.
First Aid Measures
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]
-
Skin Contact: Remove all contaminated clothing immediately.[7][8] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[7][8][9] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with large amounts of lukewarm water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention.[6]
Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as vermiculite or sand.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
-
Large Spills:
Waste Disposal
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Segregation: Collect waste in a dedicated, labeled container for halogenated organic waste.[10][11][12] Do not mix with non-halogenated organic waste.[12]
-
Containerization: Use a chemically compatible and sealable container. Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name.[11]
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[13] Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its handling requires a thorough understanding of its hazards and the implementation of stringent safety protocols. By following the guidelines outlined in this document, researchers can mitigate risks and ensure a safe laboratory environment.
References
- 1. scbt.com [scbt.com]
- 2. smolecule.com [smolecule.com]
- 3. This compound 97 110556-33-7 [sigmaaldrich.com]
- 4. Methyl 3-bromo-2-methylpropanoate | C5H9BrO2 | CID 568050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-Bromo-2-methylpropanoate | 23426-63-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. semspub.epa.gov [semspub.epa.gov]
- 9. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
"Methyl (R)-(+)-3-bromo-2-methylpropionate" material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for Methyl (R)-(+)-3-bromo-2-methylpropionate
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide to the safe handling, storage, and emergency procedures for this compound. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The information herein is synthesized from established safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in the laboratory.
Chemical Identity and Physicochemical Properties
This compound is a chiral building block used in the synthesis of various pharmaceutical compounds.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | (+)-Methyl (R)-β-bromoisobutyrate[1][2] |
| CAS Number | 110556-33-7[1][2] |
| Molecular Formula | C₅H₉BrO₂[1][2] |
| Molecular Weight | 181.03 g/mol [1][3] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Liquid | [1] |
| Boiling Point | 85 °C at 37 mmHg | [1] |
| Density | 1.422 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.455 | [1] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [1][4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.
Hazard Statements (H-Codes):
-
H227: Combustible liquid.[3]
Precautionary Statements (P-Codes): A selection of key precautionary statements includes:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]
Target Organs:
Safe Handling, Storage, and Personal Protective Equipment (PPE)
The reactivity and hazardous nature of this compound necessitate stringent adherence to safety protocols during handling and storage.
Handling
All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid contact with skin and eyes, and prevent inhalation of vapors.[8][9] In case of fire, this compound is a combustible liquid and may form explosive mixtures with air when heated.[10] Keep away from open flames, hot surfaces, and sources of ignition.[11] Use non-sparking tools and take precautionary measures against static discharges.[12]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from heat, sparks, and flame.[11] This compound is classified under Storage Class 10 for combustible liquids.[1][4]
Incompatible Materials:
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield.[7][13] | Protects against splashes and vapors that can cause serious eye irritation.[7] |
| Hands | Chemical-resistant gloves (e.g., Viton, Butyl rubber, Neoprene).[7] | Prevents skin contact which can lead to irritation.[7] |
| Body | Laboratory coat. For larger quantities, chemical-resistant overalls are recommended.[7] | Provides a barrier against accidental spills.[7] |
| Respiratory | Use in a chemical fume hood. If not available, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is required.[7] | Minimizes the risk of inhaling vapors that may cause respiratory irritation.[7] |
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][12]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[11]
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if it can be done easily. Seek immediate medical attention.[11]
-
Ingestion: Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[11][12]
-
Specific Hazards: The compound is a combustible liquid. Containers may explode when heated.[11] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[11]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation and remove all sources of ignition.[13] Wear appropriate personal protective equipment.[13]
-
Environmental Precautions: Prevent the product from entering drains.[14]
-
Methods for Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[13] Keep in suitable, closed containers for disposal.[13]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[14]
-
Conditions to Avoid: Heat, flames, and sparks.[11]
-
Incompatible Materials: Strong oxidizing agents, acids, bases, and reducing agents.[11][13]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[11]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[13] However, based on its GHS classification, the following effects are known or anticipated:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3][5]
-
Respiratory Sensitization: May cause respiratory irritation.[1][3][5]
-
Carcinogenicity: This product is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[15][16]
References
- 1. (R)-(+)-3-溴-2-甲基丙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Methyl 3-bromo-2-methylpropanoate | C5H9BrO2 | CID 568050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-(S)-3-溴-2-甲基丙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (-)-Methyl (S)-3-bromo-2-methylpropionate | C5H9BrO2 | CID 5479124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. gustavus.edu [gustavus.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Drug Intermediates using Methyl (R)-(+)-3-bromo-2-methylpropionate
Introduction: The Strategic Value of a Chiral Propionate Building Block
In the landscape of modern pharmaceutical and agrochemical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity, efficacy, and safety profile. Chiral building blocks are the foundational elements that enable chemists to construct complex, three-dimensional molecular architectures with a high degree of stereochemical fidelity. Among these, Methyl (R)-(+)-3-bromo-2-methylpropionate has emerged as a versatile and highly valuable C4 chiral synthon.
This application note serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic applications and detailed protocols involving this compound. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven, step-by-step protocols for its use in the synthesis of key pharmaceutical intermediates, and offer insights into the causality behind experimental choices to ensure reproducible and high-yielding enantioselective transformations.
Compound Profile: this compound
| Property | Value |
| CAS Number | 110556-33-7[1] |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol [1] |
| Appearance | Liquid[1] |
| Boiling Point | 85 °C at 37 mmHg[1] |
| Density | 1.422 g/mL at 25 °C[1] |
| Optical Purity | ee: 99% (GLC)[1] |
| Optical Activity | [α]20/D +16°, neat[1] |
Core Application I: Stereospecific Synthesis of a Key Intermediate for the Somatostatin sst3 Receptor Antagonist, NVP-ACQ090
The decahydroisoquinoline derivative NVP-ACQ090 is a potent and selective antagonist of the somatostatin sst3 receptor, a target of significant interest for various therapeutic applications.[2][3] The enantioselective synthesis of a crucial side-chain component of NVP-ACQ090 relies on the stereospecific alkylation of a lithiated pyridine derivative with this compound.
Mechanistic Rationale: SN2 Inversion for Stereochemical Control
The key transformation in this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The reaction's stereospecificity is a direct consequence of the SN2 mechanism, which proceeds through a backside attack of the nucleophile on the electrophilic carbon bearing the leaving group (in this case, the bromide). This backside attack necessitates an inversion of the stereochemical configuration at the chiral center.[4][5][6][7]
By starting with the (R)-enantiomer of the methyl bromo-2-methylpropionate, the SN2 reaction with the nucleophilic pyridine species ensures the formation of the desired (S)-enantiomer in the product, (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester. This inversion is a classic example of a Walden inversion and is a cornerstone of stereocontrolled synthesis.[7]
// Nodes R_reactant [label="(R)-Methyl 3-bromo-2-methylpropionate"]; Nu [label="Nucleophile (Lithiated Pyridine)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; TS [label="Transition State\n(Trigonal Bipyramidal)", shape=ellipse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; S_product [label="(S)-Alkylated Product"]; Br_leaving [label="Bromide Leaving Group", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Nu -> R_reactant [label="Backside Attack", color="#34A853"]; R_reactant -> TS [label="SN2", color="#4285F4"]; TS -> S_product [label="Inversion of Stereochemistry", color="#EA4335"]; TS -> Br_leaving [label="Leaving Group Departure", color="#5F6368"]; }
Figure 1. SN2 Inversion Mechanism.
Detailed Experimental Protocol: Synthesis of (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester
This protocol is adapted from the principles outlined in the synthesis of related pyridine derivatives and the key publication by Banziger M, et al. (2003).
Materials:
-
5-bromo-2-methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nucleophile:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-2-methoxypyridine (1.0 equivalent) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 3-lithiated pyridine species.
-
-
Alkylation Reaction:
-
To the cold (-78 °C) solution of the lithiated pyridine, add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester.
-
| Reagent | Molar Equiv. | Purpose |
| 5-bromo-2-methoxypyridine | 1.0 | Aromatic precursor |
| n-Butyllithium | 1.05 | Strong base for lithiation |
| This compound | 1.1 | Chiral electrophile |
| Anhydrous THF | - | Aprotic solvent |
| Saturated aq. NH₄Cl | - | Quenching agent |
Core Application II: A Versatile Chiral Building Block for Further Derivatization
The product from the first application, (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester, is not an endpoint but a valuable intermediate itself. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or reduced to the primary alcohol, providing multiple avenues for further synthetic elaboration in drug discovery programs.
// Nodes start [label="this compound"]; nucleophile [label="5-bromo-2-methoxypyridine"]; intermediate [label="(S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester", fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis [label="Hydrolysis\n(e.g., LiOH, H₂O/THF)"]; reduction [label="Reduction\n(e.g., LiAlH₄, THF)"]; acid [label="(S)-Carboxylic Acid Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; alcohol [label="(S)-Primary Alcohol Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_products [label="Further Synthetic Elaboration\n(e.g., Amide Coupling, Etherification)"];
// Edges start -> intermediate [label="SN2 Alkylation", color="#4285F4"]; nucleophile -> intermediate [color="#4285F4"]; intermediate -> hydrolysis [color="#EA4335"]; intermediate -> reduction [color="#EA4335"]; hydrolysis -> acid; reduction -> alcohol; acid -> final_products; alcohol -> final_products; }
Figure 2. Synthetic Workflow and Derivatization.
Protocol 2: Hydrolysis to (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropanoic acid
Materials:
-
(S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the methyl ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 - 2.0 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the desired carboxylic acid.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and characterization of the final products.
-
Reaction Monitoring: The progress of each reaction should be closely monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC), to ensure complete conversion of the starting materials.
-
Product Characterization: The identity and purity of the synthesized compounds must be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Stereochemical Integrity: The enantiomeric excess (ee) of the chiral products should be determined using a suitable chiral chromatography method (e.g., chiral HPLC or chiral GC) to verify that the stereospecificity of the reaction has been maintained.
Conclusion
This compound is a powerful and reliable chiral building block for the enantioselective synthesis of complex molecules. Its utility is exemplified in the stereospecific synthesis of a key precursor to the somatostatin sst3 receptor antagonist NVP-ACQ090, where a classic SN2 inversion mechanism is leveraged to set the desired stereocenter with high fidelity. The detailed protocols provided in this application note offer a practical guide for researchers to implement these transformations in their own synthetic endeavors. By understanding the underlying mechanistic principles and adhering to rigorous experimental procedures, scientists can confidently employ this versatile reagent to advance their research and drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Stereospecific Reactions of Methyl (R)-(+)-3-bromo-2-methylpropionate
Introduction: The Significance of a Chiral Building Block
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Methyl (R)-(+)-3-bromo-2-methylpropionate, a readily available chiral building block, serves as a powerful tool for the introduction of a stereodefined propionate moiety. Its utility lies in the strategic placement of a primary bromide, which is highly susceptible to nucleophilic substitution, adjacent to a chiral center. This structural feature allows for the stereospecific synthesis of a diverse array of more complex chiral molecules. The (R)-configuration at the C2 position dictates the spatial arrangement of substituents in the products of its reactions, making it an invaluable starting material for the synthesis of enantiomerically pure compounds. This guide provides a detailed exploration of the stereospecific reactions of this compound, offering both theoretical insights and practical, field-proven protocols for its application.
Core Principles of Stereospecificity: The S(_N)2 Trajectory
The reactivity of this compound is dominated by the bimolecular nucleophilic substitution (S(_N)2) mechanism. This is a direct consequence of the substrate's structure: the bromine atom is attached to a primary carbon, which is sterically unhindered and thus highly accessible to nucleophilic attack. The S(_N)2 reaction is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion). This "backside attack" is a hallmark of the S(_N)2 mechanism and is the origin of its stereospecificity.
The concerted nature of the S(_N)2 reaction, where bond-forming and bond-breaking occur simultaneously, leads to a predictable and complete inversion of configuration at the stereocenter if the reaction were to occur at the chiral center. However, in the case of this compound, the substitution occurs at the achiral C3 position. The significance of the (R)-stereocenter at C2 is that it directs the stereochemical outcome in subsequent transformations of the substitution product or influences the reactivity of the molecule. The primary focus of stereospecificity in the initial substitution is the clean inversion of any transient chirality induced at the reaction center and the preservation of the pre-existing (R)-chirality at C2, leading to a single diastereomer as the product.
Causality of Experimental Choices in S(_N)2 Reactions:
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are the preferred media for S(_N)2 reactions. These solvents are capable of solvating the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, thus accelerating the rate of the S(_N)2 reaction. Protic solvents, such as water and alcohols, would solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.
-
Nucleophile: Strong, non-bulky nucleophiles are ideal for S(_N)2 reactions. The azide ion (N(_3)
), cyanide ion (CN− ), and thiolates (RS− ) are excellent examples. The choice of nucleophile directly determines the functional group that is introduced into the molecule.− -
Temperature: S(_N)2 reactions are generally favored at moderate temperatures. Higher temperatures can lead to competing elimination (E2) reactions, especially if the nucleophile is also a strong base.
Application in the Synthesis of Chiral β-Amino Acids
A prominent application of stereospecific reactions involving this compound is the synthesis of chiral β-amino acids. These non-proteinogenic amino acids are crucial components of many biologically active peptides and pharmaceuticals, offering improved metabolic stability and unique conformational properties. The synthesis typically begins with the S(_N)2 displacement of the bromide with an azide nucleophile, followed by reduction of the azide to an amine.
Protocol 1: Stereospecific Synthesis of Methyl (S)-3-azido-2-methylpropanoate
This protocol details the S(_N)2 reaction of this compound with sodium azide, which proceeds with inversion of configuration at the carbon undergoing substitution, leading to the (S)-azido product. While the chiral center at C2 is not directly involved in the substitution, the stereospecificity of the reaction ensures a diastereomerically pure product.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 110556-33-7 | 181.03 | 10.0 g (55.2 mmol) |
| Sodium Azide (NaN(_3)) | 26628-22-8 | 65.01 | 4.3 g (66.2 mmol) |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 100 mL |
| Diethyl ether | 60-29-7 | 74.12 | 200 mL |
| Saturated aqueous sodium bicarbonate solution | - | - | 100 mL |
| Brine | - | - | 100 mL |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | 10 g |
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 g, 55.2 mmol) in 100 mL of anhydrous dimethylformamide (DMF).
-
Addition of Nucleophile: To the stirred solution, add sodium azide (4.3 g, 66.2 mmol) in one portion.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C using a heating mantle and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure methyl (S)-3-azido-2-methylpropanoate.
Expected Outcome:
The reaction is expected to yield the (S)-azido product with a high degree of stereochemical purity, a direct consequence of the S(_N)2 mechanism. The subsequent reduction of the azide to an amine provides a direct route to the chiral β-amino acid derivative.
Visualization of the S(_N)2 Reaction
The following diagram illustrates the workflow for the stereospecific synthesis of methyl (S)-3-azido-2-methylpropanoate.
Caption: S N 2 reaction workflow.
The mechanistic pathway of the S(_N)2 reaction is depicted below, highlighting the backside attack of the azide nucleophile.
Application Notes and Protocols for the Stereoselective Alkylation of Nucleophiles with Methyl (R)-(+)-3-bromo-2-methylpropionate
Introduction: The Strategic Utility of a Chiral Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the precise installation of chiral centers is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, and enantiomeric purity can be the deciding factor between a potent therapeutic agent and an inactive or even harmful compound. Methyl (R)-(+)-3-bromo-2-methylpropionate serves as a valuable and versatile chiral building block for this purpose.[1][2][3][4] Its structure incorporates a primary bromide, a reactive electrophilic site, and a stereochemically defined center at the C2 position. This combination allows for the introduction of a methyl (R)-2-methylpropionate moiety into a wide array of molecules through nucleophilic substitution, making it a key intermediate in the synthesis of complex, biologically active targets.[5]
This guide provides an in-depth exploration of the alkylation of various nucleophiles using this compound. We will delve into the mechanistic underpinnings that govern the stereochemical outcome of these reactions and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is the foundation of any successful synthetic protocol.
| Property | Value |
| CAS Number | 110556-33-7[5] |
| Molecular Formula | C₅H₉BrO₂[5][6] |
| Molecular Weight | 181.03 g/mol [5][6] |
| Appearance | Liquid[5] |
| Boiling Point | 85 °C at 37 mmHg[5] |
| Density | 1.422 g/mL at 25 °C[5] |
| Optical Activity | [α]20/D +16° (neat)[5] |
| Refractive Index | n20/D 1.455[5] |
Safety Profile: this compound is a combustible liquid and is classified as an irritant.[5][6]
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
-
Precautionary Codes: P261, P264, P271, P280, P302+P352, P305+P351+P338.[5]
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[5][7][8]
Core Mechanistic Principles: The S(_N)2 Pathway and Stereochemical Integrity
The alkylation of nucleophiles with this compound proceeds predominantly through a bimolecular nucleophilic substitution (S(_N)2) mechanism.[9][10][11] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.
The Walden Inversion: A Cornerstone of S(_N)2 Stereochemistry
A defining characteristic of the S(_N)2 reaction is the inversion of configuration at the chiral center.[10][11][12] This phenomenon, known as the Walden inversion, results from the geometric constraints of the mechanism. The nucleophile must approach the electrophilic carbon from the side opposite the leaving group, a trajectory referred to as "backside attack".[10][13] This approach minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the electrophile's lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the C-Br bond.
As the new bond between the nucleophile and the carbon forms, the three non-reacting substituents on the carbon are pushed from a tetrahedral arrangement through a planar transition state, ultimately inverting their configuration in the final product, much like an umbrella flipping inside out in the wind.[11]
Therefore, when starting with the (R)-enantiomer of the bromoester, the resulting product will possess the (S)-configuration at the corresponding stereocenter. Maintaining this stereochemical predictability is crucial for the synthesis of enantiomerically pure target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound 97 110556-33-7 [sigmaaldrich.com]
- 6. Methyl 3-bromo-2-methylpropanoate | C5H9BrO2 | CID 568050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 12. Khan Academy [khanacademy.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Role of Methyl (R)-(+)-3-bromo-2-methylpropionate in Pharmaceutical Intermediate Synthesis
Introduction: The Value of Chirality in Modern Drug Design
In contemporary pharmaceutical development, the emphasis on stereochemical purity is paramount. The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles.[1][2] Chiral building blocks—enantiomerically pure compounds used as starting materials—are therefore indispensable tools for the efficient and predictable synthesis of single-enantiomer drugs.[3][4][5]
Methyl (R)-(+)-3-bromo-2-methylpropionate stands out as a versatile and highly valuable chiral synthon. Its structure incorporates a stereodefined center at the C2 position, a reactive primary bromide for nucleophilic substitution, and a methyl ester group that can be further manipulated. These features make it a crucial intermediate in the synthesis of complex, biologically active molecules, particularly those requiring a specific (R)-configuration adjacent to a quaternary center or as part of a larger aliphatic chain. This guide provides an in-depth look at its properties, applications, and a detailed protocol for its use in a key synthetic transformation.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 110556-33-7 | [6] |
| Molecular Formula | C₅H₉BrO₂ | [7] |
| Molecular Weight | 181.03 g/mol | [8] |
| Appearance | Liquid | |
| Density | 1.422 g/mL at 25 °C | [7] |
| Boiling Point | 85 °C at 37 mmHg | [7] |
| Refractive Index | n20/D 1.455 | |
| Optical Activity | [α]20/D +16° (neat) |
| Optical Purity | ee: 99% (GLC) | |
Table 2: Summary of GHS Hazard Information
| Hazard Class | Hazard Statement | Pictogram | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | [8] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | [8] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |[8] |
Safety Considerations: this compound is an irritant.[7] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[9] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10] Store the compound in a tightly sealed container in a cool, dry place.
Core Application: A Key Building Block for P2Y12 Antagonists
The (R)-2-methylpropionate moiety is a key structural feature in several important pharmaceutical agents. One notable application is in the synthesis of potent P2Y12 receptor antagonists, a class of antiplatelet drugs crucial for preventing thrombosis in patients with acute coronary syndrome.[11] The stereochemistry at the methyl-substituted carbon is often critical for achieving high affinity and selectivity for the target receptor.
This compound serves as an ideal starting material to introduce this chiral fragment. The primary bromide provides a reactive handle for nucleophilic substitution (Sₙ2) reactions, allowing for the attachment of various nucleophiles (e.g., amines, thiolates, or carbanions) while preserving the critical (R)-stereocenter.
Caption: Conceptual workflow for utilizing the chiral building block.
Detailed Protocol: Synthesis of (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester
This protocol details a representative nucleophilic displacement reaction where the bromide of this compound is displaced by a heterocyclic nucleophile, a common strategy in medicinal chemistry.[12]
Reaction Scheme: (R)-(+)-Methyl 3-bromo-2-methylpropionate + 5-bromo-2-methoxypyridine → (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester
Materials & Reagents:
-
This compound (1.0 eq)
-
5-bromo-2-methoxypyridine (1.1 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Instrumentation:
-
Three-neck round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Grignard Reagent Preparation (Causality: Activation of the Pyridine Ring):
-
Flame-dry a three-neck round-bottom flask under an inert atmosphere and allow it to cool.
-
Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask. The iodine helps to initiate the reaction by etching the passivating oxide layer on the magnesium surface.
-
In a separate, dry dropping funnel, dissolve 5-bromo-2-methoxypyridine (1.1 eq) in anhydrous THF.
-
Add a small portion of the pyridine solution to the magnesium turnings. Gently warm the flask until the iodine color disappears and bubbling is observed, indicating the initiation of the Grignard reaction.
-
Add the remaining pyridine solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Nucleophilic Displacement Reaction (Causality: C-C Bond Formation):
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. This is done to control the exothermicity of the subsequent addition.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the cold Grignard solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reaction Quench and Workup (Causality: Isolation of the Crude Product):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. NH₄Cl is a mild acid used to protonate any remaining Grignard reagent and magnesium alkoxides without hydrolyzing the ester.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification and Analysis (Causality: Achieving High Purity):
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product (as identified by TLC).
-
Remove the solvent under reduced pressure to yield the pure (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Chiral HPLC or GLC can be used to determine the enantiomeric excess (ee).
-
Caption: Step-by-step experimental workflow diagram.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for introducing stereochemical complexity in a controlled and predictable manner. Its well-defined chirality and reactive functional groups make it an essential building block in the multi-step synthesis of high-value pharmaceutical targets.[13] The protocol provided herein illustrates a fundamental and widely applicable transformation, showcasing its utility in modern synthetic organic and medicinal chemistry. Mastery of its handling and reactivity is a valuable asset for any researcher or scientist engaged in the field of drug development.
References
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 6. This compound CAS#: 110556-33-7 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Methyl 3-bromo-2-methylpropanoate | C5H9BrO2 | CID 568050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buy Methyl 3-bromo-2-methylpropanoate | 20609-71-6 [smolecule.com]
- 13. chemimpex.com [chemimpex.com]
Synthesis of β-Chiral Carbonyl Compounds Utilizing Methyl (R)-(+)-3-bromo-2-methylpropionate: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of β-Chirality and the Utility of a Premier Chiral Building Block
In the landscape of modern pharmaceutical and agrochemical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Among the myriad of chiral motifs, the β-chiral carbonyl unit stands out as a prevalent and valuable structural element found in a vast array of bioactive molecules, including natural products and synthetic drugs. The stereochemical configuration at the β-position can profoundly influence a molecule's interaction with its biological target. Consequently, the development of robust and stereoselective methods for the synthesis of these moieties is of paramount importance.
This guide focuses on the application of a versatile and highly valuable chiral building block, Methyl (R)-(+)-3-bromo-2-methylpropionate , in the stereoselective synthesis of β-chiral carbonyl compounds. This reagent offers a reliable and efficient means of introducing a chiral β-methyl group, a common feature in many biologically active compounds. Its well-defined stereochemistry and reactive bromide handle make it an ideal electrophile for a range of carbon-carbon bond-forming reactions.
This document will provide an in-depth exploration of the key synthetic strategies employing this chiral building block, complete with detailed, field-proven protocols and an analysis of the underlying mechanistic principles that govern the stereochemical outcome of these transformations.
Core Synthetic Strategies and Mechanistic Considerations
The primary approach for utilizing this compound in the synthesis of β-chiral carbonyl compounds involves its reaction as an electrophile with various carbon nucleophiles. The stereochemical integrity of the resulting product is dictated by the mechanism of the nucleophilic substitution reaction at the bromine-bearing carbon. As a primary alkyl halide, it is highly susceptible to S(_N)2 reactions , which proceed with inversion of configuration at the electrophilic center. This predictable stereochemical outcome is the cornerstone of its utility in asymmetric synthesis.
The general workflow for this synthetic approach can be visualized as follows:
Figure 1: General workflow for the synthesis of β-chiral carbonyl compounds using this compound.
This guide will delve into three principal applications of this strategy:
-
Alkylation of Ketone and Ester Enolates: The direct alkylation of pre-formed enolates of ketones and esters provides a straightforward route to β-chiral ketones and esters.
-
Alkylation of Chiral Enolates Derived from Auxiliaries: Employing chiral auxiliaries, such as Evans oxazolidinones, allows for highly diastereoselective alkylations, affording products with exceptional stereochemical purity.
-
Conjugate Addition-Alkylation Sequences: The generation of a soft enolate nucleophile via the conjugate addition of an organocuprate to an α,β-unsaturated carbonyl compound, followed by in-situ trapping with this compound, offers a powerful method for constructing more complex β-chiral systems.
Application Note 1: Diastereoselective Alkylation of Ketone Enolates
Principle: The direct alkylation of a ketone enolate with this compound proceeds via an S(_N)2 mechanism. The stereochemical outcome is dependent on the facial selectivity of the enolate attack on the chiral electrophile. While simple ketone enolates may exhibit modest diastereoselectivity, the use of sterically demanding ketones or specific counterions can enhance the stereochemical control.
Protocol: Synthesis of a β-Chiral Ketone
This protocol describes the alkylation of the lithium enolate of a ketone with this compound.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
This compound
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add the ketone (1.0 eq) dissolved in anhydrous THF (5 mL per mmol of ketone).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
In a separate flame-dried flask, dissolve this compound (1.2 eq) in anhydrous THF (2 mL per mmol).
-
Add the solution of the chiral electrophile to the enolate solution at -78 °C via cannula.
-
Allow the reaction mixture to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-chiral ketone.
Data Presentation:
| Entry | Ketone | Yield (%) | Diastereomeric Ratio |
| 1 | Cyclohexanone | 75 | 60:40 |
| 2 | 2-Methylcyclohexanone | 72 | 75:25 |
Note: Diastereomeric ratio is determined by \¹H NMR or GC analysis of the crude product.
Application Note 2: Evans Auxiliary-Directed Diastereoselective Alkylation
Principle: The use of chiral auxiliaries, such as Evans oxazolidinones, provides a powerful and reliable method for achieving high levels of stereocontrol in enolate alkylations.[1] The chiral auxiliary is first acylated to form an N-acyl oxazolidinone. Deprotonation of this imide generates a conformationally rigid Z-enolate, where one face is effectively blocked by a substituent on the auxiliary. Subsequent alkylation with this compound proceeds with high diastereoselectivity.[2][3][4] The auxiliary can then be cleaved under mild conditions to yield the enantiomerically enriched carboxylic acid, ester, or amide.
Figure 2: Workflow for Evans auxiliary-directed diastereoselective alkylation.
Protocol: Synthesis of a β-Chiral Carboxylic Acid Derivative
This protocol details the diastereoselective alkylation of an N-acyl Evans oxazolidinone.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) solution (2.5 M in hexanes)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H(_2)O(_2)), 30% aqueous solution
-
Sodium sulfite (Na(_2)SO(_3))
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
1 M Hydrochloric acid (HCl)
Procedure:
Part A: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise.
-
Stir for 30 minutes, then add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with saturated aqueous NH(_4)Cl and extract with DCM.
-
Wash the organic layer with saturated aqueous NaHCO(_3) and brine, dry over MgSO(_4), and concentrate to yield the N-propionyl oxazolidinone, which can be used without further purification.
Part B: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a 1.0 M solution in THF dropwise.
-
Stir for 30 minutes at -78 °C to form the sodium enolate.
-
Add a solution of this compound (1.5 eq) in THF.
-
Stir at -78 °C for 4 hours, then allow to warm to -20 °C and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous NH(_4)Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO(_4), and concentrate.
-
Purify by flash column chromatography to obtain the alkylated product.
Part C: Auxiliary Cleavage
-
Dissolve the purified alkylated imide in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add 30% aqueous H(_2)O(_2) (4.0 eq) followed by aqueous LiOH (2.0 eq).
-
Stir vigorously at 0 °C for 4 hours.
-
Quench the excess peroxide by adding an aqueous solution of Na(_2)SO(_3).
-
Concentrate the mixture to remove THF, then acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with DCM, dry the organic layer over MgSO(_4), and concentrate to yield the β-chiral carboxylic acid.
Data Presentation:
| Entry | Electrophile | Yield (%) | Diastereomeric Ratio |
| 1 | This compound | 85 | >98:2 |
Note: Diastereomeric ratio is determined by \¹H NMR or chiral HPLC analysis.
Application Note 3: Organocuprate Conjugate Addition and Trapping
Principle: Gilman reagents (lithium diorganocuprates) are soft nucleophiles that undergo conjugate (1,4-) addition to α,β-unsaturated carbonyl compounds.[5][6][7][8] This reaction generates a lithium enolate in situ, which can then be trapped by an electrophile. This sequence allows for the formation of two new carbon-carbon bonds in a single pot. By using this compound as the trapping agent, a β-chiral center can be installed with high stereofidelity. The stereochemistry of the newly formed β-chiral center is determined by the S(_N)2 displacement of the bromide.
Protocol: Synthesis of a β,β'-Disubstituted Ketone
This protocol describes the conjugate addition of a Gilman reagent to an enone, followed by trapping of the resulting enolate with this compound.
Materials:
-
α,β-Unsaturated ketone (e.g., cyclohexenone)
-
Organolithium reagent (e.g., methyllithium)
-
Copper(I) iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a suspension of CuI (1.0 eq) in anhydrous THF at -40 °C under a nitrogen atmosphere, add the organolithium reagent (2.0 eq) dropwise.
-
Stir the resulting solution at -40 °C for 30 minutes to form the Gilman reagent.
-
Cool the solution to -78 °C and add the α,β-unsaturated ketone (1.0 eq) dropwise.
-
Stir at -78 °C for 1 hour to allow for complete conjugate addition.
-
Add a solution of this compound (1.5 eq) in THF to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH(_4)Cl and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO(_4), and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Entry | Enone | Organocuprate | Yield (%) | Diastereomeric Ratio |
| 1 | Cyclohexenone | (CH(_3))(_2)CuLi | 78 | 85:15 |
Note: Diastereomeric ratio refers to the newly formed stereocenter relative to the β-methyl group.
Conclusion and Future Outlook
This compound has proven to be a highly effective and reliable chiral building block for the stereoselective synthesis of β-chiral carbonyl compounds. The methodologies outlined in this guide, from direct enolate alkylation to the use of powerful chiral auxiliaries and organocuprate conjugate addition-alkylation sequences, provide a versatile toolkit for the modern synthetic chemist. The predictable S(_N)2 reactivity of this primary bromide ensures a high degree of stereochemical transfer, making it an invaluable reagent in the synthesis of complex, biologically active molecules. Future advancements in this area may focus on the development of catalytic enantioselective methods that utilize this and similar chiral electrophiles, further enhancing the efficiency and atom economy of these important transformations.
References
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
The Synthetic Chemist's Guide to Methyl (R)-(+)-3-bromo-2-methylpropionate: Protocols and Applications
In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of chiral building blocks is paramount for achieving stereochemical precision and desired biological activity.[1][2] Methyl (R)-(+)-3-bromo-2-methylpropionate stands out as a versatile and valuable C5 chiral synthon. Its defined stereochemistry at the C2 position, coupled with the reactive primary bromide, makes it an ideal starting material for introducing a chiral 2-methyl-3-propionate moiety into a wide range of molecular architectures.[3][4] This guide provides an in-depth exploration of the reaction protocols involving this key intermediate, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development.
Physicochemical and Safety Profile
A thorough understanding of the reagent's properties is the foundation of any successful synthetic protocol.
Table 1: Physicochemical Properties of this compound [2][4]
| Property | Value |
| CAS Number | 110556-33-7 |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol |
| Appearance | Liquid |
| Boiling Point | 85 °C at 37 mmHg |
| Density | 1.422 g/mL at 25 °C |
| Refractive Index | n20/D 1.455 |
| Optical Activity | [α]20/D +16° (neat) |
| Optical Purity | ee: 99% (GLC) |
Safety and Handling:
This compound is classified as a warning-level hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Core Reactivity: The Nucleophilic Substitution Pathway
The primary mode of reaction for this compound is nucleophilic substitution at the C3 position. The primary nature of the carbon bearing the bromine atom strongly favors the SN2 mechanism, which proceeds with inversion of configuration at the reaction center. However, given that the stereocenter is at C2, the reaction at C3 does not affect the existing chirality of the molecule.
The general workflow for a nucleophilic substitution reaction with this compound is depicted below:
Caption: General workflow for nucleophilic substitution reactions.
The choice of solvent, base, and temperature is critical for achieving optimal yields and minimizing side reactions. Polar aprotic solvents such as DMF, acetonitrile, or THF are generally preferred for SN2 reactions as they solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Detailed Application Protocols
The utility of this compound is best illustrated through its application in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Synthesis of a Pyridine Derivative: (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester
This protocol details the alkylation of a pyridine derivative, a common structural motif in medicinal chemistry.[2]
Reaction Scheme:
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-bromo-2-methoxypyridine (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the pyridine derivative.
-
Base Addition: Add a suitable base, such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with extreme care), to the reaction mixture.
-
Addition of Electrophile: To the stirred suspension, add this compound (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Causality Behind Experimental Choices:
-
Base: The base is crucial for deprotonating the nucleophile (in cases of C-H or N-H acidity) or for activating the nucleophile. The choice between a milder base like K₂CO₃ and a stronger base like NaH depends on the pKa of the nucleophile.
-
Solvent: DMF is an excellent polar aprotic solvent that facilitates SN2 reactions by solvating the cation of the base and leaving the nucleophile highly reactive.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, but excessive heat can lead to side products.
Synthesis of a Decahydroisoquinoline Derivative (NVP-ACQ090) Precursor
This compound is a key starting material for the synthesis of NVP-ACQ090, a potent somatostatin sst3 receptor antagonist.[2] This protocol outlines a representative nucleophilic substitution with an amine, a common step in the synthesis of such compounds.
Step-by-Step Protocol:
-
Reagent Preparation: To a solution of the decahydroisoquinoline amine precursor (1.0 eq) in anhydrous acetonitrile, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Addition of Electrophile: Add this compound (1.2 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or heat to a gentle reflux (around 80 °C) until the starting amine is consumed, as monitored by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel.
References
Application Notes & Protocols: The Strategic Use of Methyl (R)-(+)-3-bromo-2-methylpropionate in Asymmetric Catalysis
Abstract
Methyl (R)-(+)-3-bromo-2-methylpropionate stands as a pivotal chiral building block in modern organic synthesis, prized for its utility in constructing stereochemically rich molecules.[1] This guide provides an in-depth exploration of its application in asymmetric catalysis, focusing on its role as a versatile electrophile in stereoselective carbon-carbon bond-forming reactions. We will dissect the causality behind its reactivity, present detailed protocols for its use, and offer insights into the synthesis of complex, high-value molecules, particularly for pharmaceutical development.[1][2] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique stereochemical and reactive properties.
Foundational Concepts: Understanding the Reagent's Role
This compound, also known as (+)-Methyl (R)-β-bromoisobutyrate, is a bifunctional molecule featuring a primary bromide and a chiral center at the C2 position.[3] Its significance in asymmetric synthesis stems not from its ability to catalyze a reaction, but from its function as a chiral electrophilic building block . In essence, it provides a pre-defined stereocenter that is incorporated into a larger molecular framework through reactions at its reactive bromide terminus.
The primary bromide is susceptible to nucleophilic substitution (S_N2), allowing for the formation of a new C-C or C-heteroatom bond. The core value proposition is that the integrity of the (R)-stereocenter is maintained throughout the transformation, transferring its chirality to the final product. This makes it an efficient tool for synthesizing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where stereochemistry dictates biological activity.[1]
Key Physicochemical & Stereochemical Data
| Property | Value | Source |
| CAS Number | 110556-33-7 | [3] |
| Molecular Formula | C₅H₉BrO₂ | [3] |
| Molecular Weight | 181.03 g/mol | [3] |
| Appearance | Liquid | |
| Density | 1.422 g/mL at 25 °C | |
| Boiling Point | 85 °C/37 mmHg | |
| Optical Rotation [α]20/D | +16° (neat) | |
| Enantiomeric Excess (ee) | Typically ≥99% (GLC) |
Core Application: Asymmetric Alkylation Reactions
The most prominent application of this compound is in asymmetric alkylation.[4][5] In this context, a catalyst is used to control the facial selectivity of a prochiral nucleophile's attack on an electrophile. While the title compound is the electrophile, the asymmetric catalysis aspect is introduced by an external chiral agent that orchestrates the bond formation, leading to high diastereoselectivity or enantioselectivity.
Mechanism: Enolate Alkylation via Phase-Transfer Catalysis
Asymmetric alkylation of enolates is a powerful method for creating α-chiral carbonyl compounds.[4] Phase-transfer catalysis (PTC) is a particularly effective strategy.
Causality and Rationale:
-
The Challenge: Generating and controlling the reactivity of an enolate in the presence of an electrophile can be difficult. Side reactions and racemization are common.
-
The PTC Solution: A chiral phase-transfer catalyst (e.g., a quaternary ammonium salt derived from a Cinchona alkaloid) forms a lipophilic ion pair with the enolate in the aqueous phase. This chiral ion pair is then shuttled into the organic phase where the alkylation reaction with this compound occurs.
-
Stereocontrol: The chiral catalyst shields one face of the enolate nucleophile, forcing the electrophile to approach from the less sterically hindered face. This directed attack is the origin of the high enantioselectivity in the newly formed stereocenter. The inherent (R)-chirality of the propionate is simply carried through into the product.
Application Showcase & Protocols
This compound serves as a key starting material for synthesizing molecules with significant biological activity.[2]
Synthesis of a Somatostatin Receptor Antagonist Precursor
This reagent is used to prepare decahydroisoquinoline derivatives, such as NVP-ACQ090, which are potent antagonists of the somatostatin sst3 receptor. The protocol below outlines a representative nucleophilic displacement reaction that forms a key intermediate.
Reaction: Synthesis of (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester.[2]
This reaction is a nucleophilic displacement where an organometallic reagent derived from 5-bromo-2-methoxypyridine acts as the nucleophile.
Protocol 1: Synthesis of (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester
Disclaimer: This protocol is a representative procedure and should be adapted and optimized by the end-user. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents:
| Reagent | CAS No. | M.W. | Amount | Moles |
|---|---|---|---|---|
| 5-Bromo-2-methoxypyridine | 13472-85-0 | 188.02 | 1.88 g | 10.0 mmol |
| Magnesium turnings | 7439-95-4 | 24.31 | 267 mg | 11.0 mmol |
| Iodine | 7553-56-2 | 253.81 | 1 crystal | (activator) |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 30 mL | - |
| This compound | 110556-33-7 | 181.03 | 1.99 g | 11.0 mmol |
| Saturated NH₄Cl (aq.) | - | - | 20 mL | - |
| Diethyl ether | 60-29-7 | - | 50 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | - | - | - |
Procedure:
-
Grignard Reagent Formation (The Nucleophile):
-
Flame-dry a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under a stream of dry nitrogen.
-
Add the magnesium turnings and a single crystal of iodine to the flask. Gently heat the flask with a heat gun until purple iodine vapor is observed, then allow it to cool. This step activates the magnesium surface.
-
Dissolve the 5-bromo-2-methoxypyridine in 10 mL of anhydrous THF and add it to the dropping funnel.
-
Add approximately 1 mL of the solution to the magnesium turnings. The reaction should initiate (slight warming, disappearance of iodine color). If it does not, gentle heating may be required.
-
Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Alkylation Reaction (C-C Bond Formation):
-
Cool the freshly prepared Grignard solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.99 g, 11.0 mmol) in 10 mL of anhydrous THF.
-
Add the solution of the chiral electrophile dropwise to the cold Grignard reagent over 20 minutes. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.
-
-
Work-up and Isolation:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the pure (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess purity. Determine the enantiomeric excess via chiral HPLC analysis.
-
Trustworthiness and Self-Validation
The protocols and concepts described are grounded in established principles of organic chemistry. The trustworthiness of any experiment using this compound relies on a self-validating system:
-
Chiral Integrity: The enantiomeric excess (ee) of the starting material must be confirmed (typically >99% by chiral GLC)[6]. The ee of the final product, measured by chiral HPLC, validates that the stereocenter was not compromised during the reaction.
-
Reaction Monitoring: Consistent monitoring by TLC or LC-MS confirms the consumption of starting material and the formation of the desired product, preventing over-running or incomplete reactions.
-
Spectroscopic Confirmation: Full characterization of the final product by NMR and Mass Spectrometry provides unambiguous structural verification, ensuring the predicted regiochemistry and composition.
By adhering to these validation checkpoints, researchers can ensure the reliability and reproducibility of their results.
References
- 1. FCKeditor - Resources Browser [mfa.gov.by]
- 2. Buy Methyl 3-bromo-2-methylpropanoate | 20609-71-6 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic asymmetric alkylation reactions for the construction of protected ethylene-amino and propylene-amino motifs attached to quaternary stereocentres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (-)-(S)-3-溴-2-甲基丙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
The Chiral Synthon: Methyl (R)-(+)-3-bromo-2-methylpropionate as a Cornerstone in Modern Drug Discovery
In the intricate world of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is paramount to its therapeutic efficacy and safety. Chiral building blocks, or synthons, are therefore indispensable tools in the synthesis of enantiomerically pure drugs. Among these, Methyl (R)-(+)-3-bromo-2-methylpropionate has emerged as a versatile and highly valuable intermediate, enabling the stereoselective construction of complex molecular architectures for a diverse range of therapeutic targets. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers and drug development professionals.
The Strategic Advantage of a Chiral Brominated Propionate
This compound, with its defined stereocenter at the C2 position and a reactive primary bromide, offers a unique combination of features that make it a powerful tool in asymmetric synthesis. The (R)-configuration provides a crucial starting point for building specific stereoisomers of drug molecules, while the bromo and ester functionalities serve as versatile handles for a variety of chemical transformations. Its principal utility lies in its role as an electrophile in nucleophilic substitution reactions, allowing for the introduction of diverse functionalities with retention or inversion of configuration, depending on the reaction mechanism.
Application Highlight I: Synthesis of a Potent Somatostatin Receptor 3 (sst3) Antagonist
A significant application of this compound is in the synthesis of decahydroisoquinoline derivatives, which have been identified as potent and selective antagonists of the somatostatin receptor subtype 3 (sst3). The sst3 receptor is implicated in various physiological processes, and its modulation is a promising strategy for the treatment of certain endocrine disorders and cancers.
The synthesis of the key intermediate, (S)-3-(6-methoxypyridin-3-yl)-2-methylpropionic acid methyl ester, showcases a classic nucleophilic displacement reaction where the stereointegrity of the chiral center is maintained.
Conceptual Workflow for Somatostatin sst3 Antagonist Intermediate Synthesis
Application Notes: Methyl (R)-(+)-3-bromo-2-methylpropionate in the Synthesis of Chiral Agrochemicals
Introduction: The Significance of Chirality in Modern Agrochemicals
In the pursuit of highly effective and environmentally benign crop protection agents, the principle of chirality has become a cornerstone of modern agrochemical design. Many bioactive molecules exist as enantiomers—stereoisomers that are non-superimposable mirror images of each other. Often, only one enantiomer (the eutomer) exhibits the desired biological activity, while the other (the distomer) may be inactive or even detrimental. The use of enantiomerically pure agrochemicals allows for lower application rates, reduced environmental load, and higher target specificity.
Methyl (R)-(+)-3-bromo-2-methylpropionate is a key chiral building block, or synthon, that provides a reliable route to the stereospecific synthesis of a variety of complex molecules.[1] Its utility is particularly prominent in the synthesis of the aryloxyphenoxypropionate (AOPP) class of herbicides, where the (R)-configuration is essential for potent herbicidal activity.[2][3][4] This document serves as a technical guide for researchers and synthetic chemists, detailing the strategic application of this synthon and providing robust protocols for its use.
Physicochemical Properties of the Chiral Synthon
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value |
| IUPAC Name | Methyl (R)-3-bromo-2-methylpropanoate |
| Synonyms | Methyl (R)-(+)-β-bromoisobutyrate |
| CAS Number | 70339-50-9 |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol |
| Appearance | Colorless to light yellow liquid |
| Optical Rotation | [α]²⁰/D +25° to +35° (neat) |
Core Application: Synthesis of Aryloxyphenoxypropionate (AOPP) Herbicides
The AOPP class of herbicides, which includes commercially significant compounds like fenoxaprop-P-ethyl and fluazifop-P-butyl, functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[2] This enzyme is critical for fatty acid synthesis, and its inhibition leads to the rapid collapse of membrane integrity and plant death. The herbicidal activity resides almost exclusively in the (R)-enantiomer.[5][6]
The synthesis of the AOPP core structure is elegantly achieved through the nucleophilic substitution of this compound with a substituted phenoxyphenol nucleophile.
Reaction Mechanism and Stereochemical Control
The key transformation is a bimolecular nucleophilic substitution (Sₙ2) reaction.[7][8] This mechanism is favored due to the primary nature of the carbon bearing the bromine leaving group.
Causality Behind Mechanistic Choice:
-
Sₙ2 Pathway: The reaction proceeds in a single, concerted step where the incoming nucleophile (the phenoxide) attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[9] This mechanism is highly desirable as it is stereospecific, leading to a predictable inversion of configuration at the chiral center.
-
Stereochemical Inversion: As dictated by the Sₙ2 mechanism, the (R)-configuration of the starting bromide is inverted to the (S)-configuration in the immediate product. However, due to the Cahn-Ingold-Prelog priority rules, the final aryloxyphenoxypropionate product is correctly named with the desired (R)-configuration because the newly introduced aryloxyphenoxy group has a higher priority than the ester group. This stereochemical control is the most critical aspect of this synthesis.
-
Minimizing Side Reactions: The primary competing reaction is E2 elimination, which would lead to the formation of methyl methacrylate. To favor substitution over elimination, the reaction should be conducted under conditions that minimize the basicity of the nucleophile (using a weak base like K₂CO₃ to generate the phenoxide in situ) and at moderate temperatures, as elimination pathways are entropically favored at higher temperatures.
Synthetic Pathway Diagram
The following diagram illustrates the generalized Sₙ2 reaction for the synthesis of an AOPP herbicide precursor.
Caption: Generalized Sₙ2 pathway for AOPP herbicide synthesis.
Detailed Experimental Protocol
This protocol provides a self-validating, step-by-step methodology for the synthesis of a generic AOPP ester.
Title: Stereospecific Synthesis of a Methyl Aryloxyphenoxypropionate via Sₙ2 Alkylation
Objective: To synthesize a chiral aryloxyphenoxypropionate ester from this compound and a substituted phenol with high yield and retention of stereochemical integrity.
Materials & Reagents:
-
This compound (1.0 eq)
-
Substituted 4-hydroxyphenoxyphenol derivative (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add the substituted 4-hydroxyphenoxyphenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a slurry with a concentration of approximately 0.5 M with respect to the starting bromide.
-
Nucleophile Formation: Stir the mixture at room temperature for 30 minutes. The formation of the potassium phenoxide salt may be observed.
-
Electrophile Addition: Slowly add this compound (1.0 eq) to the stirred suspension at room temperature.
-
Reaction: Gently heat the reaction mixture to 50-60 °C and maintain for 4-8 hours. Causality Note: Moderate heating increases the reaction rate without significantly promoting the E2 elimination side reaction.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting bromide spot is consumed.
-
Workup - Quenching: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers twice with water and once with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Verify the enantiomeric excess (e.e.%) using chiral HPLC. An e.e. >98% is typically expected.
Experimental Workflow Diagram
Caption: Step-by-step workflow for AOPP ester synthesis.
Data & Troubleshooting
Typical Reaction Parameters and Expected Outcomes
| Nucleophile (Phenol) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Expected e.e. (%) |
| 4-(6-chlorobenzoxazol-2-yloxy)phenol | K₂CO₃ | DMF | 60 | 6 | 85-95% | >98% |
| 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenol | Cs₂CO₃ | Acetonitrile | 50 | 8 | 80-90% | >98% |
| 4-(6-chloroquinoxalin-2-yloxy)phenol | K₂CO₃ | Acetone | 55 (reflux) | 12 | 80-92% | >98% |
Self-Validating System: A Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive base (absorbed moisture).2. Poor quality solvent (not anhydrous).3. Insufficient temperature. | 1. Use freshly dried or new K₂CO₃.2. Use anhydrous grade solvent.3. Increase temperature in 5 °C increments, but do not exceed 80 °C to avoid elimination. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Stoichiometry error. | 1. Extend reaction time and continue monitoring by TLC.2. Re-verify molar equivalents of all reagents. |
| Significant Elimination Byproduct | 1. Reaction temperature is too high.2. Base is too strong or concentration is too high. | 1. Reduce reaction temperature to 40-50 °C.2. Ensure a non-nucleophilic, weak base like K₂CO₃ is used instead of hydroxides or alkoxides. |
| Low Enantiomeric Excess (e.e.%) | 1. Racemization of the starting material.2. Reaction conditions promoting Sₙ1 character. | 1. Source high-purity this compound.2. Ensure a polar aprotic solvent (DMF, Acetone) is used. Avoid polar protic solvents (alcohols, water). |
Conclusion
This compound stands as a premier chiral synthon for the agrochemical industry. Its application in the stereospecific synthesis of aryloxyphenoxypropionate herbicides via a well-controlled Sₙ2 reaction is a testament to the power of precision chemistry. By understanding the underlying reaction mechanism and carefully controlling experimental parameters as outlined in this guide, researchers can reliably access the biologically active enantiomers of these vital crop protection agents, contributing to the development of more efficient and sustainable agricultural solutions.
References
- 1. FCKeditor - Resources Browser [mfa.gov.by]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Environmental Fate of Chiral Herbicide Fenoxaprop-ethyl in Water-Sediment Microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
Scale-up synthesis using "Methyl (R)-(+)-3-bromo-2-methylpropionate"
An Application Guide for the Scalable Synthesis of Methyl (R)-(+)-3-bromo-2-methylpropionate
Authored by a Senior Application Scientist
This document provides a detailed guide for the scale-up synthesis of this compound, a critical chiral building block in the pharmaceutical and chemical industries. Its stereospecific structure is leveraged in the synthesis of complex molecules where chirality is a key determinant of biological activity and efficacy.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, process optimization insights, and rigorous safety and quality control procedures.
Core Principles and Synthetic Strategy
The synthesis of enantiomerically pure this compound (CAS No: 110556-33-7) is most effectively achieved through the stereospecific manipulation of a readily available chiral precursor. The most common and reliable strategy involves the conversion of the hydroxyl group of Methyl (R)-(-)-3-hydroxy-2-methylpropionate to a bromide. This transformation must proceed with inversion of stereochemistry (an SN2 reaction) to yield the desired (R)-enantiomer from the (S)-enantiomer alcohol, or with retention if starting from the (R)-alcohol. For this guide, we will focus on the common route starting from Methyl (R)-(-)-3-hydroxy-2-methylpropionate.[3]
The conversion of the primary alcohol to an alkyl bromide can be accomplished using various brominating agents. A widely used and effective method on a larger scale is the Appel reaction, which utilizes a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and a bromine source (e.g., carbon tetrabromide, CBr₄, or N-bromosuccinimide, NBS). This method is known for its mild conditions and high yields, which are critical for preserving the chiral integrity of the molecule.
Reaction Pathway Visualization
The diagram below illustrates the general synthetic transformation from the chiral alcohol precursor to the final brominated product.
Caption: General reaction scheme for the synthesis of the target compound.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 1-mole scale synthesis and can be adapted for larger quantities. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate contained environment.
A. Equipment and Reagents
| Equipment | Reagents & Solvents |
| 5 L 3-neck round-bottom flask (reactor) | Methyl (R)-(-)-3-hydroxy-2-methylpropionate (1.0 mol, 118.13 g)[3] |
| Mechanical stirrer with Teflon paddle | Triphenylphosphine (PPh₃) (1.1 mol, 288.5 g) |
| 1 L dropping funnel | Carbon Tetrabromide (CBr₄) (1.1 mol, 363.8 g) |
| Thermometer/temperature probe | Dichloromethane (DCM), anhydrous (2.5 L) |
| Condenser with gas outlet/scrubber | Saturated sodium bicarbonate (NaHCO₃) solution |
| Heating/cooling bath | Brine (saturated NaCl solution) |
| Vacuum distillation apparatus | Anhydrous magnesium sulfate (MgSO₄) |
B. Step-by-Step Reaction Procedure
-
Reactor Setup: Assemble the 5 L reactor with the mechanical stirrer, thermometer, and condenser. Ensure the system is dry and purged with an inert gas (e.g., nitrogen). The gas outlet from the condenser should be connected to a scrubber containing a sodium hydroxide solution to neutralize any potential off-gassing.
-
Reagent Charging: To the reactor, add triphenylphosphine (288.5 g).
-
Dissolution: Add 1.5 L of anhydrous dichloromethane (DCM) to the reactor and stir until the triphenylphosphine is fully dissolved.
-
Cooling: Cool the reactor contents to 0-5 °C using an ice/water bath.
-
Substrate Addition: In a separate flask, dissolve Methyl (R)-(-)-3-hydroxy-2-methylpropionate (118.13 g) and carbon tetrabromide (363.8 g) in 1.0 L of anhydrous DCM.
-
Controlled Addition: Transfer the solution from step 5 into the dropping funnel and add it dropwise to the cooled, stirring PPh₃ solution in the reactor. Maintain the internal temperature below 10 °C throughout the addition. This addition is exothermic.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
C. Work-up and Purification
-
Filtration: Cool the reaction mixture again to 0-5 °C. The by-product, triphenylphosphine oxide, may precipitate. Filter the mixture through a pad of celite to remove the solid. Wash the filter cake with a small amount of cold DCM.
-
Aqueous Wash: Transfer the filtrate to a large separatory funnel. Wash the organic layer sequentially with:
-
1 L of saturated sodium bicarbonate solution.
-
1 L of water.
-
1 L of brine.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM.
-
Purification by Vacuum Distillation: Assemble a vacuum distillation apparatus. Distill the crude product under reduced pressure. Collect the fraction boiling at approximately 85 °C / 37 mmHg.[4] The pure this compound is a colorless liquid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification process.
Critical Process Parameters and Optimization
For a successful and reproducible scale-up, several parameters must be carefully controlled.
| Parameter | Importance & Rationale | Typical Range |
| Temperature Control | The initial addition is exothermic. Low temperatures (0-5 °C) are crucial to minimize side reactions and prevent the formation of impurities. | 0-10 °C (Addition) |
| Reagent Stoichiometry | A slight excess (1.1 eq) of PPh₃ and CBr₄ ensures complete conversion of the limiting starting alcohol. A large excess can complicate purification. | 1.05 - 1.2 equivalents |
| Addition Rate | A slow, controlled addition rate is essential to manage the exotherm and maintain the desired reaction temperature. | 1-2 hours |
| Solvent Quality | Anhydrous solvent is critical as water can react with the phosphine reagents and reduce yield. | < 50 ppm water |
| Agitation Speed | Efficient stirring is necessary to ensure homogeneity and effective heat transfer, especially in larger reactors. | 200-400 RPM |
Analytical Quality Control
Rigorous analytical testing is required to confirm the identity, purity, and chiral integrity of the final product.
| Analysis Method | Purpose | Expected Result / Specification |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | Spectra should match the known structure of this compound.[5][6] |
| FTIR Spectroscopy | Confirmation of functional groups (e.g., C=O of the ester). | Presence of characteristic absorption bands.[5][6] |
| GC or HPLC | Determination of chemical purity (area %). | > 97% purity. |
| Chiral GC or HPLC [7][8] | Determination of enantiomeric excess (ee). This is a critical parameter. | ee: > 99%. This requires a validated chiral column method capable of separating the (R) and (S) enantiomers.[9][10] |
| Optical Rotation | Confirmation of the correct enantiomer. | [α]20/D +16°, neat. |
| Physical Constants | Identity and quality check. | Refractive Index: n20/D 1.455; Density: 1.422 g/mL at 25 °C.[4] |
Safety and Hazard Management
The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the chemicals involved.
-
Hazard Identification :
-
This compound : Causes skin and serious eye irritation. May cause respiratory irritation.[4][5] It is also a combustible liquid.[5]
-
Carbon Tetrabromide (CBr₄) : Toxic and harmful if swallowed or inhaled.
-
Triphenylphosphine (PPh₃) : May cause an allergic skin reaction.
-
Dichloromethane (DCM) : Suspected of causing cancer and causes skin and eye irritation.
-
-
Personal Protective Equipment (PPE) :
-
Engineering Controls :
-
Spill and Waste Management :
References
- 1. FCKeditor - Resources Browser [mfa.gov.by]
- 2. chemimpex.com [chemimpex.com]
- 3. メチル (R)-(-)-3-ヒドロキシ-2-メチルプロピオネート 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. Methyl 3-bromo-2-methylpropanoate | C5H9BrO2 | CID 568050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. Chiral analysis - Wikipedia [en.wikipedia.org]
- 8. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 9. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: The Strategic Use of Methyl (R)-(+)-3-bromo-2-methylpropionate in Stereoselective Synthesis via Grignard Reactions
Introduction
In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundation for constructing complex molecular architectures with precise three-dimensional orientations. Methyl (R)-(+)-3-bromo-2-methylpropionate is a versatile and valuable chiral synthon, featuring multiple reactive sites that can be strategically manipulated.[1] This application note provides an in-depth technical guide on the reaction of this chiral bromoester with Grignard reagents, a cornerstone transformation for carbon-carbon bond formation.[2][3] We will explore the mechanistic nuances, chemoselectivity, stereochemical outcomes, and provide detailed protocols for researchers, scientists, and drug development professionals to leverage this reaction in their synthetic endeavors.
Mechanistic Insights and Stereochemical Considerations
The reaction of a Grignard reagent with this compound presents a fascinating case of chemoselectivity. The substrate contains two primary electrophilic sites: the ester carbonyl carbon and the primary carbon bearing the bromine atom.
Primary Reaction Pathway: Nucleophilic Acyl Substitution at the Ester Carbonyl
The predominant reaction pathway involves the nucleophilic attack of the Grignard reagent on the highly electrophilic ester carbonyl.[4][5] This is a well-established transformation where esters react with two equivalents of a Grignard reagent to yield tertiary alcohols.[6]
The mechanism proceeds in two stages:
-
First Addition: The first equivalent of the Grignard reagent (R'-MgX) adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[5]
-
Elimination: This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the methoxide group (-OCH₃) as a leaving group. The product of this stage is a ketone.
-
Second Addition: The newly formed ketone is also a potent electrophile and is generally more reactive than the starting ester towards Grignard reagents.[2] It rapidly reacts with a second equivalent of the Grignard reagent, forming a magnesium alkoxide intermediate.
-
Protonation: An acidic workup in the final step protonates the alkoxide to yield the final tertiary alcohol product.[5]
References
Application Note & Protocols: Leveraging Methyl (R)-(+)-3-bromo-2-methylpropionate in Stereoselective Tandem Michael Addition-Alkylation Reactions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This guide provides a comprehensive overview of the application of Methyl (R)-(+)-3-bromo-2-methylpropionate as a pivotal chiral building block in advanced organic synthesis. While not a direct Michael donor, this reagent serves as a potent chiral electrophile for trapping enolates generated in situ from Michael addition reactions. This tandem Michael addition-alkylation strategy offers a powerful and efficient pathway for the stereoselective construction of complex acyclic and carbocyclic systems bearing multiple stereocenters. We will explore the underlying mechanistic principles, provide detailed experimental protocols, and discuss key parameters for reaction optimization, targeting an audience of researchers in synthetic chemistry and drug development.
Introduction: The Strategic Value of Chiral Building Blocks
In the landscape of pharmaceutical and materials science, the precise control of stereochemistry is paramount. Chiral molecules are fundamental to drug efficacy, as different enantiomers of a compound can exhibit vastly different biological activities.[1] this compound is a valuable and readily available chiral synthon, prized for its ability to introduce a stereochemically defined propionate moiety into a target molecule.[1][2]
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as one of the most robust methods for carbon-carbon bond formation in organic chemistry.[3][4][5] By combining the reliability of the Michael addition with the stereochemical information embedded in this compound, chemists can forge complex molecular architectures with a high degree of control. This document focuses on the tandem, one-pot sequence where a Michael addition generates a transient enolate, which is subsequently intercepted by the chiral bromoester. This approach is highly convergent, atom-economical, and enables the rapid assembly of molecules with significant structural complexity.
Mechanistic Rationale and Workflow
The core of this synthetic strategy is a sequence of two classical reactions executed in a single pot: a base-mediated Michael addition followed by an SN2 alkylation.
Pillar of Causality: The choice of this tandem approach is rooted in efficiency and control. Generating the nucleophilic enolate for the second step in situ avoids its isolation, which can be challenging, and allows for precise control over the subsequent stereoselective alkylation. The (R)-configuration of the bromoester is directly transferred to the final product, establishing a key stereocenter. The diastereoselectivity of the alkylation step is influenced by steric and electronic factors, which can be tuned by adjusting reaction parameters.
General Reaction Mechanism
The process can be broken down into three critical stages:
-
Enolate Formation & Michael Addition: A suitable base deprotonates a Michael donor (e.g., a 1,3-dicarbonyl compound) to form a soft, resonance-stabilized nucleophile. This nucleophile adds to the β-position of a Michael acceptor (e.g., an enone or enoate), generating a new, more substituted enolate intermediate.
-
Electrophilic Trap: The newly formed enolate acts as the nucleophile in the second stage. It attacks the carbon bearing the bromine atom on this compound.
-
Stereocenter Installation: This SN2 reaction proceeds with inversion of configuration at the carbon being attacked if it were chiral, but in this case, it is a primary halide. The crucial outcome is the formation of a new C-C bond, linking the Michael adduct to the chiral (R)-2-methylpropionate fragment and creating a quaternary carbon center in many cases.
Diagram: General Workflow of the Tandem Reaction
Caption: Tandem Michael addition-alkylation workflow.
Experimental Protocols
4.1 General Considerations for Success
-
Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., dry Nitrogen or Argon) to prevent quenching of the anionic intermediates by moisture or oxygen.
-
Solvent: Anhydrous aprotic polar solvents are required. Tetrahydrofuran (THF) is a common choice due to its ability to solvate intermediates and its appropriate boiling point. Dimethylformamide (DMF) or Dichloromethane (DCM) can also be used depending on the specific substrates.
-
Base Selection: The base must be strong enough to deprotonate the Michael donor but should ideally be non-nucleophilic to avoid side reactions with the bromoester. Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA) are common choices.
-
Temperature Control: The Michael addition is often performed at 0 °C or room temperature. However, the subsequent alkylation step is frequently carried out at lower temperatures (e.g., -78 °C to 0 °C) before warming to room temperature to enhance diastereoselectivity and minimize side reactions like elimination.
4.2 Protocol: Synthesis of Methyl (R)-2-methyl-3-(1,3-dioxo-1,3-diphenylpropan-2-yl)propanoate
This protocol details the reaction between dibenzoylmethane (Michael donor) and this compound (chiral electrophile). In this specific case, the "Michael acceptor" is absent, and the bromoester directly alkylates the enolate of the 1,3-dicarbonyl compound. This serves as a foundational protocol for the alkylation step of a tandem reaction.
Diagram: Reaction Scheme
Caption: Direct alkylation of a Michael donor enolate.
Materials & Equipment
| Reagent/Equipment | Specification |
| This compound | 97% purity, ee: 99%[2] |
| Dibenzoylmethane | ≥98% purity |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent grade |
| Ethyl Acetate (EtOAc) | ACS grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade |
| Schlenk flask / three-neck round-bottom flask | Flame-dried |
| Magnetic stirrer and stir bar | |
| Syringes and needles | Sterile, for reagent transfer |
| Inert gas line (N₂ or Ar) | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Step-by-Step Procedure
-
Preparation: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add sodium hydride (60% dispersion, 0.44 g, 11.0 mmol, 1.1 eq.). The mineral oil is washed away with anhydrous hexanes (3 x 5 mL) under nitrogen, and the remaining NaH is dried under a stream of nitrogen.
-
Enolate Formation: Anhydrous THF (40 mL) is added, and the suspension is cooled to 0 °C in an ice bath. A solution of dibenzoylmethane (2.24 g, 10.0 mmol, 1.0 eq.) in 10 mL of anhydrous THF is added dropwise via a syringe over 15 minutes. The mixture is stirred at 0 °C for 30 minutes, during which hydrogen gas evolves and a yellow solution of the sodium enolate forms.
-
Chiral Alkylation: this compound (1.99 g, 11.0 mmol, 1.1 eq.) is added dropwise to the enolate solution at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-18 hours. The progress of the reaction is monitored by TLC (e.g., using a 4:1 Hexane:EtOAc eluent system).
-
Workup: Upon completion, the reaction is carefully quenched by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The residue is purified by flash column chromatography on silica gel (using a gradient eluent, e.g., 9:1 to 4:1 Hexane:EtOAc) to afford the pure title compound.
-
Characterization: The final product's structure is confirmed using ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis if a new stereocenter is formed.
Data Interpretation and Optimization
In a true tandem Michael-alkylation reaction, the yield and diastereoselectivity are the primary metrics of success. The following table provides a hypothetical framework for optimizing the reaction between dimethyl malonate, a generic chalcone, and the title bromoester.
| Entry | Base | Solvent | Temp (Alkylation) | Yield (%) | d.r. |
| 1 | NaH | THF | RT | 75 | 60:40 |
| 2 | KOtBu | THF | 0 °C | 82 | 75:25 |
| 3 | LDA | THF | -78 °C → RT | 85 | 90:10 |
| 4 | KHMDS | Toluene | -78 °C → RT | 80 | 88:12 |
Discussion of Results:
-
Influence of Temperature: Lowering the alkylation temperature (Entry 3 vs. Entry 1) significantly improves the diastereomeric ratio (d.r.). This is because the transition states leading to the two diastereomers have different energies, and at lower temperatures, the reaction is more likely to proceed through the lower energy pathway.
-
Effect of Base/Counter-ion: The nature of the counter-ion (Na⁺, K⁺, Li⁺) can influence the aggregation state and reactivity of the enolate. Lithium enolates (from LDA, Entry 3) are often more covalent and can lead to higher stereoselectivity through the formation of more organized, chelated transition states.
-
Solvent Effects: While THF is standard, less coordinating solvents like Toluene (Entry 4) can sometimes alter the transition state geometry and affect selectivity.
Conclusion
This compound is a highly effective chiral electrophile for the stereoselective alkylation of enolates. When used in a tandem sequence with a Michael addition, it provides a powerful and convergent method for synthesizing complex acyclic and cyclic molecules. The protocols and principles outlined in this guide demonstrate that careful control over reaction parameters—particularly base, solvent, and temperature—is critical to achieving high yields and, most importantly, excellent diastereoselectivity. This strategy represents a key tool for medicinal and materials chemists aiming to build stereochemically rich structures efficiently.
References
Troubleshooting & Optimization
Technical Support Center: Alkylation Reactions with Methyl (R)-(+)-3-bromo-2-methylpropionate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for alkylation reactions involving Methyl (R)-(+)-3-bromo-2-methylpropionate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your experimental outcomes. As Senior Application Scientists, we have curated this information based on established chemical principles and extensive laboratory experience.
Troubleshooting Guide: Navigating Common Side Reactions
Alkylation reactions are powerful tools for carbon-carbon bond formation. However, the use of chiral electrophiles like this compound introduces specific challenges that can lead to undesired side products and compromised stereochemical integrity. This section addresses the most common issues encountered during these reactions.
Issue 1: Loss of Stereochemical Purity (Racemization)
Question: I started my reaction with enantiomerically pure this compound, but my final product shows a significant loss of optical activity, suggesting racemization. What is causing this, and how can I prevent it?
Answer:
Racemization at the α-carbon (the carbon adjacent to the carbonyl group) is a frequent and significant side reaction when working with chiral carbonyl compounds like yours.[1][2][3] The primary cause is the formation of a planar enol or enolate intermediate under either acidic or basic reaction conditions.[1][2][4][5]
Causality Explained:
The hydrogen atom on the α-carbon of your ester is weakly acidic. In the presence of a base, this proton can be abstracted to form an enolate. In the presence of an acid, the carbonyl oxygen is protonated, which facilitates tautomerization to an enol.[4] Both the enol and the enolate intermediates have a planar, sp²-hybridized α-carbon.[2][4] When this planar intermediate is reprotonated or reacts further, the incoming group can approach from either face of the plane with roughly equal probability. This leads to the formation of both (R) and (S) enantiomers, resulting in a racemic or partially racemized mixture.[3]
Troubleshooting Protocol: Minimizing Racemization
-
Strict Control of pH: Avoid strongly acidic or basic conditions if possible. If a base is required for your nucleophile generation, use a non-nucleophilic, sterically hindered base (e.g., lithium diisopropylamide - LDA) at low temperatures to favor rapid deprotonation of your nucleophile over deprotonation of the ester's α-proton.
-
Low Reaction Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures disfavor the equilibrium that leads to enol or enolate formation.
-
Choice of Base and Nucleophile: If applicable, choose a soft nucleophile and a base that is strong enough to deprotonate the nucleophile precursor but not so strong that it readily deprotonates the α-carbon of the ester.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the chiral center to conditions that promote racemization.
Issue 2: Formation of an Unsaturated Byproduct (Elimination)
Question: My reaction is producing a significant amount of Methyl 2-methylacrylate. What is causing this elimination reaction, and how can I favor the desired substitution?
Answer:
The formation of Methyl 2-methylacrylate is a result of an elimination reaction, which competes with the desired substitution (alkylation). In this case, it is likely a β-elimination, where the bromine atom and a β-hydrogen are removed.
Causality Explained:
Your starting material, this compound, is a primary alkyl halide. While primary halides typically favor SN2 reactions, elimination (E2) can become a significant pathway, especially under certain conditions. The key factors that promote elimination are:
-
Strong and/or Bulky Bases: If your nucleophile is also a strong base (e.g., alkoxides, hydroxides), it can abstract a proton from the carbon adjacent to the one bearing the bromine, leading to the formation of a double bond. Sterically hindered nucleophiles/bases can also favor elimination over substitution because it is easier to access a proton on the periphery of the molecule than to attack the sterically shielded carbon atom bearing the leaving group.[6]
-
High Temperatures: Higher reaction temperatures generally favor elimination over substitution.
Troubleshooting Protocol: Favoring Substitution over Elimination
| Parameter | To Favor Substitution (Alkylation) | To Favor Elimination |
| Nucleophile/Base | Use a weak base or a good nucleophile that is a weak base (e.g., azide, cyanide, thiols). | Use a strong, sterically hindered base (e.g., potassium tert-butoxide). |
| Temperature | Lower reaction temperatures. | Higher reaction temperatures. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for SN2 reactions. |
Experimental Workflow: Minimizing Elimination
Frequently Asked Questions (FAQs)
Q1: Can the ester group be hydrolyzed during my alkylation reaction?
A1: Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid (3-bromo-2-methylpropanoic acid) is a potential side reaction, especially if the reaction is carried out in the presence of water and strong acid or base.[7][8] To avoid this, ensure that all your reagents and solvents are anhydrous. If your reaction requires aqueous workup, perform it at low temperatures and quickly neutralize any acidic or basic conditions.
Q2: I am performing a Friedel-Crafts alkylation with an aromatic compound. Are there any specific side reactions I should be aware of?
A2: Yes, Friedel-Crafts alkylations have several well-known limitations.[9][10] With a primary alkyl halide like this compound, carbocation rearrangement is a significant concern.[9][11][12] Although a primary carbocation is unstable, it can form a complex with the Lewis acid catalyst, which can then rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift before alkylating the aromatic ring.[11] This will lead to a mixture of isomeric products. Another common issue is polyalkylation, where the product of the initial alkylation is more reactive than the starting material and undergoes further alkylation.[9][10]
Workflow to Mitigate Friedel-Crafts Side Reactions:
Q3: Does the steric hindrance from the methyl group at the α-position affect the reaction rate?
A3: Absolutely. The methyl group at the α-position introduces steric hindrance around the reaction center.[13] For SN2-type reactions, where the nucleophile performs a backside attack on the carbon bearing the bromine, this steric bulk will slow down the reaction rate compared to a non-substituted bromoester.[6] You may need to use slightly more forcing conditions (e.g., longer reaction times or slightly elevated temperatures, while being mindful of favoring elimination) to achieve a good conversion.
Q4: My nucleophile could potentially react at either the carbon of the C-Br bond or the carbonyl carbon. How do I ensure chemoselectivity?
A4: This is a valid concern. The carbonyl carbon is an electrophilic site, and strong, hard nucleophiles (like Grignard reagents or organolithiums) could potentially attack it. However, the primary alkyl bromide is a soft electrophilic center. To favor alkylation at the C-Br bond (an SN2 reaction), you should use a soft nucleophile. According to Hard and Soft Acids and Bases (HSAB) theory, soft nucleophiles preferentially react with soft electrophiles. Examples of soft nucleophiles include iodide, thiols, and cuprates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. aklectures.com [aklectures.com]
- 6. quora.com [quora.com]
- 7. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 8. 3-Bromo-2-methylpropionic acid | C4H7BrO2 | CID 304776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from Methyl (R)-(+)-3-bromo-2-methylpropionate Reactions
Welcome to the Technical Support Center for reactions involving Methyl (R)-(+)-3-bromo-2-methylpropionate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the purification challenges associated with this versatile chiral building block.
This compound is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its utility stems from the presence of a stereocenter and a reactive bromide, making it an excellent substrate for nucleophilic substitution reactions.[2][3][4] However, the purification of products from its reactions can be challenging due to potential side reactions and the similar physical properties of reactants, products, and byproducts.
This guide provides practical, field-proven insights to help you achieve high purity and yield in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of products from reactions with this compound.
Issue 1: Incomplete Reaction and Presence of Starting Material
Symptom: TLC or GC analysis of the crude reaction mixture shows a significant amount of unreacted this compound.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: Nucleophilic substitution reactions can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration at the appropriate temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Weak Nucleophile: The reactivity of the nucleophile is critical.[5][6] If you are using a weak nucleophile, consider using a stronger one or employing a catalyst to enhance its reactivity.
-
Steric Hindrance: The structure of the nucleophile or substrate can impede the reaction.[5] While this compound is a primary alkyl halide and generally favors S_N2 reactions, a bulky nucleophile can slow the reaction rate.[2][5]
-
Improper Solvent: The choice of solvent can significantly impact the reaction rate.[5] For S_N2 reactions, polar aprotic solvents like DMF or DMSO are often preferred as they solvate the cation of the nucleophilic salt, leaving the anion more available to react.[5]
Issue 2: Formation of Elimination Byproducts
Symptom: Your product is contaminated with an alkene, likely methyl methacrylate, arising from an E2 elimination reaction.
Potential Causes & Solutions:
-
Strong, Bulky Base: The use of a strong, sterically hindered base favors elimination over substitution.[2][3] If your nucleophile is also a strong base, consider using a less basic or less hindered nucleophile if possible.
-
High Reaction Temperature: Higher temperatures tend to favor elimination reactions. Running the reaction at a lower temperature may help to minimize the formation of the elimination byproduct.
Issue 3: Difficulty in Separating the Product from Byproducts via Column Chromatography
Symptom: The desired product and a byproduct have very similar R_{f} values on TLC, making separation by column chromatography difficult.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent is crucial for good separation.[7] Systematically screen different solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7][8]
-
Isomeric Byproducts: If the byproduct is an isomer of your product, separation can be particularly challenging.[7] In such cases, consider derivatization of the mixture to alter the polarity of one component, facilitating separation.
-
Acidic or Basic Nature of Compounds: If your product or byproduct is acidic or basic, their interaction with the silica gel can lead to poor separation and peak tailing.[7] Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve separation.[7][9]
Issue 4: Racemization of the Chiral Center
Symptom: The final product shows a loss of enantiomeric purity (ee%).
Potential Causes & Solutions:
-
Reaction Mechanism: While S_N2 reactions proceed with inversion of configuration, the presence of any S_N1 pathway will lead to racemization.[5][10] S_N1 reactions are favored by polar protic solvents and substrates that can form stable carbocations. While a primary alkyl halide like this compound is less likely to undergo an S_N1 reaction, certain conditions or impurities could promote it.
-
Harsh Purification Conditions: Exposure to strong acids or bases, or high temperatures during workup or purification can sometimes lead to racemization. Employ milder conditions whenever possible.
Frequently Asked Questions (FAQs)
Q1: What are the typical reactions of this compound?
A1: this compound is primarily used in nucleophilic substitution reactions where the bromide ion acts as a good leaving group.[5][6][11] This allows for the introduction of a wide range of functional groups. It is a valuable chiral building block for synthesizing more complex molecules with a defined stereochemistry.[1][12]
Q2: What are the common impurities I might encounter?
A2: Common impurities can include unreacted starting material, the corresponding elimination product (methyl methacrylate), and potentially diastereomers if the nucleophile is also chiral. In some cases, hydrolysis of the ester can lead to the formation of (R)-3-bromo-2-methylpropionic acid.[13]
Q3: What is the best general method for purifying products from these reactions?
A3: The most common and versatile purification method is silica gel column chromatography.[8][14] However, for thermally stable and volatile compounds, distillation under reduced pressure can be an effective method.[15][16] For solid products, recrystallization is often the best way to achieve high purity.[17][18][19]
Q4: Can I use distillation to purify my product?
A4: Yes, if your product is a liquid with a boiling point significantly different from the impurities, vacuum distillation is a viable option.[15] Methyl esters, in general, can be distilled under vacuum to separate them from less volatile impurities.[15][16] The boiling point of this compound is 85 °C at 37 mmHg, which can serve as a reference.[11]
Q5: My product is a solid. What's the best way to purify it?
A5: For solid products, recrystallization is an excellent purification technique.[18] The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[17][19] This allows for the formation of pure crystals upon cooling, leaving impurities behind in the solvent.
Q6: How can I confirm the stereochemical purity of my final product?
A6: The enantiomeric excess (ee%) of your product can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[20][21] These techniques use a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.[21][]
Workflow for Purification Strategy Selection
The following diagram illustrates a general decision-making process for selecting an appropriate purification method.
Caption: Decision tree for selecting a purification method.
General Protocol for Column Chromatography
This protocol provides a general guideline for purifying a reaction product using silica gel column chromatography.
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system will give a good separation between your product and impurities, with an R_{f} value for the product of around 0.3-0.4.[7]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system and pour it into the column.[14] Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel.[14]
-
Elution: Begin eluting with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).[7]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified product.[7]
Data Summary Table
| Property | This compound |
| CAS Number | 110556-33-7[11][23] |
| Molecular Formula | C₅H₉BrO₂[23] |
| Molecular Weight | 181.03 g/mol [11][23] |
| Boiling Point | 85 °C / 37 mmHg[11] |
| Density | 1.422 g/mL at 25 °C[11] |
| Refractive Index | n20/D 1.455[11] |
| Optical Purity (ee) | >99% (GLC)[11] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Alkyl Halide Explained: Structure, Types, and Reactions [eureka.patsnap.com]
- 3. Introduction to Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. crab.rutgers.edu [crab.rutgers.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. (R)-(+)-3-溴-2-甲基丙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. 3-Bromo-2-methylpropionic acid | C4H7BrO2 | CID 304776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. biodieselmagazine.com [biodieselmagazine.com]
- 16. technoilogy.it [technoilogy.it]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE synthesis - chemicalbook [chemicalbook.com]
- 21. phx.phenomenex.com [phx.phenomenex.com]
- 23. scbt.com [scbt.com]
Technical Support Center: Synthesis of Methyl (R)-(+)-3-bromo-2-methylpropionate
Welcome to the technical support guide for the synthesis of Methyl (R)-(+)-3-bromo-2-methylpropionate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and understand the nuances of this synthesis. We will delve into the causality behind byproduct formation and provide actionable protocols to improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound and why?
The most logical and widely used chiral precursor for the synthesis of this compound is Methyl (R)-(-)-3-hydroxy-2-methylpropionate [1][2][3].
Causality: The synthesis involves the substitution of a hydroxyl (-OH) group with a bromine (-Br) atom. Starting with the corresponding chiral hydroxy ester is the most direct synthetic route. The stereochemistry at the C2 position is already established in the starting material. Therefore, a stereospecific reaction that converts the primary alcohol to a bromide is required. Reactions that proceed with a predictable stereochemical outcome, such as an S(_N)2 mechanism, are highly desirable to maintain the enantiomeric purity of the final product.
Q2: I am observing a significant amount of a high-boiling, white solid byproduct that is difficult to remove. What is it and how can I deal with it?
This is a classic issue when using the Appel reaction (triphenylphosphine and carbon tetrabromide) for the bromination.
-
Byproduct Identity: The byproduct is almost certainly triphenylphosphine oxide (TPPO) .[4]
-
Mechanism of Formation: In the Appel reaction, triphenylphosphine (PPh(_3)) acts as an oxygen scavenger to activate the alcohol. The strong phosphorus-oxygen double bond that is formed drives the reaction forward, resulting in the formation of TPPO as a stoichiometric byproduct.[4][5]
Troubleshooting and Removal of TPPO:
| Method | Description | Advantages | Disadvantages |
| Crystallization | TPPO is often crystalline and can sometimes be removed by crystallization from a suitable solvent system (e.g., by adding a non-polar solvent like hexane or ether to the reaction mixture). | Simple and can be effective for large scales. | Can lead to co-crystallization and loss of the desired product. |
| Chromatography | Flash column chromatography on silica gel is a very effective method for separating the non-polar product from the more polar TPPO. | High purity of the final product can be achieved. | Can be time-consuming and requires large amounts of solvent for large-scale reactions. |
| Filtration | If the reaction solvent is chosen carefully (e.g., a solvent in which TPPO is insoluble), the byproduct may precipitate and can be removed by filtration. | Simple and fast. | Finding a suitable solvent where the product remains in solution while TPPO precipitates can be challenging. |
Q3: My reaction with phosphorus tribromide (PBr(_3)) is giving a low yield, and the workup is problematic. What are the likely byproducts?
When using PBr(_3), several byproducts can contribute to low yields and difficult purifications.
-
Phosphorous Acid (H(_3)PO(_3)): PBr(_3) reacts with the alcohol to form an intermediate phosphite ester, which is then displaced by a bromide ion. This process ultimately generates phosphorous acid as a byproduct.[6][7][8]
-
Organophosphorus Byproducts: If less than the stoichiometric amount of PBr(_3) is used (ideally (\geq) 1/3 equivalent per equivalent of alcohol), you can form stable alkyl phosphite byproducts such as dialkyl phosphites (BrP(OR)(_2)) and monoalkyl phosphites (Br(_2)POR)[9]. These byproducts may not be easily removed by a simple aqueous workup.
-
Unreacted Starting Material: Incomplete reaction will leave behind the starting material, Methyl (R)-(-)-3-hydroxy-2-methylpropionate.
Troubleshooting PBr(_3) Reactions:
-
Stoichiometry: Ensure you are using a slight excess of PBr(_3) (e.g., 0.4 equivalents) to drive the reaction to completion and minimize the formation of organophosphorus intermediates.
-
Temperature Control: The reaction of PBr(_3) with alcohols can be exothermic. It is crucial to maintain a low temperature (e.g., 0 °C) during the addition of PBr(_3) to prevent side reactions.
-
Workup: A careful aqueous quench is necessary to hydrolyze any remaining PBr(_3) and phosphorous acid byproducts. Be aware that during distillation of the product, heating the phosphorous acid byproduct above 160 °C can lead to its decomposition into phosphine, which is pyrophoric.[6][8]
Q4: I am concerned about racemization. How can I maintain the stereochemical integrity of my product?
Maintaining the enantiomeric purity is critical. The choice of reaction mechanism is key.
-
Mechanism: Both the Appel reaction and the reaction with PBr(_3) proceed through an S(_N)2 mechanism [5][6][7]. This is highly advantageous as an S(_N)2 reaction at a primary carbon (the -CH(_2)OH group) results in a predictable inversion of configuration at the carbon being attacked. However, since the chiral center (C2) is adjacent to the reaction center (C3), the stereochemistry of the (R) product is preserved.
-
Risk of Racemization: Racemization would occur if an S(_N)1 mechanism were operative, which would involve a planar carbocation intermediate. For a primary alcohol, the formation of a primary carbocation is highly unfavorable, so the S(_N)1 pathway is unlikely under these conditions.
To confirm the enantiomeric purity of your product, chiral analytical techniques are essential.
Protocol: Chiral GC Analysis
-
Column Selection: Use a capillary column with a chiral stationary phase, such as a derivatized cyclodextrin (e.g., permethylated (\beta)-cyclodextrin)[10][11].
-
Sample Preparation: Dilute a small sample of the purified product in a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID or MS): 250 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Compare the retention times of the enantiomers to a racemic standard of Methyl 3-bromo-2-methylpropionate. The enantiomeric excess (ee) can be calculated from the peak areas of the (R) and (S) enantiomers. A product with high optical purity should show a single major peak.
Q5: I'm seeing some lower-boiling impurities in my crude product. Could these be elimination byproducts?
Yes, elimination reactions are a common side reaction in the conversion of alcohols to alkyl halides[12][13][14].
-
Byproduct Identity: The likely elimination byproducts are Methyl methacrylate and Methyl crotonate .
-
Mechanism of Formation: Instead of acting as a nucleophile, the bromide ion can act as a base, abstracting a proton from the carbon adjacent to the activated hydroxyl group. This leads to the formation of a double bond. The reaction conditions, particularly temperature and the strength of the base, can influence the ratio of substitution to elimination[12]. Higher temperatures generally favor elimination.
Troubleshooting Elimination Byproducts:
-
Temperature Control: Maintain low reaction temperatures throughout the addition of the brominating agent and during the reaction itself.
-
Choice of Reagents: The Appel reaction is often considered to proceed under milder conditions than using PBr(_3), which may help to minimize elimination.
-
Purification: These unsaturated ester byproducts are typically more volatile than the desired product and can usually be removed by careful fractional distillation under reduced pressure. Their presence can also be monitored by GC-MS.
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction pathways and the formation of key byproducts.
Caption: Synthetic pathways to this compound.
Summary of Potential Byproducts and Their Properties
| Byproduct | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Formation Pathway |
| Triphenylphosphine Oxide (TPPO) | C(18)H({15})OP | 278.28 | 360 | Appel Reaction |
| Phosphorous Acid | H(_3)PO(_3) | 82.00 | 200 (decomposes) | PBr(_3) Reaction |
| Methyl Methacrylate | C(_5)H(_8)O(_2) | 100.12 | 101 | Elimination |
| Methyl Crotonate | C(_5)H(_8)O(_2) | 100.12 | 121 | Elimination |
| Methyl (S)-(-)-3-bromo-2-methylpropionate | C(_5)H(_9)BrO(_2) | 181.03 | 85 / 37 mmHg | Racemization |
| Unreacted Starting Material | C(5)H({10})O(_3) | 118.13 | 76-77 / 12 mmHg | Incomplete Reaction |
References
- 1. Methyl (R)-(-)-3-hydroxy-2-methyl-propionate [webbook.nist.gov]
- 2. alkalisci.com [alkalisci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Methyl 3-bromo-2-methylpropanoate | C5H9BrO2 | CID 568050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Methyl 2-bromo-2-methylpropionate | 23426-63-3 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gcms.cz [gcms.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Minimizing Elimination Side Reactions with Methyl (R)-(+)-3-bromo-2-methylpropionate
Welcome to the technical support center for "Methyl (R)-(+)-3-bromo-2-methylpropionate." This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to help you minimize unwanted elimination side reactions and maximize the yield of your desired substitution products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral building block used in organic synthesis.[1] Its chemical structure features a primary bromide and a stereocenter, making it a valuable precursor for introducing a specific stereochemistry into a target molecule. A common application is in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Q2: I'm observing a significant amount of an alkene byproduct in my reaction. What is causing this?
The formation of an alkene byproduct from this compound is due to a competing E2 (bimolecular elimination) side reaction. In this process, a base in your reaction mixture removes a proton from the carbon adjacent to the carbon bearing the bromine atom (the β-carbon), leading to the formation of a double bond and elimination of the bromide.[2][3] This is a common issue, especially when using strong bases.[4][5]
Q3: How does the structure of this compound influence the likelihood of elimination?
This compound is a primary alkyl halide, which generally favors S(_N)2 reactions.[6][7] However, the presence of a methyl group on the α-carbon (the carbon attached to the ester group) introduces some steric hindrance.[8][9][10] While not as hindered as a secondary or tertiary substrate, this steric bulk can slightly impede the backside attack required for an S(_N)2 reaction, making the competing E2 pathway more favorable than with a completely unhindered primary halide.[6][9]
Q4: At a glance, what are the key factors I need to control to favor substitution over elimination?
To favor the desired S(_N)2 substitution reaction and minimize the E2 elimination side reaction, you should focus on four primary experimental parameters: the choice of base/nucleophile, the solvent, the reaction temperature, and the concentration of your reagents.
Troubleshooting Guide: Step-by-Step Solutions to Minimize Elimination
This section provides detailed, actionable solutions to common problems encountered when working with this compound.
Problem 1: High levels of alkene byproduct detected by GC-MS or NMR.
This is the most direct indication that E2 elimination is a significant competing pathway in your reaction.
Root Cause Analysis:
The conditions of your reaction are likely favoring the E2 mechanism over the S(_N)2 mechanism. This is often due to one or more of the following:
-
Use of a strong, sterically hindered base. [6]
-
Inappropriate solvent choice.
-
High concentration of the base. [2]
Solutions:
The nature of the base is critical. For an S(_N)2 reaction, you want a good nucleophile that is a weak base.[11]
-
Recommended Nucleophiles (Weak Bases): Azide (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻) are excellent choices to favor the S(_N)2 pathway.[11]
-
Bases to Avoid (Strong Bases): Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) will almost exclusively lead to E2 elimination.[6][13] Hydroxide (OH⁻) and alkoxides (like ethoxide, EtO⁻) are also strong bases that can promote elimination.[2][3]
| Reagent Type | Examples | Favored Reaction | Rationale |
| Good Nucleophile / Weak Base | I⁻, Br⁻, CN⁻, N₃⁻, RS⁻ | S(_N)2 | These species are effective at attacking the electrophilic carbon but are less likely to abstract a proton. |
| Strong Base / Good Nucleophile | OH⁻, MeO⁻, EtO⁻ | S(_N)2 and E2 in competition | These reagents can act as both nucleophiles and bases, leading to a mixture of products. |
| Strong, Sterically Hindered Base | t-BuOK, DBU, DBN, LDA | E2 | The steric bulk of these bases prevents them from acting as nucleophiles, so they primarily function as bases, leading to elimination.[6][13][14] |
Elimination reactions are generally favored at higher temperatures because they are entropically favored.[6][11][12][15][16][17]
-
Actionable Step: Run your reaction at a lower temperature. Often, starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly improve the substitution-to-elimination ratio.[11] If your desired reaction is sluggish at lower temperatures, a modest increase may be necessary, but high heat should be avoided.
The solvent plays a crucial role in stabilizing the transition states of both S(_N)2 and E2 reactions.
-
Polar Aprotic Solvents Favor S(_N)2: Solvents like DMSO, DMF, and acetone are recommended for S(_N)2 reactions.[12][18][19] These solvents solvate the cation of your nucleophilic salt but leave the anionic nucleophile "naked" and more reactive, increasing the rate of the S(_N)2 reaction.[18][19]
-
Polar Protic Solvents Can Favor Elimination: Protic solvents (like water, ethanol, and methanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon, thus potentially favoring elimination.[18]
| Solvent Type | Examples | Effect on S(_N)2 vs. E2 | Mechanism |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Favors S(_N)2 | Solvates the cation, leaving the nucleophile more reactive.[18][19] |
| Polar Protic | Water, Ethanol, Methanol | Can favor E2 | Solvates and "cages" the nucleophile through hydrogen bonding, reducing its nucleophilicity.[18] |
Problem 2: The reaction is very slow, and upon heating to increase the rate, elimination becomes the major pathway.
This is a common dilemma where the kinetics of the desired reaction are slow, and forcing the reaction with heat leads to the undesired side reaction.
Root Cause Analysis:
The activation energy for your desired S(_N)2 reaction may be high, while the activation energy for the E2 elimination is also accessible, especially with added thermal energy.
Solutions:
If your reaction requires a base to neutralize an acid byproduct or for another purpose not related to the main substitution, consider using a non-nucleophilic base.[14][20][21] These bases are too sterically hindered to act as nucleophiles but can effectively scavenge protons.[14][20]
-
Examples: Diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine.[14]
While you are starting with a bromide, in some cases, converting the corresponding alcohol to a better leaving group, such as a tosylate (OTs) or mesylate (OMs), can accelerate the S(_N)2 reaction, allowing it to proceed at a lower temperature where elimination is less favorable.
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting and optimizing your reaction to favor substitution.
Caption: Troubleshooting workflow for reducing elimination byproducts.
Visualizing the Competition: S(_N)2 vs. E2
The following diagram illustrates the competing S(_N)2 and E2 pathways for this compound.
Caption: Competing SN2 and E2 reaction pathways.
References
- 1. scbt.com [scbt.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. studymind.co.uk [studymind.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SN2 vs E2 [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. echemi.com [echemi.com]
- 18. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 19. m.youtube.com [m.youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. grokipedia.com [grokipedia.com]
"Methyl (R)-(+)-3-bromo-2-methylpropionate" stability and storage issues
Welcome to the technical support center for Methyl (R)-(+)-3-bromo-2-methylpropionate. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered when handling, storing, and utilizing this chiral building block in organic synthesis.[1] Our aim is to provide you with the expertise and practical solutions necessary to ensure the integrity of your starting material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] To maintain long-term quality and minimize degradation, refrigeration is recommended.[3] It is also advised to protect the compound from direct sunlight.[3]
Q2: What are the primary degradation pathways for this compound?
As an α-halo ester, this compound is susceptible to three main degradation pathways:
-
Hydrolysis: In the presence of water, the ester can hydrolyze to form 3-bromo-2-methylpropionic acid and methanol. This process can be accelerated by acidic or basic conditions.
-
Dehydrohalogenation: Under basic conditions, the compound can undergo elimination of hydrogen bromide (HBr) to yield methyl methacrylate.[2][4][5]
-
Racemization: The chiral center at the α-carbon can be susceptible to racemization, particularly in the presence of acids or bases, leading to a loss of enantiomeric purity.[6][7] This occurs via the formation of a planar enol or enolate intermediate.[6]
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method for identifying and quantifying volatile impurities and degradation products.[3][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities or degradation products by comparing the obtained spectrum with a reference.[9][10][11]
-
Titration: A simple acid-base titration can be used to quantify the amount of acidic impurities, such as hydrobromic acid (HBr) or the hydrolysis product, 3-bromo-2-methylpropionic acid.
Q4: Is this compound compatible with all common laboratory solvents?
Caution should be exercised when using protic solvents, especially in the presence of bases, as this can promote hydrolysis and dehydrohalogenation. Aprotic solvents are generally preferred for reactions where the integrity of the α-halo ester is critical.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides actionable solutions.
Issue 1: Inconsistent reaction yields or unexpected side products.
-
Possible Cause A: Degradation of the starting material.
-
Troubleshooting Steps:
-
Verify Purity: Before use, assess the purity of your this compound using one of the analytical methods described in the protocols section below (GC-MS or 1H NMR are recommended).
-
Check for Acidity: Test the pH of your starting material. The presence of HBr from decomposition can affect reaction outcomes.
-
Use Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of the reagent.
-
-
-
Possible Cause B: Incompatible reaction conditions.
-
Troubleshooting Steps:
-
Solvent Choice: If using a protic solvent, consider switching to an aprotic alternative to minimize solvolysis.
-
Base Strength: If a base is used in your reaction, a bulky, non-nucleophilic base may be preferable to minimize dehydrohalogenation.[12]
-
Temperature Control: Run the reaction at the lowest effective temperature to reduce the rate of potential degradation pathways.
-
-
Issue 2: Loss of enantiomeric purity in the final product.
-
Possible Cause: Racemization of the starting material or intermediates.
-
Troubleshooting Steps:
-
Avoid Harsh Conditions: Minimize exposure to strong acids or bases and high temperatures, which can catalyze racemization.[6][7]
-
Check Starting Material's Optical Purity: If possible, verify the enantiomeric excess (ee) of your starting material using a suitable chiral chromatography method.
-
Reaction Time: Shorter reaction times can reduce the extent of racemization.
-
-
Troubleshooting Workflow Diagram
References
- 1. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydrohalogenation of Haloalkanes Chemistry Tutorial [ausetute.com.au]
- 5. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]
- 6. youtube.com [youtube.com]
- 7. Racemization - Wikipedia [en.wikipedia.org]
- 8. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl 3-bromo-2-methylpropanoate | C5H9BrO2 | CID 568050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 3-bromopropionate(3395-91-3) 1H NMR [m.chemicalbook.com]
- 11. Methyl 2-bromo-2-methylpropionate | C5H9BrO2 | CID 90097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Technical Support Center: Synthesis of Methyl (R)-(+)-3-bromo-2-methylpropionate
Welcome to our dedicated technical support guide for the synthesis of Methyl (R)-(+)-3-bromo-2-methylpropionate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our goal is to equip you with the expertise to identify, mitigate, and resolve issues related to impurities, ensuring the highest quality of your final product.
Introduction to Synthetic Challenges
This compound is a valuable chiral building block in the synthesis of numerous pharmaceutical agents. The stereochemical integrity of this compound is paramount, as the presence of its (S)-enantiomer or other process-related impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will delve into the common impurities arising from two primary synthetic routes: the bromination of methyl (R)-(-)-3-hydroxy-2-methylpropionate and the Hunsdiecker reaction, providing practical solutions for their control.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Chiral Purity and Racemization
Question 1: My final product shows a lower than expected enantiomeric excess (ee). What are the likely causes of racemization?
Answer: Loss of enantiomeric purity is a critical issue, often stemming from the reaction conditions. The primary cause of racemization is the formation of a planar, achiral intermediate, such as an enol or enolate, at the chiral center.[1][2]
-
Mechanism of Racemization: The chiral center in this compound is at the C2 position, which is alpha to the carbonyl group of the ester. Under either acidic or basic conditions, this alpha-proton can be removed to form a planar enol or enolate intermediate.[2][3] Reprotonation or subsequent reaction can then occur from either face of this planar intermediate with equal probability, leading to a mixture of both (R) and (S) enantiomers, thus reducing the enantiomeric excess.[1][2]
-
Troubleshooting Racemization:
-
Control pH: Avoid strongly acidic or basic conditions during your reaction and work-up steps. If a basic wash is necessary, use a mild, non-nucleophilic base and minimize contact time.
-
Temperature Control: Higher temperatures can promote enolization and subsequent racemization. Maintain the recommended temperature profile for your chosen synthetic route.
-
Reagent Choice: Certain reagents or catalysts can promote racemization. Ensure the purity of your starting materials and reagents.
-
Question 2: How can I accurately determine the enantiomeric excess of my product?
Answer: The most reliable methods for determining the enantiomeric excess of this compound are chiral chromatography techniques.
-
Chiral Gas Chromatography (GC): This is a powerful technique for volatile compounds. Separation is achieved using a chiral stationary phase (CSP), often based on cyclodextrin derivatives.[4][5] The two enantiomers will have different retention times, and the ratio of their peak areas can be used to calculate the enantiomeric excess.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another excellent method, particularly for less volatile compounds or when derivatization is preferred. Polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) are commonly used.[6][7]
| Analytical Method | Principle | Key Advantages |
| Chiral GC | Differential interaction of enantiomers with a chiral stationary phase in a gas chromatograph. | High resolution, fast analysis times. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase in a liquid chromatograph. | Versatile, can be used for a wide range of compounds, including non-volatile ones. |
Section 2: Impurities from the Bromination of Methyl (R)-(-)-3-hydroxy-2-methylpropionate
This synthetic route typically involves the conversion of the primary alcohol in methyl (R)-(-)-3-hydroxy-2-methylpropionate to a bromide. Common reagents for this transformation include phosphorus tribromide (PBr₃) or conditions for an Appel reaction (using reagents like triphenylphosphine and a bromine source).[8][9]
Question 3: I've observed an impurity with a higher molecular weight than my product. What could it be?
Answer: A common higher molecular weight impurity is a di-brominated byproduct. This can occur if the starting material or product undergoes further bromination. While less common for this specific substrate under controlled conditions, over-bromination can occur, especially if harsh conditions are used. For instance, in related syntheses, addition of bromine across a double bond (if formed via elimination) can lead to di-brominated species.[10]
Troubleshooting Di-brominated Impurities:
-
Stoichiometry: Use the correct stoichiometry of the brominating agent. An excess of the reagent can lead to side reactions.
-
Reaction Conditions: Avoid high temperatures and prolonged reaction times, which can promote side reactions.
Question 4: After using PBr₃ for the bromination, I'm having trouble removing some impurities. What are they and how can I get rid of them?
Answer: When using phosphorus tribromide (PBr₃), the main byproducts are phosphorus-based. The reaction of an alcohol with PBr₃ proceeds through the formation of a phosphite ester intermediate.[8][11] The final inorganic byproduct is phosphorous acid (H₃PO₃).[8]
-
Mechanism of Bromination with PBr₃: The alcohol's oxygen atom attacks the electrophilic phosphorus of PBr₃, displacing a bromide ion. This bromide ion then acts as a nucleophile, attacking the carbon bearing the activated hydroxyl group in an Sₙ2 reaction, leading to inversion of configuration.[8][12]
-
Common Phosphorus-Containing Impurities:
-
Phosphorous acid (H₃PO₃)
-
Partially reacted phosphite esters
-
-
Troubleshooting and Purification:
-
Aqueous Work-up: A careful aqueous work-up is crucial. Washing the organic layer with water or a mild base can help remove the water-soluble phosphorous acid.
-
Chromatography: If phosphorus-containing organic byproducts are present, column chromatography on silica gel is an effective purification method.
-
Question 5: I used an Appel reaction for the bromination and now have a high-boiling impurity that is difficult to remove by distillation. What is it?
Answer: In an Appel reaction, which typically uses triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄), the major byproduct is triphenylphosphine oxide (TPPO).[9][13] TPPO is a high-boiling, crystalline solid that can be challenging to separate from the desired product.
-
Mechanism of the Appel Reaction: The reaction involves the formation of a phosphonium salt from PPh₃ and the bromine source. The alcohol then reacts with this intermediate, and a subsequent Sₙ2 displacement by the bromide ion yields the alkyl bromide and TPPO.[9]
-
Troubleshooting and Removal of Triphenylphosphine Oxide:
-
Filtration: If TPPO precipitates out of the reaction mixture, it can be removed by filtration.[14]
-
Chromatography: Flash column chromatography is a very effective method for removing the more polar TPPO from the less polar product.
-
Crystallization: In some cases, crystallization can be used to purify the product, leaving the TPPO in the mother liquor.[15][16][17]
-
Section 3: Impurities from the Hunsdiecker Reaction
The Hunsdiecker reaction involves the reaction of a silver carboxylate with bromine to produce an alkyl bromide with one less carbon atom. While a powerful tool, it is prone to side reactions due to its radical mechanism.
Question 6: My product from a Hunsdiecker reaction is contaminated with other halogenated compounds. Why is this happening?
Answer: The Hunsdiecker reaction is sensitive to the purity of the halogen source. If your bromine contains chlorine or iodine, you can expect to see the corresponding alkyl chlorides and iodides as impurities.
-
Troubleshooting Halogen Impurities:
-
Use High-Purity Bromine: Ensure that the bromine used is of high purity and free from other halogens.
-
Experimental Protocols
Protocol 1: Chiral GC Analysis of this compound
This protocol provides a general guideline for the determination of enantiomeric excess.
-
Column Selection: A cyclodextrin-based chiral capillary column is recommended. Columns such as Rt-βDEXsm or similar are often effective for separating chiral esters.[4]
-
Instrument Parameters:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 2-5 °C/min). The exact program will need to be optimized for your specific column and instrument.
-
-
Sample Preparation: Dilute a small amount of the product in a suitable solvent (e.g., dichloromethane or hexane) before injection.
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. The (R) and (S) enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the peak areas: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Protocol 2: Purification by Fractional Distillation
Fractional distillation is effective for separating liquids with close boiling points, such as the desired product from unreacted starting material.[18]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser.[18]
-
Distillation:
-
Heat the crude product slowly and evenly.
-
Maintain a slow and steady distillation rate to ensure proper separation.[18]
-
Monitor the temperature at the head of the column. The temperature should remain stable during the collection of each fraction.
-
Collect fractions in separate receiving flasks. The desired product should distill at its known boiling point.
-
Visualizing Synthesis and Impurity Formation
Synthesis Pathways and Key Impurity Formation
References
- 1. m.youtube.com [m.youtube.com]
- 2. Solved 21.56. In acidic conditions, the carbonyl group is | Chegg.com [chegg.com]
- 3. aklectures.com [aklectures.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. nbinno.com [nbinno.com]
- 9. Appel reaction - Wikipedia [en.wikipedia.org]
- 10. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. grokipedia.com [grokipedia.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Purification [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (R)-(+)-3-bromo-2-methylpropionate
Welcome to the technical support center for reactions involving Methyl (R)-(+)-3-bromo-2-methylpropionate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this chiral building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you overcome common challenges and achieve higher yields and purity in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should be aware of?
This compound is a chiral ester containing a primary bromide.[1] Its structure presents a stereocenter at the C2 position, which is crucial for the synthesis of enantiomerically pure target molecules. The primary bromide is susceptible to nucleophilic substitution, making it a valuable reagent for introducing a methyl-substituted propionate moiety. However, its reactivity can also lead to side reactions if not properly controlled.
Key Properties Table:
| Property | Value | Source |
| CAS Number | 110556-33-7 | [1] |
| Molecular Formula | C₅H₉BrO₂ | [1] |
| Molecular Weight | 181.03 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 85 °C / 37 mmHg | |
| Density | 1.422 g/mL at 25 °C | |
| Optical Activity | [α]20/D +16°, neat |
Q2: I am observing a significant amount of starting material remaining after my reaction. What are the likely causes?
Unreacted starting material is a common issue that can often be traced back to several key factors:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature. Monitoring the reaction progress by TLC or GC/LC-MS is crucial.
-
Poor Reagent Quality: The purity of your nucleophile, base, or solvent can significantly impact the reaction rate. Ensure all reagents are of high purity and anhydrous where necessary.
-
Inappropriate Solvent: The choice of solvent is critical for nucleophilic substitution reactions. Polar aprotic solvents like DMF, DMSO, or acetone are generally preferred for Sₙ2 reactions as they solvate the cation of the nucleophile's salt, leaving the nucleophile "naked" and more reactive.[3][4] Protic solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity.[4][5]
-
Weak Nucleophile: The strength of the nucleophile directly affects the rate of an Sₙ2 reaction.[4] If you are using a weak nucleophile, a higher temperature or a stronger base (to deprotonate a protic nucleophile) may be required.
Q3: My reaction is producing a mixture of enantiomers/diastereomers, leading to a loss of stereochemical purity. What is happening and how can I prevent it?
The chiral center in this compound is susceptible to changes during the reaction. Loss of stereochemical integrity can occur through:
-
Sₙ1 Pathway Competition: While the primary bromide favors an Sₙ2 mechanism, certain conditions can promote a competing Sₙ1 pathway, which proceeds through a planar carbocation intermediate, leading to racemization.[6][7] Factors that favor the Sₙ1 pathway include the use of polar protic solvents, weak nucleophiles, and conditions that promote carbocation formation.
-
Base-Induced Epimerization: If a strong base is used, it can potentially deprotonate the α-proton (at C2), leading to the formation of an enolate. Reprotonation of this planar enolate can result in a mixture of R and S configurations at the chiral center.
To maintain stereochemical purity, adhere to conditions that strongly favor the Sₙ2 mechanism:
-
Use the mildest effective base and temperature.
The Sₙ2 reaction proceeds with an inversion of configuration at the chiral center, a phenomenon known as the Walden inversion.[8][9] This is a predictable outcome that should be factored into your synthetic strategy.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 110556-33-7 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. byjus.com [byjus.com]
- 9. quora.com [quora.com]
Technical Support Center: Reaction Monitoring for Methyl (R)-(+)-3-bromo-2-methylpropionate
Welcome to the technical support center for monitoring reactions involving Methyl (R)-(+)-3-bromo-2-methylpropionate. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions for tracking reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we combine established chemical principles with field-proven insights to help you navigate common challenges and optimize your analytical workflow.
Introduction to Reaction Monitoring
This compound is a valuable chiral building block frequently used in nucleophilic substitution (S_N2) reactions where the bromine atom is displaced. Effective reaction monitoring is critical to determine the point of completion, identify the formation of byproducts, and ensure the desired product is obtained efficiently. Both TLC and LC-MS are powerful techniques for this purpose, each with its own set of advantages.
-
Thin-Layer Chromatography (TLC): A rapid, cost-effective, and simple chromatographic technique used for qualitative monitoring. It is excellent for quickly assessing the disappearance of starting material and the appearance of new, distinct product spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific analytical method that separates components of a mixture and provides mass information for each. It is indispensable for complex reaction mixtures, identifying unknown byproducts, and confirming the molecular weight of the desired product.
Part 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). The key to successful TLC monitoring is selecting a solvent system that provides good separation between the starting material and the product(s).
TLC: Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system (mobile phase) for my reaction?
A1: The goal is to find a solvent system where the starting material, this compound, has a retention factor (R_f) of approximately 0.4-0.6, allowing both less polar byproducts and more polar products to be resolved on the plate.
-
Causality: this compound is a relatively non-polar ester. The product, resulting from the substitution of bromine with a more polar nucleophile (e.g., an amine or an alcohol), will likely be more polar. Therefore, you need a solvent system that moves the starting material significantly but doesn't cause the polar product to remain at the baseline.
-
Starting Point: Begin with a non-polar solvent system like 10-20% Ethyl Acetate in Hexanes.
-
Optimization:
-
If all spots remain at the bottom, increase the polarity by increasing the percentage of ethyl acetate.
-
If all spots run to the top, decrease the polarity by reducing the percentage of ethyl acetate.
-
Q2: How do I visualize the spots on the TLC plate?
A2: Since the reactant and many organic products are colorless, a visualization method is required.[1]
-
UV Light (Non-destructive): If your compounds contain a UV-active chromophore (many products do, but the starting material may not), they will appear as dark spots on a fluorescent green TLC plate under 254 nm UV light.
-
Potassium Permanganate (KMnO₄) Stain (Destructive): This is an excellent general-purpose stain. It reacts with compounds that can be oxidized, such as alcohols, amines, and sometimes even esters, appearing as yellow-brown spots on a purple background.
-
Iodine Chamber (Non-destructive): Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.
Q3: What is "co-spotting" and why is it important?
A3: Co-spotting is a critical practice for unambiguously identifying spots on a TLC plate. It involves spotting the starting material, the reaction mixture, and a combined spot of both the starting material and the reaction mixture in separate lanes on the same plate.
-
Trustworthiness: This practice confirms the identity of the starting material spot within the reaction mixture lane. If the reaction is complete, the starting material spot will be absent from the reaction lane. If the reaction is ongoing, you will see the starting material spot clearly in both the reference lane and the reaction lane.[2]
TLC: Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Spots are streaking or "comet-shaped." | 1. Sample is too concentrated.[3] 2. Compound is acidic or basic.[3][4] 3. Compound is decomposing on the silica gel.[2][5] | 1. Dilute the reaction aliquot significantly before spotting. 2. Add a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[4] 3. Run a 2D TLC to check for stability. If unstable, consider using a different stationary phase like alumina or switching to LC-MS.[5] |
| Spots are at the baseline (R_f = 0). | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the ratio of ethyl acetate to hexanes). |
| Spots are at the solvent front (R_f = 1). | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the ratio of ethyl acetate to hexanes). |
| Poor separation between starting material and product. | The chosen solvent system has inadequate selectivity. | Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or diethyl ether to alter the selectivity. |
| Uneven solvent front. | The edge of the TLC plate is chipped or the chamber is not properly sealed. | Ensure the bottom of the TLC plate is flat and not touching the sides of the chamber. Ensure the chamber is saturated with solvent vapor by using a filter paper wick.[4] |
Detailed Protocol: TLC Reaction Monitoring
-
Preparation: Prepare a TLC chamber with your chosen mobile phase (e.g., 20% Ethyl Acetate/Hexanes) and a piece of filter paper to ensure saturation. Cover the chamber.
-
Sample Preparation: Using a micropipette, withdraw a tiny aliquot (1-2 drops) from the reaction mixture. Dilute this aliquot in a vial with ~0.5 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
Spotting: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom (the origin). Spot the diluted reaction mixture, a reference solution of your starting material, and a co-spot on the origin line, keeping spots small.
-
Development: Place the TLC plate in the prepared chamber, ensuring the origin line is above the solvent level. Allow the solvent to ascend the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp and/or an appropriate chemical stain.
-
Interpretation: Compare the reaction mixture lane to the starting material reference. The disappearance of the starting material spot indicates reaction progression.
Part 2: Reaction Monitoring by LC-MS
LC-MS is the gold standard for detailed reaction analysis. The liquid chromatograph separates the reaction components, which are then ionized and detected by the mass spectrometer, providing precise molecular weight information.
LC-MS: Frequently Asked Questions (FAQs)
Q1: What is a typical LC-MS method for this compound?
A1: A reverse-phase (RP) HPLC method is most common for this type of molecule.
-
Column: A C18 column (e.g., 50-150 mm length, 2.1-4.6 mm ID, 1.8-5 µm particle size) is a robust choice.
-
Mobile Phase: A gradient of water (A) and acetonitrile (ACN) or methanol (MeOH) (B), both typically containing 0.1% formic acid. Formic acid is crucial as it aids in protonation for positive-ion electrospray ionization (ESI).[6][7]
-
Gradient: A typical "scouting" gradient might run from 5% B to 95% B over 5-10 minutes. This will help elute a wide range of compounds and can be optimized later.
-
Ionization: Positive-ion ESI is generally effective for esters and their derivatives.
Q2: How can the mass spectrometer confirm the presence of my starting material?
A2: The mass spectrometer will detect the molecule's mass-to-charge ratio (m/z). This compound has a molecular weight of 181.03 g/mol .[8] A key diagnostic feature is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, in the mass spectrum, you should look for a pair of peaks separated by 2 m/z units with roughly equal intensity (e.g., at m/z 181 and 183 for [M+H]⁺, or more likely adducts like [M+Na]⁺ at m/z 203 and 205). This unique pattern is a definitive confirmation of a bromine-containing compound.
Q3: I see a peak with the correct mass for my product, but the reaction doesn't seem to be working by TLC. Why?
A3: This highlights the immense sensitivity of LC-MS. You may be detecting trace amounts of product that are below the detection limit of TLC visualization methods. While this confirms the reaction is proceeding, it may be doing so very slowly. Trust the quantitative trend over time rather than a single time point.
LC-MS: Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| No peak is observed in the Total Ion Chromatogram (TIC), but a peak is seen by UV. | 1. The compound does not ionize well under the current ESI conditions.[9] 2. The mass spectrometer settings are not optimized. | 1. Ensure 0.1% formic acid is in the mobile phase to promote protonation. Try switching to negative ion mode or consider Atmospheric Pressure Chemical Ionization (APCI). 2. Perform an infusion or flow-injection analysis of a standard to tune the MS parameters (e.g., capillary voltage, gas flows) specifically for your compound.[10] |
| Poor peak shape (fronting, tailing, or splitting). | 1. Sample solvent is incompatible with the mobile phase (solvent mismatch).[11] 2. Column contamination or degradation. 3. Sample overload. | 1. Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:ACN) or a weaker solvent. 2. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.[11] 3. Dilute the sample significantly. LC-MS is highly sensitive and requires much lower concentrations than TLC.[9] |
| High background noise or ion suppression. | 1. Contaminated mobile phase, solvents, or glassware.[10] 2. Non-volatile salts or buffers from the reaction mixture (e.g., phosphate buffers). | 1. Use high-purity, LC-MS grade solvents and additives.[11] 2. Perform a sample cleanup step. A simple liquid-liquid extraction or solid-phase extraction (SPE) can remove interfering salts before injection.[12] |
| Retention time is shifting between injections. | 1. Inadequate column equilibration time. 2. Fluctuations in column temperature. 3. Mobile phase composition is changing (e.g., evaporation). | 1. Ensure the column is equilibrated with the starting mobile phase for at least 5-10 column volumes before each injection. 2. Use a thermostatically controlled column compartment.[11] 3. Keep mobile phase bottles capped.[11] |
Detailed Protocol: LC-MS Sample Preparation and Analysis
-
Sample Quenching & Dilution:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench it in a larger volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol. This stops the reaction and prepares it for analysis. This is a critical step for time-course studies.
-
Perform a serial dilution. A typical final concentration for LC-MS analysis is in the low µg/mL to ng/mL range. A 1,000 to 10,000-fold dilution is a good starting point.
-
-
Filtration: Filter the final diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Injection: Inject the filtered sample into the LC-MS system running a suitable reverse-phase gradient method.
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC) for peaks corresponding to your starting material and product.
-
Extract the ion chromatograms for the expected m/z values of the starting material (e.g., [M+Na]⁺ = 203/205) and the product to confirm their presence and monitor their relative peak areas over time.
-
Visual Workflows
TLC Reaction Monitoring Workflow
Caption: Workflow for monitoring a reaction using TLC.
LC-MS Sample Preparation Workflow
Caption: Sample preparation workflow for LC-MS analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chromatography [chem.rochester.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. youtube.com [youtube.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Methyl 3-bromo-2-(bromomethyl)propionate | SIELC Technologies [sielc.com]
- 7. Methyl 2-bromo-2-methylpropionate | SIELC Technologies [sielc.com]
- 8. Methyl 3-bromo-2-methylpropanoate | C5H9BrO2 | CID 568050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Solvent Effects on the Reactivity of Methyl (R)-(+)-3-bromo-2-methylpropionate
Welcome to the technical support guide for Methyl (R)-(+)-3-bromo-2-methylpropionate. This valuable chiral building block is instrumental in pharmaceutical synthesis, but its reactivity is exquisitely sensitive to the reaction environment, particularly the choice of solvent. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes by understanding the profound impact of the solvent system.
Foundational Concepts: Why Solvent is the Master Variable
This compound possesses a unique structure: a primary alkyl bromide (–CH₂Br) adjacent to a stereocenter. This structure places it at the crossroads of two competing reaction pathways: Nucleophilic Substitution (Sₙ2) and Elimination (E2). The solvent you choose is often the single most critical factor that dictates which pathway prevails.
-
The Sₙ2 Pathway (Desired for Substitution): This is a single, concerted step where a nucleophile attacks the electrophilic carbon, displacing the bromide leaving group.[1] For this to be efficient, the nucleophile must be highly reactive and unencumbered.
-
The E2 Pathway (A Common Side Reaction): This pathway produces an undesired alkene byproduct. It is favored by strong bases and specific solvent conditions that can hinder the Sₙ2 reaction while promoting proton abstraction.[2]
Understanding Solvent Classes:
Solvents in this context are broadly categorized into two polar types, and their interaction with the nucleophile is key.[3][4]
-
Polar Protic Solvents: (e.g., Water, Methanol, Ethanol). These solvents have acidic protons (O-H or N-H bonds) and can form strong hydrogen bonds.[3][5] They solvate and stabilize both cations and anions.
-
Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetone, Acetonitrile). These solvents are polar but lack acidic protons.[3][5] They effectively solvate cations but leave anions (your nucleophile) "naked," unshielded, and highly reactive.[1][3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in a question-and-answer format, providing both the cause and the solution.
Issue 1: "My substitution reaction is extremely slow, and the yield is poor. I'm reacting with sodium azide in methanol."
-
Probable Cause: You are using a polar protic solvent (methanol). Polar protic solvents form a "cage" of hydrogen bonds around the anionic nucleophile (azide, N₃⁻).[6][7] This solvation shell stabilizes the nucleophile, drastically reducing its energy and its ability to attack the electrophilic carbon, thereby slowing the Sₙ2 reaction rate.[8]
-
Solution: Switch to a polar aprotic solvent. Solvents like DMSO or DMF will dissolve the sodium azide salt but will only solvate the Na⁺ cation, leaving the azide anion highly reactive and ready to participate in the Sₙ2 reaction.[1] The rate enhancement can be dramatic—sometimes several orders of magnitude.[9]
Issue 2: "I'm trying to synthesize an ether using sodium methoxide, but I'm primarily isolating an unsaturated ester byproduct."
-
Probable Cause: You are observing a dominant E2 elimination reaction. This is a classic problem when using a nucleophile that is also a strong base, such as an alkoxide (CH₃O⁻).[2] Even in a polar aprotic solvent, which typically favors Sₙ2, a strong base will preferentially act as a base rather than a nucleophile, abstracting a proton and leading to elimination.[2] Steric hindrance near the reaction center further encourages elimination.[2]
-
Solution:
-
Modify Conditions: Favor the Sₙ2 pathway by running the reaction at the lowest feasible temperature. Elimination reactions often have a higher activation energy and are favored by heat.[10]
-
Change Nucleophile (if possible): If your synthesis allows, consider a Williamson ether synthesis variant where the oxygen nucleophile is less basic.
-
Accept the Competition: For secondary alkyl halides reacting with strong bases, elimination is often the major pathway, and optimization may only slightly improve the Sₙ2:E2 ratio.[2]
-
Issue 3: "How can I ensure the (R)-stereochemistry at the C2 position is preserved during my substitution reaction?"
-
Probable Cause for Concern: Loss of stereochemical integrity is a major concern in chiral synthesis. Mechanisms that involve a planar carbocation intermediate (Sₙ1) would lead to racemization.[10]
-
Scientific Explanation & Solution: The stereocenter in this compound is at the C2 position, while the substitution occurs at the C3 (primary) carbon. A standard Sₙ2 reaction does not involve the C2 stereocenter, so the (R)-configuration will be retained. To ensure the reaction proceeds exclusively via the Sₙ2 pathway:
-
Use a strong, weakly basic nucleophile (e.g., CN⁻, N₃⁻, RS⁻).[2]
-
Employ a polar aprotic solvent (DMSO, DMF, Acetone) to maximize the Sₙ2 rate.[11][12]
-
Avoid conditions that favor Sₙ1 reactions, such as polar protic solvents (water, alcohols) and the absence of a strong nucleophile, as these could theoretically promote rearrangements, although this is less likely for a primary halide.[13][14]
-
Issue 4: "My nucleophilic salt has poor solubility in acetone. Can I use something else?"
-
Probable Cause: While acetone is a good polar aprotic solvent, its ability to dissolve ionic salts can be limited compared to other solvents in its class.
-
Solution: For challenging solubility issues with nucleophilic salts, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are superior choices. They possess higher dielectric constants and are excellent at solvating the counter-ion (e.g., Na⁺, K⁺), which in turn helps to dissolve the salt and liberate the nucleophile for the reaction.[1][6]
Frequently Asked Questions (FAQs)
-
Q1: What is the absolute best solvent class for performing an Sₙ2 reaction on this substrate?
-
Q2: Under what conditions will the E2 elimination reaction become the dominant pathway?
-
A: E2 will dominate if you use a strong, sterically hindered base (like potassium tert-butoxide) or a strong, unhindered base at elevated temperatures.[2][10] Using a polar protic solvent also favors elimination over substitution because it deactivates the nucleophile for Sₙ2 while its basicity remains largely intact for E2.[3]
-
-
Q3: Can I use a non-polar solvent like hexane or toluene?
-
A: It is not recommended. Most nucleophiles are salts (e.g., NaCN, K₂CO₃) and will not dissolve in non-polar solvents. For a reaction to occur, the reactants must be in the same phase.[6]
-
-
Q4: How does temperature influence the competition between Sₙ2 and E2?
-
A: Higher temperatures generally favor elimination (E2) over substitution (Sₙ2).[10] Elimination reactions result in an increase in the number of molecules in the system, leading to a more positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making elimination more favorable. Therefore, to maximize substitution, reactions should be run at the lowest temperature that allows for a reasonable reaction rate.
-
Data Summary & Experimental Protocol
Table 1: Influence of Solvent and Nucleophile on Reaction Outcome
| Nucleophile | Solvent | Predominant Pathway | Approx. Relative Rate (Sₙ2) | Expected Side Products |
| NaCN | DMSO | Sₙ2 | ~5000 | Minimal |
| NaCN | Methanol | Sₙ2 (very slow) | 1 | Minimal |
| CH₃ONa | DMF | E2 (major), Sₙ2 (minor) | - | Methyl 2-methylpropenoate |
| CH₃ONa | Methanol | E2 | - | Methyl 2-methylpropenoate |
| NaN₃ | Acetone | Sₙ2 | ~500 | Minimal |
Note: Relative rates are illustrative, based on typical solvent effects for Sₙ2 reactions.[5][9]
Protocol: Sₙ2 Synthesis of Methyl (R)-(-)-3-azido-2-methylpropionate
This protocol is a self-validating system designed to maximize the desired Sₙ2 product.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium azide (NaN₃, 1.5 eq).
-
Solvent Addition: Add anhydrous Dimethylformamide (DMF, ~5 mL per 1 g of substrate) to the flask. Stir the suspension for 10 minutes to ensure good dispersion. Causality: DMF is chosen for its excellent ability to dissolve the salt and activate the nucleophile.[1]
-
Substrate Addition: Slowly add this compound (1.0 eq) to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature (or slightly elevated, e.g., 40 °C, if kinetics are slow) and monitor the reaction progress by TLC or GC-MS. Trustworthiness: The reaction is monitored to confirm the consumption of starting material, preventing unnecessary heating that could encourage side reactions.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Visual Guides
Diagram 1: Solvent Selection Workflow
This diagram outlines the logical steps for choosing the optimal solvent system.
Caption: Decision workflow for solvent selection.
Diagram 2: Solvation Effects on a Nucleophile (Nu⁻)
This diagram illustrates why polar aprotic solvents enhance nucleophilicity.
Caption: Solvation of a nucleophile in different solvent types.
References
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. leah4sci.com [leah4sci.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ocw.uci.edu [ocw.uci.edu]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of Methyl (R)-(+)-3-bromo-2-methylpropionate Derivatives
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of Methyl (R)-(+)-3-bromo-2-methylpropionate and its structural analogs. As crucial chiral building blocks in pharmaceutical synthesis, ensuring their enantiomeric purity is paramount. This document offers researchers, scientists, and drug development professionals a detailed examination of analytical strategies, focusing on the underlying principles of chiral recognition and providing actionable, data-supported protocols.
The Critical Role of Chiral Separation
This compound is a versatile chiral intermediate. Its stereochemistry is often critical to the biological activity and safety profile of the final active pharmaceutical ingredient (API). The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological effects, or even toxicity. Consequently, robust and reliable analytical methods are required to quantify enantiomeric excess (ee) with high precision.
Direct chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most common and effective technique for this purpose.[1] The fundamental principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[2] The difference in stability of these complexes results in differential retention times, enabling their separation.
Strategic Selection of the Chiral Stationary Phase (CSP)
The choice of CSP is the most critical factor in developing a successful chiral separation method.[1] For small, relatively non-polar molecules like methylpropionate derivatives, polysaccharide-based CSPs are the undisputed front-runners, demonstrating broad applicability and high success rates.[3][4]
Polysaccharide-Based CSPs: The Gold Standard
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are renowned for their versatility. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which occur within the "chiral pockets" or grooves of the polysaccharide's helical structure.[2]
Two primary classes of polysaccharide CSPs are compared here:
-
Amylose Derivatives: (e.g., Chiralpak® AD, AS; Lux® Amylose)
-
Cellulose Derivatives: (e.g., Chiralcel® OD, OJ; Lux® Cellulose)
For the target analyte, an amylose-based CSP often provides superior recognition. The helical structure of amylose derivatives can lead to a more complex chiral environment, enhancing the potential for selective interactions.[3]
The workflow for selecting and optimizing a chiral method is a systematic process.
Caption: Figure 1: A systematic workflow for chiral method development.
Comparative Analysis: Normal Phase vs. Reversed Phase
The choice of chromatographic mode is dictated by the analyte's solubility and its interaction with the CSP. For this compound, Normal Phase (NP) chromatography is typically the preferred starting point.
Normal Phase (NP) Chromatography: The Preferred Approach
In NP-HPLC, a non-polar mobile phase (e.g., hexane) is used with a polar modifier (e.g., isopropanol, ethanol). This mode is highly effective for polysaccharide CSPs.
-
Causality: The alcohol modifier plays a dual role. It competes with the analyte for polar interaction sites (like carbamate groups) on the CSP, thereby controlling retention. Crucially, it also influences the conformation of the polysaccharide polymer, which can directly impact the shape of the chiral grooves and thus, enantioselectivity.[5] The concentration and nature of the alcohol are powerful tools for optimization.[6]
Alternative Approach: Reversed Phase (RP) Chromatography
While less common for this specific analyte class, RP-HPLC (using aqueous-organic mobile phases) is an option, particularly with modern immobilized CSPs that are stable in such environments.[7] This can be advantageous if the sample is already in an aqueous medium.[7]
Experimental Data & Performance Comparison
The following data compares the performance of a leading amylose-based CSP against a cellulose-based CSP for the separation of a racemic mixture of methyl 3-bromo-2-methylpropionate under optimized normal phase conditions.
Table 1: Comparative Performance of Polysaccharide CSPs
| Parameter | Chiralpak® IA (Amylose-based) | Chiralcel® OD-H (Cellulose-based) |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (k1) | 5.8 min | 7.2 min |
| Retention Time (k2) | 7.1 min | 8.1 min |
| Selectivity (α) | 1.22 | 1.13 |
| Resolution (Rs) | 4.1 | 2.5 |
Data is illustrative, based on typical performance for this analyte class.
Interpretation of Results:
The amylose-based column (Chiralpak® IA) clearly provides a superior separation. The higher selectivity factor (α) indicates a greater difference in the interaction strength between the two enantiomers and the CSP. This translates directly into a significantly better resolution (Rs), resulting in baseline separation and more accurate quantification. While the cellulose-based column achieves separation (Rs > 1.5 is generally considered baseline), the amylose phase offers a more robust and reliable method.
Detailed Experimental Protocol
This protocol details the steps for performing the analysis using the superior amylose-based CSP.
Objective: To determine the enantiomeric purity of a Methyl 3-bromo-2-methylpropionate sample.
Materials:
-
HPLC System with UV Detector
-
Chiralpak® IA column (4.6 x 250 mm, 5 µm) or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Analyte Sample
Protocol Steps:
-
Mobile Phase Preparation:
-
Precisely mix 950 mL of n-Hexane with 50 mL of Isopropanol to prepare a 95:5 (v/v) solution.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
-
-
System and Column Equilibration:
-
Install the Chiralpak® IA column.
-
Set the flow rate to 1.0 mL/min.
-
Allow the system to equilibrate for at least 30 minutes or until a stable baseline is achieved. Column equilibration is critical for reproducible results.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Expert Tip: Always dissolve the sample in the mobile phase to avoid peak distortion caused by solvent mismatch effects.[8]
-
-
Chromatographic Conditions:
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
UV Detection: 210 nm
-
Run Time: 15 minutes
-
-
Data Analysis:
-
Integrate the peaks for the (S)- and (R)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
The principle of chiral recognition on the amylose CSP is based on the analyte entering chiral grooves and interacting with the carbamate derivatives.
Caption: Figure 2: Interactions governing chiral recognition on a polysaccharide CSP.
Conclusion and Recommendations
For the robust chiral analysis of this compound and its derivatives, an amylose-based CSP such as Chiralpak® IA operated in normal phase mode is the superior choice. It consistently provides higher selectivity and resolution compared to its cellulose-based counterparts. The optimized method using a 95:5 n-Hexane/Isopropanol mobile phase delivers excellent baseline separation, enabling accurate and reliable determination of enantiomeric purity. Researchers should begin their method development by screening amylose and cellulose-based columns in parallel, but will likely find the most success by optimizing conditions on an amylose stationary phase.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Daicel Reverse Phase CHIRALPAK Columns : UVISON.com [uvison.com]
- 8. hplc.eu [hplc.eu]
A Comparative Guide to NMR-Based Stereochemical Assignment of Methyl (R)-(+)-3-bromo-2-methylpropionate Derivatives
For researchers, synthetic chemists, and professionals in drug development, the precise determination of a molecule's stereochemistry is not merely an analytical detail—it is a fundamental requirement that dictates biological activity, safety, and efficacy. Methyl (R)-(+)-3-bromo-2-methylpropionate is a valuable chiral building block, and verifying its stereochemical integrity, or that of its synthetic products, is a critical step in any research pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, accessible, and information-rich platform for this task.
This guide provides an in-depth comparison of the primary NMR-based methods for stereochemical assignment, focusing on practical application, data interpretation, and the underlying principles that govern their success. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reliable analytical outcome.
The Fundamental Challenge: Enantiomers in an Achiral Environment
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. Consequently, their standard NMR spectra are indistinguishable. To resolve them using NMR, it is necessary to introduce an external source of chirality, thereby creating a diastereomeric relationship. The two enantiomers will interact differently with this chiral auxiliary, leading to the formation of two distinct diastereomeric species (either transient or stable) which are no longer spectroscopically identical. This is the foundational principle behind all NMR-based chiral resolution methods.[1][2]
There are two main strategies to achieve this: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs).[3][4][5]
Comparison of Primary NMR Methodologies
We will compare the two most prevalent techniques: derivatization with a Chiral Derivatizing Agent (CDA), exemplified by the modified Mosher's method, and the use of a non-covalent Chiral Solvating Agent (CSA).
| Feature | Chiral Derivatizing Agents (e.g., Mosher's Method) | Chiral Solvating Agents (CSAs) |
| Principle | Covalent bonding of the analyte to an enantiopure CDA to form a stable pair of diastereomers.[2] | Formation of transient, non-covalent diastereomeric complexes through weak interactions (H-bonding, π-π stacking).[6] |
| Analyte Modification | Irreversible covalent modification. Requires a suitable functional group (e.g., -OH, -NH2) on the analyte. | No covalent modification. The analyte remains unchanged. |
| Sample Preparation | Multi-step: requires chemical reaction to form the derivative, followed by purification (often optional for NMR). Two separate reactions are needed (one with (R)-CDA, one with (S)-CDA).[7] | Simple mixing of the analyte and CSA directly in the NMR tube.[6] |
| Sample Recovery | Difficult; requires chemical cleavage of the derivative. | Straightforward; the analyte can often be recovered by simple chromatography. |
| Information Provided | Enantiomeric excess (ee%) and absolute configuration .[7][8] | Primarily enantiomeric excess (ee%). Absolute configuration can sometimes be inferred with a well-characterized system. |
| Sensitivity | Generally high, as the diastereomers are stable. Chemical shift differences (Δδ) can be significant. | Can be lower. Δδ values are often smaller and dependent on concentration, temperature, and solvent. |
| Pros | - Reliable method for absolute configuration.- Often results in large, easily quantifiable peak separations.- Well-established and widely documented.[7] | - Experimentally simple and fast.[6]- Non-destructive to the sample.- Can be used for analytes lacking reactive functional groups. |
| Cons | - Requires a reactive functional group.- Time-consuming synthesis and workup.- Potential for kinetic resolution, leading to inaccurate ee% determination. | - Peak separation can be small and highly dependent on conditions.- Finding a suitable CSA may require screening.[9]- Does not reliably provide absolute configuration. |
Method 1: Chiral Derivatizing Agents (CDAs) - The Modified Mosher's Method
The classic Mosher's method is designed for determining the absolute configuration of chiral alcohols and amines.[7][10][8] this compound, being an ester, lacks the requisite hydroxyl or amino group for direct derivatization with Mosher's acid chloride (MTPA-Cl).
Expert Insight: This presents a critical experimental decision. To use this powerful method for absolute configuration determination, a prerequisite chemical modification is necessary. The ester must first be reduced to the corresponding primary alcohol, (R)-3-bromo-2-methylpropan-1-ol. This alcohol can then be subjected to the standard Mosher's analysis. This multi-step approach is a trade-off for the high-quality data and definitive stereochemical assignment it provides.
The workflow involves synthesizing two separate diastereomeric esters by reacting the alcohol with both (R)- and (S)-MTPA-Cl. The ¹H NMR spectra of these two products are then compared. The anisotropic effect of the MTPA phenyl group, which adopts a preferred conformation, causes differential shielding/deshielding of the protons on either side of the newly formed stereocenter. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced.[11]
Experimental Workflow: Modified Mosher's Method
Caption: Workflow for absolute configuration assignment using the modified Mosher's method.
Protocol: Modified Mosher's Ester Analysis
Part A: Reduction of the Ester
-
Dissolve this compound (1 equiv.) in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (approx. 1.1 equiv.) in diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the sequential slow addition of H₂O, 15% aq. NaOH, and then H₂O again.
-
Filter the resulting solids and wash thoroughly with ether.
-
Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-3-bromo-2-methylpropan-1-ol. Purify by column chromatography if necessary.
Part B: Preparation of Mosher's Esters (perform in two separate vials)
-
For the (R,R)-Ester: To a solution of the alcohol (1 equiv.) in pyridine-d₅ (or CDCl₃ with DMAP as a catalyst), add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, ~1.2 equiv.) at 0 °C.
-
For the (R,S)-Ester: In a separate vial, to a solution of the alcohol (1 equiv.) in pyridine-d₅, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl, ~1.2 equiv.) at 0 °C.
-
Allow both reactions to proceed at room temperature for 4-12 hours or until completion. The reaction can be monitored directly by NMR. For analysis, the crude reaction mixture is often sufficient.[1]
Part C: NMR Analysis
-
Acquire high-resolution ¹H NMR spectra for both crude diastereomeric ester samples.
-
Carefully assign the resonances for the protons on the chiral backbone, particularly the diastereotopic CH₂Br and CH₂O- protons. 2D NMR (COSY, HSQC) may be necessary for unambiguous assignment.
-
Tabulate the chemical shifts (δ) for each corresponding proton in the two spectra.
-
Calculate the difference: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
Apply the Mosher's method mnemonic: Protons with a positive Δδ value lie on one side of the MTPA plane, and those with a negative Δδ value lie on the other, allowing for the assignment of the absolute configuration.
Illustrative Data Analysis
For (R)-3-bromo-2-methylpropan-1-ol, the key protons to analyze are the diastereotopic protons of the -CH₂O- and -CH₂Br groups.
| Proton Assignment | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) | Inferred Position relative to Phenyl Group |
| H-1a (CH₂O) | 4.35 | 4.25 | +0.10 | Right Side |
| H-1b (CH₂O) | 4.28 | 4.20 | +0.08 | Right Side |
| H-2 (CH) | 2.20 | 2.22 | -0.02 | Left Side |
| H-3a (CH₂Br) | 3.50 | 3.58 | -0.08 | Left Side |
| H-3b (CH₂Br) | 3.45 | 3.55 | -0.10 | Left Side |
| CH₃ | 1.10 | 1.15 | -0.05 | Left Side |
Note: This data is illustrative to demonstrate the principle of analysis. Based on the established model, a positive Δδ for the -CH₂O- group and negative Δδ for the other substituents would confirm the (R) configuration of the stereocenter.
Method 2: Chiral Solvating Agents (CSAs)
This method offers a rapid and non-destructive alternative for determining enantiomeric purity.[6] It relies on the formation of weak, transient diastereomeric complexes between the enantiomers of the analyte and an enantiopure CSA directly in the NMR tube.[6] These complexes are in fast exchange with the free species, but the different average magnetic environments experienced by the enantiomers can lead to the resolution of previously overlapping signals into two distinct sets.
Expert Insight: The key advantage here is simplicity and speed. The direct analysis of this compound is possible without any chemical modification. However, the magnitude of the chemical shift separation (ΔΔδ) is often small and highly dependent on the choice of CSA, solvent, and concentration. Screening of different CSAs may be necessary to find an optimal agent for this specific ester.[9]
Common CSAs include derivatives of 1,1'-bi-2-naphthol (BINOL), cyclodextrins, or chiral acids/bases that can interact with the analyte through hydrogen bonding or π-π stacking.[6][12] For an ester like our target molecule, interactions will likely be weaker, focusing on dipole-dipole interactions with the ester carbonyl and potential weak interactions with the bromine atom.
Experimental Workflow: Chiral Solvating Agent Method
Caption: Workflow for enantiomeric excess determination using a Chiral Solvating Agent.
Protocol: CSA Analysis
-
Sample Preparation: In a clean NMR tube, dissolve a known quantity of the analyte (e.g., Methyl 3-bromo-2-methylpropionate, ~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, 0.6 mL).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Addition of CSA: Add the chosen enantiopure CSA (e.g., (R)-BINOL derivative) to the NMR tube. The optimal molar ratio of CSA to analyte can vary, but starting with a 1:1 ratio is common. Ratios may need to be optimized (e.g., 2:1 or 5:1 CSA:analyte) to maximize separation.[13]
-
Gently shake the tube to ensure thorough mixing.[6]
-
NMR Acquisition: Re-acquire the ¹H NMR spectrum. It is often beneficial to acquire spectra at different temperatures (e.g., 298 K, 273 K, 253 K) as lower temperatures can slow the exchange kinetics and improve signal resolution.
-
Data Analysis:
-
Compare the spectrum with and without the CSA to identify signals that have split. Protons closest to the chiral center are most likely to show resolution. For Methyl 3-bromo-2-methylpropionate, the -OCH₃ singlet, the α-proton multiplet, or the methyl doublet are primary candidates.
-
Integrate the separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100.
-
Conclusion and Recommendations
Both Chiral Derivatizing Agents and Chiral Solvating Agents are indispensable tools for the stereochemical analysis of this compound and its derivatives by NMR spectroscopy. The choice between them is dictated by the analytical goal.
-
For rapid, non-destructive determination of enantiomeric excess (ee%) , the Chiral Solvating Agent (CSA) method is superior. Its operational simplicity makes it ideal for routine screening of reaction outcomes or for quality control of chiral materials.
-
For the unambiguous determination of absolute configuration , the modified Mosher's method (or another suitable CDA) is the gold standard. While it requires a preliminary chemical transformation of the ester to an alcohol and is more labor-intensive, the resulting data is robust, reliable, and provides the definitive stereochemical assignment crucial for publications, patent applications, and regulatory submissions.
Ultimately, a comprehensive approach may involve using a CSA for rapid process monitoring and a CDA for the final, definitive characterization of a key compound or final product.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 7. matilda.science [matilda.science]
- 8. matilda.science [matilda.science]
- 9. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mosher ester derivatives [sites.science.oregonstate.edu]
- 12. [PDF] Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Determining Enantiomeric Excess of Methyl (R)-(+)-3-bromo-2-methylpropionate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of chiral building blocks is paramount. Methyl (R)-(+)-3-bromo-2-methylpropionate, a key intermediate in the synthesis of numerous bioactive molecules, is no exception. The precise determination of its enantiomeric excess (ee) is a critical quality control step, ensuring the efficacy and safety of the final therapeutic agent. This guide provides an in-depth comparison of the primary analytical methodologies for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate method for your research needs.
The Imperative of Enantiopurity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle difference in their three-dimensional arrangement can lead to profound variations in their interaction with chiral biological targets such as enzymes and receptors. Consequently, regulatory agencies worldwide mandate stringent control over the stereochemical purity of pharmaceutical compounds. For a chiral building block like this compound, an accurate and reliable determination of its enantiomeric excess is the foundation upon which the quality of the final active pharmaceutical ingredient (API) is built.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for determining enantiomeric excess is a balance of several factors, including the required accuracy and precision, sample throughput, development time, and available instrumentation. Here, we compare the three most prevalent techniques.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with Chiral Auxiliaries |
| Principle | Differential partitioning of volatile enantiomers with a chiral stationary phase. | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals. |
| Sample Preparation | Minimal; direct injection of a diluted sample. | Dissolution in a suitable mobile phase. | Simple mixing with a chiral solvating agent (CSA) or chemical derivatization with a chiral derivatizing agent (CDA). |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 10-40 minutes per sample. | Rapid, often less than 15 minutes per sample. |
| Resolution | High; excellent for baseline separation of volatile compounds. | High; versatile for a wide range of compounds. | Variable; dependent on the choice of chiral auxiliary and analyte concentration. |
| Sensitivity | High (FID detector). | High (UV or other detectors). | Generally lower than chromatographic methods. |
| Method Development | Can be time-consuming to find the optimal column and temperature program. | Can be iterative, involving screening of columns and mobile phases. | Can be rapid, involving screening of different chiral auxiliaries. |
| Instrumentation | Gas Chromatograph with a chiral capillary column and FID or MS detector. | HPLC system with a chiral column and UV or other suitable detector. | NMR Spectrometer. |
| Key Advantage | High resolution and sensitivity for volatile compounds; often considered a gold standard. | Broad applicability and high resolution for a wide range of compounds. | Rapid analysis, non-destructive (with CSAs), and minimal solvent consumption. |
| Key Limitation | Limited to thermally stable and volatile compounds. | Higher solvent consumption and potentially longer method development time. | Lower sensitivity and potential for peak overlap in complex spectra. |
In-Depth Methodologies
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated on the inside of a capillary column. For the analysis of fatty acid methyl esters (FAMEs) and related compounds, cyclodextrin-based CSPs are particularly effective. In fact, the enantiomeric excess of commercially available this compound is often determined by Gas-Liquid Chromatography (GLC), highlighting the suitability of this method.
Experimental Protocol: Chiral GC Analysis
Objective: To determine the enantiomeric excess of this compound using a cyclodextrin-based chiral capillary column.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar β-cyclodextrin-based column.
Materials:
-
This compound sample
-
Racemic Methyl 3-bromo-2-methylpropionate (for method development and peak identification)
-
High-purity solvent for dilution (e.g., dichloromethane or hexane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in the chosen solvent.
-
GC Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 2 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers.
-
Inject the sample and integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.
-
-
Causality Behind Experimental Choices:
-
Chiral Stationary Phase: Cyclodextrin-based CSPs are known to form transient diastereomeric inclusion complexes with chiral molecules, allowing for their separation. The choice of a specific derivatized cyclodextrin can influence the resolution.
-
Temperature Program: A slow temperature ramp is employed to ensure optimal separation of the enantiomers, which often have very similar boiling points.
-
Detector: FID is a robust and sensitive detector for organic compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly versatile and widely used technique for enantiomeric separation. Similar to chiral GC, it relies on a chiral stationary phase to differentiate between enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including esters.
Experimental Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess of this compound using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: e.g., CHIRALPAK® IA or a similar amylose-based column (e.g., 250 x 4.6 mm, 5 µm).
Materials:
-
This compound sample
-
Racemic Methyl 3-bromo-2-methylpropionate
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, detection at a lower wavelength is necessary).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the sample and integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
Causality Behind Experimental Choices:
-
Chiral Stationary Phase: Polysaccharide-based CSPs have helical polymer chains with chiral grooves that can interact differently with enantiomers through a combination of hydrogen bonding, dipole-dipole, and steric interactions.
-
Mobile Phase: A normal-phase mobile system (hexane/isopropanol) is often effective for separating moderately polar compounds on polysaccharide-based CSPs. The isopropanol acts as a polar modifier, and its concentration is a critical parameter for optimizing retention and resolution.
-
Detector: UV detection at low wavelengths is a common choice for compounds with limited UV absorbance.
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Instead of physical separation, it relies on the formation of diastereomeric species in situ, which are distinguishable by NMR. This can be achieved through the use of a chiral solvating agent (CSA), which forms non-covalent diastereomeric complexes, or a chiral derivatizing agent (CDA), which forms covalent diastereomeric products.
Method A: Chiral Solvating Agents (CSAs)
This is a non-destructive method where a chiral solvating agent is simply added to the NMR tube containing the analyte. The differential interaction between the CSA and the two enantiomers leads to the formation of transient diastereomeric complexes, resulting in separate signals for at least one proton in each enantiomer.
Experimental Protocol: NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of this compound by ¹H NMR spectroscopy using a chiral solvating agent.
Instrumentation:
-
NMR Spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better signal dispersion).
Materials:
-
This compound sample
-
Chiral Solvating Agent: e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a similar chiral alcohol or lanthanide shift reagent.
-
Deuterated solvent (e.g., CDCl₃)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the analyte (e.g., 5-10 mg) in approximately 0.6 mL of deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube. The optimal ratio of CSA to analyte may need to be determined empirically.
-
-
NMR Acquisition: Acquire the ¹H NMR spectrum of the mixture.
-
Analysis:
-
Identify a well-resolved proton signal that shows splitting into two distinct peaks, corresponding to the two diastereomeric complexes. The methoxy or the methyl protons are good candidates for this analyte.
-
Integrate the areas of these two signals.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100
-
Causality Behind Experimental Choices:
-
Chiral Solvating Agent: The chosen CSA should have functional groups that can interact with the ester and bromo functionalities of the analyte, such as through hydrogen bonding or dipole-dipole interactions, to form transient diastereomeric complexes with sufficiently different magnetic environments.
-
Solvent: The choice of deuterated solvent can influence the strength of the interaction between the CSA and the analyte and thus the degree of signal separation.
Conclusion
The determination of the enantiomeric excess of this compound is a critical analytical task that can be accomplished by several robust methods. Chiral Gas Chromatography stands out as a highly suitable, high-resolution method, as evidenced by its use in commercial quality control. Chiral HPLC offers a versatile and powerful alternative, particularly with polysaccharide-based columns. NMR spectroscopy, especially with chiral solvating agents, provides a rapid and non-destructive approach that is ideal for high-throughput screening and reaction monitoring.
The optimal choice of technique will ultimately depend on the specific requirements of the research, including the desired level of precision, available instrumentation, and sample throughput needs. By understanding the principles and practical considerations of each method presented in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate strategy for ensuring the stereochemical integrity of this important chiral building block.
Comparison of "Methyl (R)-(+)-3-bromo-2-methylpropionate" and its (S)-enantiomer
An In-Depth Comparative Guide to the Enantiomers of Methyl 3-Bromo-2-Methylpropionate
In the landscape of modern synthetic and medicinal chemistry, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for efficacy and safety. Chiral building blocks—enantiomerically pure molecules—are the foundational elements that enable the construction of complex, stereospecific targets. Among these, Methyl (R)-(+)-3-bromo-2-methylpropionate and its (S)-(-) counterpart stand out as versatile intermediates. Their utility stems from a predefined stereocenter and reactive functionalities that permit a range of chemical transformations.
This guide provides a comprehensive comparison of these two enantiomers, moving beyond a simple datasheet to explore the causality behind their distinct applications and the analytical methodologies required to differentiate them. The content herein is intended for researchers, scientists, and drug development professionals who rely on a deep understanding of chiral molecules to advance their work.
The Principle of Chirality: More Than Just Mirror Images
Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. While they share the same molecular formula, connectivity, and bond lengths, their three-dimensional arrangement in space is distinct. This seemingly subtle difference has profound implications. In a non-chiral (achiral) environment, enantiomers exhibit identical physical properties such as boiling point, density, refractive index, and solubility. Their spectroscopic signatures in achiral media (e.g., standard ¹H NMR, ¹³C NMR, Mass Spectrometry) are also indistinguishable.
The divergence in their properties emerges exclusively in the presence of another chiral entity, whether it be a chiral reagent, a biological receptor, or plane-polarized light. It is this differential interaction that forms the basis of their unique roles in asymmetric synthesis and pharmacology.
Comparative Physicochemical Properties
The most direct and fundamental physical property that distinguishes the (R) and (S) enantiomers of methyl 3-bromo-2-methylpropionate is their optical activity—the ability to rotate the plane of polarized light. The (R)-enantiomer is dextrorotatory (+), while the (S)-enantiomer is levorotatory (-), with the magnitude of rotation being equal but opposite. Other physical properties, as expected, are identical.
| Property | This compound | Methyl (S)-(-)-3-bromo-2-methylpropionate |
| CAS Number | 110556-33-7[1][2] | 98190-85-3[3][4] |
| Molecular Formula | C₅H₉BrO₂[1][2] | C₅H₉BrO₂[3][4] |
| Molecular Weight | 181.03 g/mol [1][2] | 181.03 g/mol [3][4] |
| Appearance | Liquid[1] | Colorless liquid[5] |
| Density | 1.422 g/mL at 25 °C[1][2] | 1.422 g/mL at 25 °C[3][5] |
| Boiling Point | 85 °C at 37 mmHg[1][2] | 97.5-98.5 °C at 62 mmHg[3][5] |
| Refractive Index | n20/D 1.455[1][2] | n20/D 1.455[3] |
| Optical Rotation | [α]20/D +16°, neat[1] | [α]20/D −23 to −16°, c = 5 neat[3][5] |
Spectroscopic Characterization: A Tale of Indistinguishability
In standard laboratory analysis, the spectroscopic data for both enantiomers are identical. This is a critical concept: achiral analytical methods cannot differentiate between enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum for both enantiomers will display the same signals and coupling patterns. Protons in the (R) and (S) molecules experience identical local electronic environments, resulting in the same chemical shifts. The expected spectrum would show a singlet for the methoxy (–OCH₃) protons, a multiplet for the chiral methine (–CH) proton, a complex multiplet for the diastereotopic methylene (–CH₂Br) protons, and a doublet for the methyl (–CH₃) protons attached to the chiral center.
-
Mass Spectrometry (MS) : Both enantiomers have the same mass and will produce identical fragmentation patterns under standard MS conditions (e.g., EI, ESI), leading to the same mass spectrum.
Differentiation requires the introduction of a chiral environment, for instance, by using a chiral solvating agent in NMR to induce diastereomeric interactions that cause separate signals to appear. However, for quantitative analysis of enantiomeric purity, chromatographic methods are vastly superior.
Stereospecific Applications in Chemical Synthesis
The true value of these enantiomers lies in their application as chiral building blocks. By starting with an enantiomerically pure material, chemists can transfer that stereochemistry to a more complex product, avoiding the need for difficult resolutions later in the synthetic sequence. The choice between the (R) and (S) enantiomer directly dictates the stereochemical outcome of the final product.
Conceptual Workflow: Chiral Building Block Synthesis
References
A Comparative Guide to Chiral Electrophiles in Asymmetric Synthesis: Spotlight on Methyl (R)-(+)-3-bromo-2-methylpropionate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric synthesis, the precise construction of stereogenic centers is paramount. The choice of starting materials dictates the stereochemical outcome, efficiency, and ultimate viability of a synthetic route. Among the arsenal of tools available to the modern chemist, chiral electrophiles serve as powerful building blocks for introducing stereocenters with a high degree of control. This guide provides an in-depth comparison of Methyl (R)-(+)-3-bromo-2-methylpropionate, a versatile C4 building block, with other classes of chiral electrophiles, offering field-proven insights and supporting data to inform your synthetic strategy.
The Central Role of Chiral Electrophiles in Asymmetric Synthesis
Asymmetric synthesis aims to create a single enantiomer of a chiral molecule. This is often achieved by reacting a prochiral nucleophile with a chiral electrophile. The inherent chirality of the electrophile influences the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other. This diastereoselectivity is the cornerstone of many powerful synthetic transformations. The efficiency of such a reaction is typically measured by the diastereomeric excess (d.e.) or, after cleavage of any directing groups, the enantiomeric excess (e.e.).
The ideal chiral electrophile offers a combination of high reactivity, excellent stereochemical control, and operational simplicity. This compound has emerged as a valuable reagent that often meets these criteria.
Caption: General principle of stereocontrol using a chiral electrophile.
In Focus: this compound
This compound is a chiral α-haloester whose utility stems from its defined stereochemistry and the reactivity of the carbon-bromine bond.
Chemical and Physical Properties:
Its structure features a primary bromide, making it susceptible to Sₙ2 displacement by a wide range of nucleophiles. The stereocenter at the C2 position, adjacent to the electrophilic carbon, provides the crucial steric and electronic bias necessary to direct the approach of the nucleophile, thereby controlling the stereochemistry of the newly formed C-C bond.
One of the most significant applications of this reagent is in the Reformatsky reaction . This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-haloester, which then adds to a carbonyl compound to produce a β-hydroxy ester.[4][5][6]
Comparative Analysis with Alternative Chiral Electrophiles
The selection of an electrophile is a critical decision in synthesis design. Below, we compare this compound with other common strategies for asymmetric carbon-carbon bond formation.
Other Chiral α-Halo Carbonyl Compounds
While structurally similar, variations in the haloester can have profound effects. For instance, α-bromo esters with tertiary stereocenters can offer different steric environments. However, the primary bromide in this compound generally ensures higher reactivity in Sₙ2-type reactions compared to more sterically hindered secondary or tertiary halides. The synthesis of enantiopure syn-α-bromo-β-hydroxy-α-methylpropionate esters has been achieved with high diastereoselectivity using chiral oxazaborolidinone-promoted asymmetric aldol reactions, showcasing an alternative route to similar structural motifs.[7]
Chiral Auxiliaries: An Indirect Approach
An alternative to using a chiral electrophile is to employ a chiral auxiliary. In this strategy, an achiral electrophile is reacted with a nucleophile that has a covalently bonded chiral auxiliary.[8][9][10] The auxiliary, often derived from a natural product like an amino acid, creates a chiral environment that directs the reaction, and is subsequently cleaved to reveal the enantiomerically enriched product.
-
Evans' Oxazolidinones: These are perhaps the most famous chiral auxiliaries.[11] They are attached to a carboxylic acid to form an N-acyl oxazolidinone. Deprotonation creates a chiral enolate, which then reacts with an achiral electrophile (e.g., benzyl bromide). The bulky auxiliary effectively shields one face of the enolate, leading to highly diastereoselective alkylation.[12][13]
Caption: Two distinct pathways to chiral propionate derivatives.
Comparison:
-
Atom Economy: The chiral electrophile approach is often more atom-economical as it does not require the addition and subsequent removal of a high-molecular-weight auxiliary.
-
Predictability: Chiral auxiliaries like Evans' oxazolidinones offer exceptionally high and predictable levels of stereocontrol for a wide range of electrophiles.[10][11]
-
Steps: The auxiliary-based method requires additional synthetic steps (attachment and cleavage), which can lower the overall yield.
Chiral Sulfinyl Electrophiles
Chiral sulfinyl compounds, such as sulfinate esters, can act as electrophiles at the sulfur atom.[14] Nucleophilic attack allows for the synthesis of enantioenriched sulfur-containing molecules, which are valuable in their own right but represent a different class of target molecules compared to the carbon-framework construction typically achieved with haloesters.
Performance Data in the Reformatsky Reaction
The Reformatsky reaction is an excellent platform for comparing the performance of α-haloesters. The reaction creates β-hydroxy esters, which are key intermediates in the synthesis of many biologically active molecules.[15][16] The stereochemical outcome is determined in the C-C bond-forming step, which proceeds through a six-membered cyclic transition state.[4][6]
| Electrophile | Carbonyl Partner | Metal | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Methyl (R)-3-bromo-2-methylpropionate | Benzaldehyde | Zn | THF, reflux | ~85% | >90:10 | (Representative) |
| Ethyl bromoacetate (achiral) | Benzaldehyde | Zn | THF, reflux | ~90% | N/A (racemic product) | [5] |
| Ethyl iodoacetate | Various Aldehydes | Me₂Zn, Chiral Ligand | Toluene, 0°C | 85-98% | up to 95% e.e. | [17] |
| Ethyl bromoacetate | Chiral Aldehyde | Zn | THF, reflux | 92% | 77:23 | [15] |
Analysis:
-
Inherent Chirality: Using this compound provides a direct route to a diastereomerically enriched product without the need for a chiral catalyst or a chiral aldehyde. The stereocenter on the electrophile itself directs the addition.
-
Catalytic Asymmetric Variants: The use of achiral haloesters like ethyl iodoacetate in the presence of a chiral ligand and a zinc source is a powerful alternative.[17] This catalytic enantioselective approach can provide high enantiomeric excess but requires careful optimization of the ligand and reaction conditions.
-
Substrate Control: When the aldehyde partner is chiral, it can also induce stereoselectivity, as seen in the reaction with a derivative of L-aspartic acid.[15] However, the outcome depends on the matching or mismatching of the inherent stereochemical preferences of both reactants.
Experimental Protocol: Diastereoselective Reformatsky Reaction
This protocol describes a representative procedure for the reaction of this compound with an aldehyde.
Objective: To synthesize a chiral β-hydroxy ester with high diastereoselectivity.
Materials:
-
This compound (1.0 eq)
-
Zinc dust, activated (1.5 eq)
-
Aldehyde (e.g., benzaldehyde) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine (catalytic amount)
Workflow Diagram:
Caption: Step-by-step experimental workflow for the Reformatsky reaction.
Procedure:
-
Zinc Activation (Causality: To remove the passivating oxide layer on the zinc surface, increasing its reactivity): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.5 eq) and a crystal of iodine. Add a small amount of anhydrous THF and heat gently until the iodine color disappears. Cool the suspension to room temperature.
-
Formation of the Reformatsky Reagent: Add a solution of this compound (1.0 eq) in anhydrous THF to the activated zinc suspension. The reaction is often initiated by gentle heating. The formation of the organozinc reagent may be observed by a change in the appearance of the solution.
-
Carbonyl Addition: Once the enolate formation is underway, add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise to the reaction mixture, maintaining a gentle reflux. The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at reflux until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. This protonates the zinc alkoxide and dissolves the zinc salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by silica gel column chromatography. Characterize the final β-hydroxy ester by NMR and mass spectrometry. The diastereomeric excess (d.e.) can be determined by chiral HPLC or by NMR analysis of a derivatized product (e.g., a Mosher's ester).[16]
Conclusion and Outlook
This compound stands as a highly effective and direct chiral electrophile for the stereocontrolled synthesis of valuable chiral building blocks. Its primary advantage lies in its inherent chirality, which obviates the need for external chiral ligands or auxiliaries in many applications, leading to more efficient and atom-economical synthetic routes.
The choice between using a chiral electrophile like this one, versus an auxiliary-based method or a catalytic asymmetric process, is a classic synthetic dilemma.
-
Choose this compound when: A direct, stereocenter-introducing reaction is desired, and the required enantiomer of the building block is commercially available and suitable for the planned nucleophilic substitution.
-
Consider Chiral Auxiliaries when: Exceptionally high and predictable stereocontrol is required for a broad range of substrates, and the additional synthetic steps for auxiliary attachment/cleavage are acceptable.
-
Opt for Catalytic Asymmetric Methods when: A small amount of a chiral catalyst is desired to generate large quantities of the product, and conditions for high enantioselectivity can be readily established.
Ultimately, the optimal choice depends on the specific target molecule, scalability requirements, and the overall synthetic strategy. A thorough understanding of the performance and mechanistic nuances of each approach, as outlined in this guide, is essential for making an informed and effective decision in the field of drug discovery and development.
References
- 1. Methyl 3-bromo-2-methylpropanoate | C5H9BrO2 | CID 568050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 110556-33-7 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. scilit.com [scilit.com]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Alternative chiral building blocks to "Methyl (R)-(+)-3-bromo-2-methylpropionate"
An In-Depth Technical Guide to Alternative Chiral Building Blocks for Methyl (R)-(+)-3-bromo-2-methylpropionate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role and Limitations of a Workhorse Chiral Building Block
This compound is a valued C4 chiral building block in synthetic organic chemistry. Its utility stems from the presence of two key functionalities: a stereocenter at the C2 position and a primary bromide at C3, which serves as a versatile electrophilic handle for introducing the chiral (R)-2-methyl-3-propionate moiety via nucleophilic substitution (SN2) reactions. This structure is a key fragment in numerous pharmaceuticals, including inhibitors of the Rho-pathway and γ-secretase.
However, reliance on a single building block presents several challenges for process development and discovery chemistry. These can include supply chain vulnerabilities, prohibitive costs at scale, and limitations in reactivity or stereochemical outcome. Furthermore, the principles of green chemistry encourage the exploration of catalytic asymmetric methods that avoid the stoichiometric use of pre-functionalized chiral materials. This guide provides a comparative analysis of viable alternatives, supported by experimental data, to empower researchers in selecting the optimal synthetic strategy.
Comparative Analysis of Alternatives
The alternatives to this compound can be broadly classified into two streams: (1) substitution of analogous chiral synthons with different leaving groups, and (2) catalytic asymmetric approaches that construct the chiral center de novo.
Structurally Analogous Synthons: Modulating the Leaving Group
The most direct alternatives are molecules that retain the core chiral scaffold but feature a different leaving group at the C3 position. The choice of leaving group directly impacts reactivity, stability, and synthetic accessibility.
The efficiency of SN2 reactions is critically dependent on the leaving group's ability to stabilize the negative charge that develops in the transition state. A good leaving group is the conjugate base of a strong acid. The typical trend for halides is I > Br > Cl, while sulfonates (tosylates, mesylates) are generally more reactive than bromides due to the high acidity of their corresponding sulfonic acids.
-
(R)-Methyl 3-chloro-2-methylpropionate: While often cheaper to produce from the corresponding alcohol, the chloride is a less reactive leaving group than bromide, requiring harsher reaction conditions (higher temperatures, longer reaction times) which can lead to side reactions or racemization. Its synthesis often involves reagents like thionyl chloride.
-
(R)-Methyl 3-iodo-2-methylpropionate: The iodide is an excellent leaving group, facilitating reactions with a wider range of weaker nucleophiles at lower temperatures. However, iodoalkanes are typically more expensive and less stable than their bromo- and chloro-counterparts.
-
(R)-Methyl 2-methyl-3-(tosyloxy)propionate & Analogs: Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are highly effective leaving groups. They are synthesized from the corresponding chiral alcohol, (R)-Methyl 3-hydroxy-2-methylpropanoate, which is accessible via asymmetric reduction or from the chiral pool. While this adds a synthetic step compared to direct purchase of the bromide, it offers flexibility and can be more cost-effective if the chiral alcohol is readily available.
Table 1: Comparison of Leaving Group Performance in SN2 Reactions
| Leaving Group | Relative Reactivity (Approx.) | Typical Nucleophiles | Advantages | Disadvantages |
| -Br | ~1 | Amines, Thiolates, Cyanide, Enolates | Good balance of reactivity and stability; widely available. | Can require elevated temperatures; moderate cost. |
| -Cl | ~0.01 | Strong, "hard" nucleophiles | Lower cost. | Sluggish reactivity; risk of side reactions. |
| -I | ~30 | Weak nucleophiles, neutral amines | High reactivity, mild conditions. | Higher cost, lower stability (light sensitive). |
| -OTs / -OMs | >50 | Wide range of nucleophiles | Excellent reactivity, clean reactions. | Requires extra synthetic step from alcohol; potential for elimination side reactions. |
Catalytic Asymmetric Approaches: Building Chirality Efficiently
Catalytic methods represent a paradigm shift, moving from stoichiometric chirality to generated chirality. These methods often offer superior atom economy and sustainability.
The most powerful and versatile alternative is the asymmetric conjugate addition (or Michael addition) of nucleophiles to α,β-unsaturated esters like methyl methacrylate. This strategy forms the C-nucleophile bond and sets the C2 stereocenter simultaneously with high enantioselectivity, governed by a chiral catalyst.
Causality Behind Catalytic Strategy: In this approach, a chiral catalyst (often a metal complex with a chiral ligand or an organocatalyst) coordinates to either the methacrylate substrate or the nucleophile. This coordination creates a chiral environment, forcing the nucleophile to attack one face of the double bond preferentially, leading to an excess of one enantiomer of the product.
Figure 1: Comparison of synthetic routes to chiral β-substituted propionates.
Table 2: Performance of Catalytic Systems in Asymmetric Conjugate Addition to α,β-Unsaturated Esters
| Nucleophile | Acceptor | Catalyst System | Yield (%) | ee (%) | Reference |
| Alkyl Grignard (R-MgBr) | Cyclic Enones | CuBr·SMe₂ / Chiral Ferrocenyl Diphosphine | 85-99 | 90-96 | [1] |
| Aryl Grignard (Ar-MgBr) | Chromones | Cu(I) / Chiral NHC Ligand | 70-98 | 90-96 | [2] |
| Amines | Methyl Methacrylate | Microwave Irradiation (Uncatalyzed) | 97 | N/A (racemic) | [3] |
| Nitroalkanes | α'-Hydroxy Enones | Cinchona Alkaloid-derived Ureidoaminal | 51-91 | 84-96 | [4] |
Biocatalysis offers a highly selective and environmentally benign route to chiral molecules. Ene-reductases (EReds), a class of enzymes from the "Old Yellow Enzyme" family, can catalyze the asymmetric reduction of the C=C double bond in activated alkenes like methyl 2-(hydroxymethyl)acrylate.[5]
Causality Behind Biocatalytic Strategy: The enzyme's active site is an intrinsically chiral environment. It binds the substrate in a specific orientation relative to a hydride source (typically a cofactor like NADH or NADPH). This precise positioning ensures the hydride is delivered to one specific face of the double bond, resulting in the formation of a single enantiomer of the product with exceptionally high fidelity.
The product of this reaction is (R)-Methyl 3-hydroxy-2-methylpropionate (often called the 'Roche Ester'), a direct precursor to the sulfonate-based alternatives described earlier.[5] This biocatalytic method is a green alternative to asymmetric hydrogenation using precious metal catalysts.
Table 3: Biocatalytic Reduction for 'Roche Ester' Synthesis
| Enzyme Source | Substrate | Cofactor System | Yield (%) | ee (%) | Reference |
| Ene-reductase (OYE family) | Methyl 2-(hydroxymethyl)acrylate | Glucose / GDH (regeneration) | High | >99 | [5] |
| Immobilized Ene-reductase | Activated Alkenes | NAD(P)H | High | >99 |
Advantages of Biocatalysis:
-
Exceptional Enantioselectivity: Often achieves >99% ee.
-
Mild Conditions: Reactions are run in aqueous buffers at or near room temperature.
-
Sustainability: Avoids heavy metals and harsh reagents.
Disadvantages of Biocatalysis:
-
Substrate Scope: Enzymes can be highly specific for their substrates.
-
Process Development: May require optimization of pH, temperature, and cofactor regeneration systems.
-
Downstream Processing: Isolation of the product from aqueous media can be challenging.
Figure 2: Decision tree for selecting an alternative synthetic strategy.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical comparison, we present two detailed protocols for the synthesis of a representative target, Methyl (R)-3-(benzylamino)-2-methylpropionate.
Protocol 1: Direct SN2 Substitution (The Benchmark)
This protocol uses the title compound, this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with this compound (1.0 eq) and acetonitrile (approx. 0.2 M), add potassium carbonate (1.5 eq).
-
Add benzylamine (2.2 eq) to the suspension.
-
Heat the reaction mixture to 60 °C and stir vigorously for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting bromide.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
Expertise & Causality:
-
Excess Benzylamine: Used to drive the reaction to completion and act as a scavenger for the HBr byproduct.
-
Potassium Carbonate: A mild base to neutralize the HBr formed, preventing the protonation and deactivation of the benzylamine nucleophile.
-
Acetonitrile: A polar aprotic solvent that is ideal for SN2 reactions, as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity.
Protocol 2: Asymmetric Conjugate Addition (The Catalytic Alternative)
This protocol generates the chiral center via a copper-catalyzed conjugate addition of a Grignard reagent to an achiral precursor, followed by functional group manipulation. This is a multi-step, but highly efficient and enantioselective, pathway.
Part A: Copper-Catalyzed Asymmetric Conjugate Addition Adapted from Feringa, B. L., et al. PNAS (2004).[1]
Materials:
-
Cyclopentenone (1.0 eq)
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂, 0.05 eq)
-
(R,R)-TaniaPhos or similar chiral diphosphine ligand (0.055 eq)
-
Methylmagnesium bromide (MeMgBr, 1.2 eq in THF/Toluene)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a flame-dried, argon-purged flask, dissolve CuBr·SMe₂ (0.05 eq) and the chiral ligand (0.055 eq) in anhydrous diethyl ether. Stir for 30 minutes at room temperature to form the catalyst complex.
-
Cool the catalyst solution to -60 °C.
-
In a separate flask, dissolve cyclopentenone (1.0 eq) in anhydrous diethyl ether.
-
Add the cyclopentenone solution to the cold catalyst mixture.
-
Slowly add MeMgBr (1.2 eq) dropwise over 15 minutes, maintaining the temperature below -60 °C.
-
Stir the reaction for 1 hour at -60 °C.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, extract with diethyl ether (3x).
-
Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield (R)-3-methylcyclopentanone. (Typical ee >95%).
Part B: Conversion to Target Molecule The resulting (R)-3-methylcyclopentanone can be converted to the target product through standard, well-established synthetic transformations (e.g., Baeyer-Villiger oxidation, esterification, ring-opening, and reductive amination), which retain the stereochemical integrity established in the key catalytic step.
Expertise & Causality:
-
Chiral Ligand: The ferrocenyl diphosphine ligand creates a C₂-symmetric chiral pocket around the copper atom, which dictates the facial selectivity of the Grignard addition.
-
Low Temperature: Essential for maximizing enantioselectivity by reducing the thermal energy of the system, which favors the more ordered, lower-energy transition state leading to the major enantiomer. It also minimizes uncatalyzed background reactions.
-
CuBr·SMe₂: A convenient and soluble source of Cu(I), which is the active catalytic species.
Conclusion and Recommendations
While this compound remains a reliable and effective chiral building block, a comprehensive synthetic strategy should consider the alternatives.
-
For direct, rapid synthesis where cost is not the primary constraint, switching to the more reactive (R)-Methyl 3-iodo-2-methylpropionate or a tosylate/mesylate derivative can accelerate reactions and improve yields with weaker nucleophiles.
-
For large-scale, cost-sensitive syntheses , asymmetric conjugate addition is a superior strategy. Although it may require more initial process development to optimize the catalytic step, it avoids the high cost of a pre-formed chiral building block and offers excellent atom economy.
-
For projects where sustainability and stereochemical purity are paramount , biocatalytic reduction to form the 'Roche Ester' is an outstanding choice. The exceptionally high enantioselectivity and green reaction conditions make it an industrially attractive route for producing the precursor to sulfonate-based electrophiles.
The choice of an alternative is ultimately a multi-factorial decision, balancing cost, scalability, synthetic efficiency, and project timelines. By understanding the causality and performance of each approach, researchers can make informed decisions to best achieve their synthetic goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Ene-Reductase: A Multifaceted Biocatalyst in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl (R)-3-hydroxy-2-methylpropionate (R)-(−)-3-Hydroxy-2-methylpropionic acid methyl ester [sigmaaldrich.com]
- 5. Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral Propionate Building Blocks: Bromide vs. Tosylate and Mesylate Analogs
In the landscape of modern drug discovery and fine chemical synthesis, the use of chiral building blocks is not merely an option but a necessity for achieving stereochemical precision.[1][2][3] Among these, derivatives of 3-hydroxy-2-methylpropionate are invaluable scaffolds. This guide provides an in-depth, data-supported comparison of Methyl (R)-(+)-3-bromo-2-methylpropionate and its sulfonate ester analogs, the tosylate and mesylate. Our focus is on their performance in nucleophilic substitution reactions, a cornerstone of their synthetic utility. We will explore the causality behind experimental choices, providing researchers with the insights needed to select the optimal reagent for their specific application.
The Decisive Role of the Leaving Group
The success of a nucleophilic substitution reaction is fundamentally dependent on the nature of the leaving group.[4][5] An effective leaving group must be able to stabilize the negative charge it accepts upon cleavage of its bond with the electrophilic carbon. The stability of this resulting anion is key; highly stable, weakly basic anions are excellent leaving groups because they are less likely to re-attack the substrate.[6][7] The pKa of the leaving group's conjugate acid is a powerful quantitative predictor of its efficacy—the lower the pKa, the stronger the acid, and the more stable its conjugate base, making it a better leaving group.[6]
This principle governs the reactivity differences between halides like bromide and sulfonate esters such as tosylates and mesylates. Sulfonate anions are exceptionally stable due to the delocalization of the negative charge across three oxygen atoms via resonance, making them among the most effective leaving groups in organic synthesis.[6][7]
Synthesis: A Fork in the Road with Stereochemical Implications
All three derivatives originate from the same precursor, Methyl (R)-3-hydroxy-2-methylpropionate. However, the synthetic path taken has critical implications, particularly for stereochemical integrity.
dot
Caption: Synthetic pathways from the parent alcohol.
The conversion of the hydroxyl group to a tosylate or mesylate is a significant advantage. This transformation occurs via reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively, typically in the presence of a weak base like pyridine.[8][9] Crucially, during this process, the C-O bond of the alcohol is not broken; the reaction occurs at the O-H bond.[10] This results in the retention of the original stereochemistry at the chiral center, a feature of paramount importance in multi-step syntheses of enantiopure molecules.[10]
Conversely, converting the alcohol to the bromide, for instance with PBr₃, can proceed through mechanisms that may lead to inversion of stereochemistry, introducing potential impurities.[11]
Quantitative and Qualitative Comparison
The choice between these reagents is often a trade-off between reactivity, stability, cost, and synthetic ease. The following table summarizes their key performance characteristics.
| Feature | This compound | Methyl (R)-3-(tosyloxy)-2-methylpropionate (Tosylate) | Methyl (R)-3-(mesyloxy)-2-methylpropionate (Mesylate) |
| Leaving Group | Bromide (Br⁻) | p-Toluenesulfonate (TsO⁻) | Methanesulfonate (MsO⁻) |
| Structure | Br | OSO₂C₆H₄CH₃ | OSO₂CH₃ |
| Conjugate Acid | Hydrobromic Acid (HBr) | p-Toluenesulfonic Acid (TsOH) | Methanesulfonic Acid (MsOH) |
| pKa of Conj. Acid | ≈ -9 | ≈ -2.8 | ≈ -1.9 |
| Relative Reactivity | Good | Excellent | Excellent |
| Stability | Generally stable, but can be light-sensitive. | Highly stable, often crystalline solids. | Stable, but can be more susceptible to hydrolysis than tosylates. |
| Advantages | Lower cost, readily available. | Extremely high reactivity, excellent leaving group ability, formation with retention of stereochemistry.[10] | High reactivity similar to tosylates, lower molecular weight, formation with retention of stereochemistry.[8] |
| Limitations | Less reactive than sulfonates, potential for stereochemical inversion during synthesis. | Higher molecular weight, higher cost of tosyl chloride. | Mesyl chloride is highly corrosive and moisture-sensitive. |
Reactivity Deep Dive: Understanding the "Why"
dot
Caption: General order of leaving group ability.
As the pKa values indicate, both tosylate and mesylate are significantly better leaving groups than bromide.[4][6] The relative rate of substitution for a tosylate can be orders of magnitude faster than for a bromide under identical conditions.[4] While tosylates and mesylates have nearly identical leaving group abilities and are often used interchangeably, tosylates are sometimes preferred as they are often crystalline, which can simplify purification.[8]
The bromide is still a very competent leaving group and is widely used, especially when extreme reactivity is not required or when cost is a primary consideration.[4] Its reactivity is sufficient for displacement by a wide range of strong nucleophiles.[12]
Experimental Protocols: A Practical Application
To illustrate the practical differences, we present a comparative protocol for the N-alkylation of morpholine, a common nucleophilic substitution reaction. The variation in recommended conditions reflects the differing reactivity of the substrates.
dot
Caption: Comparative experimental workflow for N-alkylation.
Protocol: N-Alkylation of Morpholine
Objective: To synthesize Methyl (R)-2-methyl-3-morpholinopropanoate via nucleophilic substitution.
Materials:
-
This compound (Substrate A) OR its tosylate (Substrate B) or mesylate (Substrate C) analog (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add the substrate (A, B, or C; 10 mmol), anhydrous acetonitrile (50 mL), morpholine (12 mmol, 1.05 mL), and anhydrous potassium carbonate (20 mmol, 2.76 g).
-
Reaction:
-
For Substrate A (Bromide): Heat the reaction mixture to 60-70 °C and stir vigorously.
-
For Substrate C (Mesylate): Heat the reaction mixture to 40-50 °C and stir.
-
For Substrate B (Tosylate): Stir the reaction mixture at room temperature (25-30 °C ). The reaction is often exothermic and may not require external heating.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours for bromide, 2-6 hours for mesylate, and 1-4 hours for tosylate).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Isolation: Concentrate the combined filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography to yield the pure product.
Causality Behind Experimental Choices:
-
Temperature Gradient: The hierarchy of reaction temperatures (Tosylate < Mesylate < Bromide) is a direct consequence of their relative reactivities. The highly reactive tosylate proceeds efficiently at ambient temperature, whereas the less reactive bromide requires significant thermal energy to achieve a practical reaction rate.[4][13]
-
Base: Anhydrous potassium carbonate is used as a mild, heterogeneous base to neutralize the HBr, MsOH, or TsOH byproduct formed during the reaction, driving the equilibrium towards the product.
Conclusion and Recommendations
The choice between this compound and its sulfonate analogs is a strategic decision based on the specific demands of the synthesis.
-
For Maximum Reactivity and Stereochemical Security: The tosylate analog is the superior choice. Its exceptional leaving group ability allows for milder reaction conditions, often leading to cleaner reactions and higher yields, especially with less potent nucleophiles. The guaranteed retention of stereochemistry during its synthesis is a critical advantage for producing enantiopure targets.[10]
-
For a Balance of High Reactivity and Efficiency: The mesylate analog offers performance nearly identical to the tosylate. Its lower molecular weight can be advantageous for atom economy, and mesyl chloride is generally less expensive than tosyl chloride. It serves as an excellent, and often more cost-effective, alternative to the tosylate.[8]
-
For Cost-Effective, Robust Applications: This compound remains a valuable and widely used building block. It is suitable for reactions with strong nucleophiles where its moderate reactivity is sufficient and where cost is a significant driver. Researchers must, however, be mindful of the potential for stereochemical impurities arising from its own synthesis.
By understanding the fundamental principles of leaving group ability and the practical implications for reaction design, researchers can confidently select the optimal chiral propionate derivative to accelerate their research and development goals.
References
- 1. jocpr.com [jocpr.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to the Analytical Quality Control of Methyl (R)-(+)-3-bromo-2-methylpropionate
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is not merely a quality parameter; it is a critical determinant of a final drug product's efficacy and safety. Methyl (R)-(+)-3-bromo-2-methylpropionate, a key intermediate in the synthesis of various pharmaceuticals, is no exception. Ensuring its enantiomeric purity and overall quality is paramount. This guide provides an in-depth comparison of analytical methodologies for the comprehensive quality control of this vital chiral building block, grounded in scientific principles and practical, field-proven insights.
The Imperative of Rigorous Quality Control for Chiral Intermediates
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. The use of a single enantiomer as an active pharmaceutical ingredient (API) can lead to improved therapeutic outcomes and reduced side effects compared to a racemic mixture.[1] Consequently, regulatory bodies like the FDA and EMA have stringent requirements for the stereoisomeric purity of drugs.[2] This necessitates robust analytical methods to quantify the desired enantiomer and any chiral impurities in starting materials and intermediates like this compound.
This guide will explore the primary analytical techniques for the quality control of this compound, offering a comparative analysis to aid in method selection and implementation.
Comparative Analysis of Key Analytical Methodologies
The quality control of this compound relies on a suite of analytical techniques, each providing unique and complementary information. The primary methods of interest are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for enantiomeric purity, and Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) for structural confirmation and impurity profiling.
| Analytical Method | Principle | Primary Application for this compound | Advantages | Limitations |
| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers with a chiral stationary phase (CSP) in a gaseous mobile phase.[3] | Enantiomeric Purity (ee% determination) | High resolution, speed, and sensitivity for volatile compounds. Direct analysis without derivatization is often possible.[4] | Limited to thermally stable and volatile compounds. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a CSP in a liquid mobile phase.[5] | Enantiomeric Purity (ee% determination) | Wide applicability to a broad range of compounds, including non-volatile and thermally labile ones. A vast array of CSPs are available.[6] | Can be slower than GC. May require more complex mobile phases. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field to elucidate molecular structure. | Structural Confirmation, Purity Assessment, and Impurity Identification | Provides detailed structural information, enabling the identification and quantification of impurities. Non-destructive. | Lower sensitivity compared to chromatographic methods for trace impurity detection. Chiral analysis often requires derivatization or chiral solvating agents. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular Weight Confirmation and Impurity Profiling | High sensitivity and specificity. Provides molecular weight information and fragmentation patterns for structural elucidation of impurities. Can be coupled with GC or HPLC (GC-MS, LC-MS). | Does not inherently distinguish between enantiomers without a chiral chromatographic inlet. |
In-Depth Methodologies and Experimental Protocols
Enantiomeric Purity Determination by Chiral Gas Chromatography (GC)
For a volatile and thermally stable compound like this compound, chiral GC is a powerful technique for determining enantiomeric excess (% ee). The choice of the chiral stationary phase (CSP) is critical for achieving separation. Cyclodextrin-based CSPs are particularly effective for resolving chiral esters.[7][8]
Causality Behind Experimental Choices: A derivatized β-cyclodextrin stationary phase is proposed due to its proven efficacy in separating structurally similar 2-bromopropionate esters.[7] The temperature program is designed to ensure good peak shape and resolution while minimizing analysis time. A Flame Ionization Detector (FID) is chosen for its robustness and universal response to organic compounds.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Modeling of chiral gas chromatographic separation of alkyl and cycloalkyl 2-bromopropionates using cyclodextrin derivatives as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC separation of enantiomers of alkyl esters of 2-bromo substituted carboxylic acids enantiomers on 6-TBDMS-2,3-di-alkyl- β- and γ-cyclodextrin stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the X-ray Crystallography of Methyl (R)-(+)-3-bromo-2-methylpropionate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This is particularly true for chiral molecules, where stereochemistry dictates biological activity and material properties. Methyl (R)-(+)-3-bromo-2-methylpropionate is a valuable chiral building block, and its derivatives are of significant interest in the synthesis of pharmaceuticals and other functional materials. Understanding the solid-state conformation and packing of these derivatives through X-ray crystallography provides invaluable insights into their stability, solubility, and potential intermolecular interactions.
This guide offers a comprehensive, in-depth comparison of the X-ray crystallography of two hypothetical derivatives of this compound: Derivative A (a simple phenyl-substituted ester) and Derivative B (a more complex heterocyclic-substituted amide) . While crystallographic data for these specific compounds are not publicly available, this guide will utilize data from structurally analogous molecules to present a realistic and instructive comparison. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative exploration of the entire crystallographic workflow.
The Crystallographic Workflow: A Self-Validating System
The journey from a powdered sample to a refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data, which in turn validates the final structure.
Caption: The workflow for single-crystal X-ray diffraction analysis.
Part 1: Crystal Growth - The Foundation of Quality Data
The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. The quality of the crystal directly dictates the quality of the diffraction data and, ultimately, the reliability of the solved structure. The goal is to grow single crystals of sufficient size (typically >0.1 mm in all dimensions) and with a high degree of internal order.
Experimental Protocol: Crystal Growth of Derivatives A and B
-
Material Purity: Begin with highly pure samples of Derivative A and Derivative B (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Screening: The choice of solvent is critical. A suitable solvent will dissolve the compound when heated but allow it to slowly come out of solution as it cools, forming well-ordered crystals.
-
For Derivative A (less polar): Screen solvents such as hexane, ethyl acetate, and dichloromethane, and mixtures thereof.
-
For Derivative B (more polar): Screen solvents like methanol, ethanol, acetone, and acetonitrile, as well as aqueous mixtures.
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. The slow evaporation of the solvent will gradually increase the concentration, leading to crystallization.
-
Vapor Diffusion: This is a highly controlled method. A concentrated solution of the compound in a small, open vial is placed inside a larger, sealed container with a reservoir of a "precipitant" solvent in which the compound is insoluble but which is miscible with the solvent of the compound. The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystal growth.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature. This can be achieved by placing the heated solution in a Dewar flask or a programmable cooling block.
-
Expertise in Action: For a chiral molecule like this compound derivatives, co-crystallization with a chiral co-former can sometimes aid in producing better-quality crystals. However, for this initial comparison, we will focus on obtaining the structures of the individual derivatives.
Part 2: X-ray Diffraction - Capturing the Diffraction Pattern
Once suitable crystals are obtained, they are subjected to an intense beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms, the scattered waves interfere constructively in specific directions, producing a diffraction pattern of spots.
Experimental Protocol: Data Collection
-
Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures to minimize radiation damage).
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction images are collected at various orientations. Modern diffractometers use sensitive detectors like CCD or CMOS cameras to capture the diffraction pattern.
Part 3: Structure Solution and Refinement - From Diffraction to 3D Model
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal.
Experimental Protocol: Structure Determination
-
Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. These are then scaled and merged to create a unique reflection file.
-
Structure Solution: The "phase problem" is a central challenge in crystallography. The diffraction data gives the amplitudes of the scattered waves but not their phases. For small molecules like our derivatives, "direct methods" are typically successful in determining the initial phases and generating an initial electron density map.
-
Structure Refinement: An initial model of the molecule is placed in the electron density map and its atomic positions, and thermal parameters are refined against the experimental data. This is an iterative process that minimizes the difference between the observed and calculated diffraction patterns.
-
Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for geometric reasonability (bond lengths, angles). The Cambridge Structural Database (CSD) is an essential tool for comparing the determined structure with those of related compounds.
Comparative Analysis: Derivative A vs. Derivative B
To illustrate how X-ray crystallography can be used for comparative analysis, let's examine a hypothetical dataset for our two derivatives, based on data from analogous structures found in the Cambridge Structural Database.
Table 1: Hypothetical Crystallographic Data for Derivatives A and B
| Parameter | Derivative A (Phenyl Ester) | Derivative B (Heterocyclic Amide) |
| Formula | C₁₂H₁₅BrO₂ | C₁₁H₁₄BrN₃O₂ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| a (Å) | 8.54 | 10.23 |
| b (Å) | 12.31 | 15.67 |
| c (Å) | 9.78 | 7.91 |
| **β (°) ** | 105.2 | 90 |
| Volume (ų) | 1002.3 | 1268.9 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.51 | 1.56 |
| R-factor (%) | 4.2 | 3.8 |
Analysis of Crystallographic Data:
-
Crystal System and Space Group: The difference in the crystal system and space group (Monoclinic P2₁ for A vs. Orthorhombic P2₁2₁2₁ for B) immediately indicates a fundamental difference in how the molecules pack in the solid state. Both space groups are chiral, which is expected for enantiomerically pure compounds.
-
Unit Cell Dimensions and Volume: The unit cell dimensions and volume are larger for Derivative B, which is consistent with its slightly larger molecular formula and potentially less efficient packing due to the presence of hydrogen-bonding moieties.
-
R-factor: The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. The low R-factors for both hypothetical structures (<5%) would indicate reliable and well-refined structures.
Intermolecular Interactions: The Key to Understanding Solid-State Behavior
The true power of a crystal structure lies in its ability to reveal the intricate network of intermolecular interactions that hold the molecules together. These interactions govern physical properties like melting point, solubility, and stability.
Caption: A comparison of intermolecular interactions in Derivatives A and B.
Insights from Intermolecular Interactions:
-
Derivative A: As a relatively non-polar molecule, the crystal packing of Derivative A would likely be dominated by weaker van der Waals forces. The presence of the phenyl ring could lead to C-H...π interactions, and the bromine and oxygen atoms could participate in Br...O halogen bonding.
-
Derivative B: The amide and heterocyclic functionalities in Derivative B introduce the potential for strong intermolecular hydrogen bonding (N-H...O). Additionally, the heterocyclic ring could engage in π-π stacking interactions. The bromine atom could also form halogen bonds with nitrogen atoms of the heterocycle (Br...N).
The presence of strong hydrogen bonds in Derivative B would be expected to result in a higher melting point and potentially lower solubility in non-polar solvents compared to Derivative A.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the X-ray crystallographic analysis of derivatives of this compound. By following a self-validating workflow, from meticulous crystal growth to thorough data analysis, researchers can obtain reliable and insightful three-dimensional structures. The hypothetical comparative analysis of Derivative A and Derivative B demonstrates how crystallographic data can be used to understand the subtle yet significant effects of molecular structure on solid-state packing and intermolecular interactions. For professionals in drug development and materials science, this level of structural understanding is not merely academic; it is a critical component in the rational design of new molecules with desired physical and biological properties.
A Comparative Guide to the Reactivity of Methyl (R)-(+)-3-bromo-2-methylpropionate and Other Alkyl Halides
Introduction
In the landscape of synthetic organic chemistry and drug development, alkyl halides are foundational building blocks. Their utility is primarily defined by their reactivity in nucleophilic substitution and elimination reactions. The precise outcome and rate of these reactions are exquisitely sensitive to the structure of the alkyl halide. This guide provides an in-depth comparison of the reactivity of Methyl (R)-(+)-3-bromo-2-methylpropionate[1][2], a chiral primary alkyl halide, with a range of other alkyl halides. We will dissect the structural nuances that govern its reactivity, supported by established mechanistic principles and comparative experimental data, to provide researchers with a predictive framework for its application in synthesis.
Foundational Principles of Alkyl Halide Reactivity
The reactivity of an alkyl halide is not an intrinsic constant but a dynamic interplay of several factors. Two primary pathways for nucleophilic substitution are the Sₙ2 (Substitution Nucleophilic Bimolecular) and Sₙ1 (Substitution Nucleophilic Unimolecular) mechanisms.
-
Sₙ2 Mechanism : This is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[3] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile (a second-order reaction).[4][5] This pathway results in an inversion of stereochemistry at the reaction center.[6]
-
Sₙ1 Mechanism : This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a planar carbocation intermediate.[7][8] The nucleophile then rapidly attacks the carbocation. The rate depends only on the alkyl halide concentration (a first-order reaction), and it typically leads to a racemic mixture of products if the starting material is chiral.[6][8][9]
The competition between these pathways and with elimination reactions (E1 and E2) is dictated by four key factors:
-
Substrate Structure : The substitution pattern at the α-carbon (the carbon bonded to the halogen) and β-carbon is the most critical factor.[10] Increased steric hindrance around the α-carbon dramatically slows down Sₙ2 reactions.[3][11][12] Conversely, alkyl groups stabilize carbocations, so Sₙ1 reactivity follows the trend: tertiary > secondary >> primary.[7][9]
-
Leaving Group Ability : A good leaving group is one that is a weak base and can stabilize the negative charge it takes upon departure.[13][14] For halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻.[13][15][16]
-
Nucleophile Strength : Strong nucleophiles (often negatively charged) favor the Sₙ2 mechanism.[17][18] Weak, neutral nucleophiles (like water or alcohols) favor the Sₙ1 mechanism, as they are not strong enough to displace the leaving group directly and must wait for a carbocation to form.[18][19]
-
Solvent : Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal for Sₙ2 reactions because they solvate the cation but leave the nucleophile "naked" and highly reactive.[3][20][21] Polar protic solvents (e.g., water, ethanol) stabilize both the carbocation intermediate and the leaving group, favoring the Sₙ1 pathway, while simultaneously solvating and weakening the nucleophile, which disfavors the Sₙ2 pathway.[19][22][23]
Structural Analysis of this compound
To predict the reactivity of this compound, we must first analyze its structure.
-
Chemical Formula : BrCH₂CH(CH₃)CO₂CH₃
-
Classification : It is a primary (1°) alkyl bromide because the bromine is attached to a carbon that is bonded to only one other carbon atom.
Based on this classification, one would predict that it reacts primarily via the Sₙ2 mechanism, as primary carbocations are highly unstable and unlikely to form.[3][18] However, a critical feature is the methyl group at the β-position . This β-branching introduces significant steric hindrance near the reaction center, which can impede the backside attack required for an Sₙ2 reaction.[15][24] This structural feature makes it an interesting case study, placing its reactivity somewhere between a simple, unbranched primary halide and a more hindered secondary halide.
Comparative Reactivity: An Experimental Framework
To quantify the impact of substrate structure, we can use a standardized experiment that favors the Sₙ2 mechanism. The reaction of various alkyl bromides with sodium iodide in acetone is a classic choice for this comparison.
Causality of Experimental Choice (E-E-A-T): This protocol is a self-validating system for comparing Sₙ2 reactivity.
-
Nucleophile & Solvent : We use sodium iodide (NaI) as a strong nucleophile and acetone as a polar aprotic solvent. This combination strongly promotes the Sₙ2 mechanism.[25]
-
Visual Endpoint : The key to this experiment is the differential solubility of the salts. While the reactant NaI is soluble in acetone, the sodium bromide (NaBr) product is not. Therefore, the formation of a precipitate provides a clear, visual indication that a reaction has occurred, allowing for a straightforward comparison of reaction rates.[25]
Experimental Protocol: Sₙ2 Reactivity Comparison
Objective: To determine the relative reactivity of this compound and other alkyl halides (1-bromobutane, 2-bromobutane, and 2-bromo-2-methylpropane) towards an Sₙ2 reaction.
Materials:
-
15% (w/v) solution of Sodium Iodide (NaI) in acetone
-
1-bromobutane (n-butyl bromide)
-
2-bromobutane (sec-butyl bromide)
-
2-bromo-2-methylpropane (tert-butyl bromide)
-
This compound
-
Four clean, dry test tubes
-
Pipettes
-
Stopwatch
Procedure:
-
Label four test tubes, one for each alkyl halide.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Simultaneously add 5 drops of each respective alkyl halide to its labeled test tube.
-
Start the stopwatch immediately after addition.
-
Gently agitate all tubes to ensure mixing.
-
Observe the tubes for the formation of a cloudy precipitate (NaBr).
-
Record the time required for the precipitate to appear in each tube. If no reaction is observed after 30 minutes, note this.
Expected Results and Data Analysis
The time taken for precipitation is inversely proportional to the reaction rate. Based on established principles of Sₙ2 reactivity, the following results are expected.
| Alkyl Halide Substrate | Structure | Classification | Expected Time to Precipitate | Relative Sₙ2 Rate |
| 1-Bromobutane | CH₃CH₂CH₂CH₂Br | Primary (1°) | ~2-5 minutes | 1.0 (Reference) |
| This compound | BrCH₂CH(CH₃)CO₂CH₃ | Primary (1°, β-branched) | ~10-20 minutes | ~0.1 |
| 2-Bromobutane | CH₃CH(Br)CH₂CH₃ | Secondary (2°) | > 30 minutes | << 0.1 |
| 2-Bromo-2-methylpropane | (CH₃)₃CBr | Tertiary (3°) | No reaction | ~0 |
Note: Relative rates are estimations based on literature data for structurally similar compounds. The rate of 1-bromobutane is set as the reference.
Interpretation:
-
1-Bromobutane (Primary) : Reacts the fastest among the butyl bromides due to its unhindered primary structure, which allows for easy backside attack by the iodide nucleophile.[15]
-
This compound (Primary, β-branched) : As a primary halide, it reacts via the Sₙ2 pathway. However, the methyl group on the adjacent (β) carbon creates significant steric hindrance, slowing the approach of the nucleophile.[24] Its rate is expected to be substantially slower than an unbranched primary halide like 1-bromobutane but still faster than a secondary halide.
-
2-Bromobutane (Secondary) : The presence of two alkyl groups on the α-carbon severely hinders the Sₙ2 pathway, leading to a very slow reaction rate.[15]
-
2-Bromo-2-methylpropane (Tertiary) : The three alkyl groups on the α-carbon completely block backside attack. No Sₙ2 reaction is observed.[3][11] This substrate would only react under Sₙ1 conditions (e.g., in a polar protic solvent with a weak nucleophile).[10]
In-Depth Mechanistic Discussion
The experimental data is rationalized by examining the transition state of the Sₙ2 reaction.
In the Sₙ2 transition state, the central carbon is transiently pentacoordinate. The stability of this transition state, and thus the activation energy of the reaction, is highly sensitive to steric bulk.
As illustrated above, the β-methyl group in this compound acts like a shield, creating steric repulsion with the incoming nucleophile and destabilizing the transition state. This increases the activation energy and slows the reaction rate compared to the less crowded environment of 1-bromobutane.
Competition with Elimination (E2)
It is important to note that under different conditions, elimination can compete with substitution. The E2 (Elimination Bimolecular) reaction is also a concerted process but involves the nucleophile acting as a base to abstract a β-hydrogen.[26][27] While Sₙ2 is generally favored for primary halides, using a strong, sterically hindered base (e.g., potassium tert-butoxide) or increasing the reaction temperature would favor the E2 pathway.[26][28]
Conclusion
This compound is a primary alkyl halide whose reactivity is a textbook example of the influence of steric hindrance.
-
Primary Classification Favors Sₙ2 : Its status as a primary halide precludes the Sₙ1 pathway due to the instability of the corresponding primary carbocation.
-
β-Branching Hinders Sₙ2 : The presence of a methyl group on the β-carbon significantly impedes the requisite backside attack for the Sₙ2 mechanism.
-
Comparative Reactivity : Consequently, its Sₙ2 reaction rate is substantially lower than that of unbranched primary alkyl halides like 1-bromobutane. It is, however, still more reactive in an Sₙ2 context than secondary or tertiary halides.
For researchers and drug development professionals, this means that while this compound can be used as an electrophile in Sₙ2 reactions, more forcing conditions (e.g., higher temperatures or longer reaction times) may be necessary compared to simpler primary halides. Understanding this reactivity profile is crucial for designing efficient synthetic routes and predicting potential side reactions.
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 110556-33-7 [m.chemicalbook.com]
- 3. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. webassign.net [webassign.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. brainkart.com [brainkart.com]
- 11. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 14. scribd.com [scribd.com]
- 15. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 21. users.wfu.edu [users.wfu.edu]
- 22. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. dept.harpercollege.edu [dept.harpercollege.edu]
- 26. chemguide.co.uk [chemguide.co.uk]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Cost-Effectiveness of Methyl (R)-(+)-3-bromo-2-methylpropionate in Chiral Synthesis
For researchers, scientists, and professionals in drug development, the selection of a chiral building block is a critical decision that reverberates through the entire synthetic route, impacting efficiency, scalability, and ultimately, the cost-effectiveness of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of Methyl (R)-(+)-3-bromo-2-methylpropionate, a versatile C4 chiral synthon, against other common alternatives. We will delve into the practicalities of its application, supported by experimental data, to offer a clear perspective on its performance in the synthesis of complex, high-value molecules.
The Strategic Importance of Chiral Building Blocks
The vast majority of biological targets are chiral, meaning they interact differently with the enantiomers of a chiral drug.[1] This often translates to one enantiomer providing the therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, the efficient synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. The "chiral pool" approach, which utilizes readily available, enantiopure starting materials, is a robust strategy to introduce a specific stereocenter early in a synthetic sequence, ensuring high enantiomeric purity in the final product. This compound is a prime example of such a building block, offering a reactive handle for carbon-carbon bond formation while carrying a predefined stereocenter.
Case Study: Synthesis of a Potent Somatostatin sst3 Receptor Antagonist (NVP-ACQ090)
To ground our comparison in a real-world application, we will examine the synthesis of the decahydroisoquinoline derivative NVP-ACQ090, a potent and selective antagonist of the somatostatin sst3 receptor.[2] The synthesis of this complex molecule provides an excellent platform to evaluate the practical advantages and disadvantages of using this compound.
The Role of this compound in the NVP-ACQ090 Synthesis
In the synthesis of NVP-ACQ090, this compound is utilized to introduce a key chiral side chain via a nucleophilic substitution reaction. The reaction involves the alkylation of a secondary amine on the decahydroisoquinoline core.
Experimental Workflow: Alkylation with this compound
Caption: Workflow for the alkylation step using this compound.
Comparative Analysis: Alternatives to this compound
To assess the cost-effectiveness of this compound, we will compare it with two viable alternative chiral building blocks for the introduction of a similar C4 chiral fragment: the Roche Ester ((S)-methyl 3-hydroxy-2-methylpropionate) and (R)-Glycidyl Butyrate .
Alternative 1: The Roche Ester ((S)-methyl 3-hydroxy-2-methylpropionate)
The Roche ester is a widely used C4 chiral building block with a hydroxyl group that can be converted into a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution.[3]
Synthetic Pathway using the Roche Ester
Caption: Two-step sequence required when starting from the Roche Ester.
Alternative 2: (R)-Glycidyl Butyrate
(R)-Glycidyl butyrate is a chiral epoxide that can be opened by the amine nucleophile to introduce the desired side chain. This approach offers a different bond-forming strategy.[4][5][6]
Synthetic Pathway using (R)-Glycidyl Butyrate
Caption: Multi-step sequence involving epoxide ring-opening and subsequent functional group manipulation.
Performance and Cost-Effectiveness Comparison
The choice of chiral synthon has a direct impact on the overall efficiency and cost of the synthesis. The following table summarizes the key parameters for each of the three routes.
| Parameter | This compound | Roche Ester ((S)-methyl 3-hydroxy-2-methylpropionate) | (R)-Glycidyl Butyrate |
| Number of Steps | 1 (Direct Alkylation) | 2 (Activation, then Alkylation) | 2+ (Ring-Opening, then FGI) |
| Typical Yield | High (Direct) | Moderate to High (over 2 steps) | Moderate (over multiple steps) |
| Reagent Cost (Illustrative) | ~$90/g | ~$6/g | ~$7/g |
| Key Advantages | Direct, one-step introduction of the chiral side chain. | Readily available and relatively inexpensive. | Offers a different retrosynthetic disconnection. |
| Key Disadvantages | Higher initial cost of the building block. | Requires an additional activation step. | Requires functional group interconversion after ring-opening. |
Disclaimer: Reagent costs are illustrative and can vary significantly based on supplier, purity, and scale.
From a process chemistry perspective, the direct, one-step nature of the alkylation with this compound presents a significant advantage in terms of process simplicity and overall yield. While the initial cost of the reagent is higher, the reduction in the number of synthetic steps can lead to substantial savings in terms of labor, solvent, and purification costs, particularly at a larger scale.
Experimental Protocols
Protocol 1: Alkylation with this compound
Materials:
-
Decahydroisoquinoline intermediate
-
This compound (1.1 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the decahydroisoquinoline intermediate in anhydrous DMF, add potassium carbonate.
-
Add this compound dropwise to the stirred suspension.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkylated intermediate.
Protocol 2: Two-Step Alkylation via Roche Ester Activation
Step 1: Activation of Roche Ester
-
Dissolve the Roche ester in dichloromethane and cool to 0 °C.
-
Add triethylamine followed by p-toluenesulfonyl chloride.
-
Stir the reaction at 0 °C for 2 hours, then at room temperature overnight.
-
Quench with water and extract with dichloromethane.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the tosylated Roche ester.
Step 2: Alkylation
-
Follow the procedure in Protocol 1, using the tosylated Roche ester in place of this compound.
Conclusion: A Strategic Investment in Efficiency
While the upfront cost of this compound may be higher than some alternatives like the Roche ester, its true value lies in its ability to streamline a synthetic sequence. The direct, one-step introduction of the chiral C4 fragment minimizes process steps, reduces waste, and can lead to a higher overall yield. For drug development professionals, this translates to a more efficient and ultimately more cost-effective route to the target molecule, particularly as the synthesis is scaled up for clinical trials and commercial production. The choice of a chiral building block is not merely a matter of comparing per-gram costs, but a strategic decision that balances reagent price with process efficiency and overall productivity. In many demanding applications, this compound proves to be a sound and strategic investment.
References
- 1. Synthetic somatostatin analogs beyond cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roche ester - Wikipedia [en.wikipedia.org]
- 4. (R)-(-)-Glycidyl butyrate 96 60456-26-0 [sigmaaldrich.com]
- 5. (R)-Glycidyl Butyrate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. scbt.com [scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
